Technical Documentation Center

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid
  • CAS: 1822564-20-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid: A Key Building Block in Epigenetic-Modifying Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a non-standard amino acid of signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a non-standard amino acid of significant interest in the field of drug discovery and peptide chemistry. Its unique structure, featuring a terminal ketone and an N-terminal Boc protecting group, positions it as a valuable building block for the synthesis of complex peptides, particularly those designed as histone deacetylase (HDAC) inhibitors. This document will delve into the chemical properties, a proposed synthesis pathway, applications in solid-phase peptide synthesis (SPPS), and its role in the development of targeted therapeutics.

Introduction: The Emergence of a Specialty Amino Acid

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, often referred to as Boc-8-oxononanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it ideally suited for stepwise incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies.[1][2] The Boc group provides stable protection under coupling conditions and can be readily removed with mild acid treatment, allowing for the sequential addition of further amino acids.[1]

What sets this molecule apart is its C-terminal functionality – an eight-carbon chain terminating in a ketone at the 8-position. This keto group is of particular importance in the design of enzyme inhibitors, where it can act as a key pharmacophore, mimicking the acetylated lysine side chains that are the natural substrates for histone deacetylases (HDACs).[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is crucial for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 1822564-20-4[5][6]
Molecular Formula C14H25NO5[6]
Molecular Weight 287.35 g/mol [6]
Appearance Expected to be a solidInferred from similar compounds
Solubility Soluble in organic solvents (e.g., DMF, DCM)Inferred from use in SPPS[2]

Synthesis Pathway: A Proposed Route

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow A Starting Material: 8-bromooctanoic acid B Step 1: Esterification (e.g., with Methanol, H+) A->B C Methyl 8-bromooctanoate B->C D Step 2: Azide Substitution (NaN3, DMF) C->D E Methyl 8-azidooctanoate D->E F Step 3: Reduction of Azide (e.g., H2, Pd/C) E->F G Methyl 8-aminooctanoate F->G H Step 4: Boc Protection (Boc)2O, base G->H I Methyl 8-{[(tert-butoxy)carbonyl]amino}octanoate H->I J Step 5: Saponification (e.g., LiOH, H2O/THF) I->J K 8-{[(tert-butoxy)carbonyl]amino}octanoic acid J->K L Step 6: Selective Oxidation of terminal methyl group (Not straightforward, multi-step process likely required) K->L Alternative: Start with a precursor already containing the 8-oxo group M Target Molecule: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid L->M Alternative: Start with a precursor already containing the 8-oxo group

Caption: Proposed multi-step synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Detailed Protocol for a Key Step: Boc Protection (Hypothetical)

This protocol is based on standard procedures for the Boc protection of amino acids.[9]

  • Dissolution: Dissolve Methyl 8-aminooctanoate (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the amino group.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.2 equivalents) in the same organic solvent to the reaction mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is as a building block in SPPS. The Boc protecting group allows for its use in the well-established Boc/Bzl peptide synthesis strategy.[1][2]

Diagram of Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start with Resin-bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-8-oxononanoic acid (e.g., HBTU, DIEA) Neutralization->Coupling Washing Washing (DCM, DMF) Coupling->Washing Repeat Repeat Cycle for next amino acid Washing->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage from Resin and side-chain deprotection (e.g., HF) Repeat->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for incorporating Boc-8-oxononanoic acid into a peptide using Boc-SPPS.

Detailed Protocol for a Coupling Step in Boc-SPPS

This protocol is a generalized procedure for coupling a Boc-protected amino acid during SPPS.[9]

  • Resin Preparation: Start with the resin-bound peptide chain that has a free N-terminal amino group. Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Activation of Boc-8-oxononanoic acid: In a separate vessel, dissolve 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.95 equivalents) in a minimal amount of dimethylformamide (DMF). Add a base, typically N,N-diisopropylethylamine (DIEA) (3-5 equivalents), to activate the carboxylic acid.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure the coupling reaction has gone to completion.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Deprotection for the Next Cycle: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc group, preparing the peptide for the next coupling cycle.[2]

Role in Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[10] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Overactivity of certain HDACs is implicated in various diseases, including cancer, making them attractive therapeutic targets.[11]

HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[12] The 8-oxo group in 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is designed to mimic the acetylated lysine substrate, with the ketone potentially interacting with the zinc ion in the active site of the HDAC enzyme.[13]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin, Gene Transcription OFF) HDAC->DeacetylatedHistone AcetylatedHistone Acetylated Histone (Open Chromatin, Gene Transcription ON) AcetylatedHistone->HDAC Deacetylation CellCycleArrest Cell Cycle Arrest AcetylatedHistone->CellCycleArrest Leads to HDAC_Inhibitor HDAC Inhibitor (containing 8-oxo moiety) HDAC_Inhibitor->HDAC Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis TumorSuppression Tumor Suppression Apoptosis->TumorSuppression

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-{[(tert-butoxy)carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is predicated on efficiency, selectivity, and scalability, leveraging a commercially available precursor to streamline the manufacturing process. This document delves into the causal nexus behind experimental choices, ensuring that each protocol is a self-validating system. The synthesis hinges on the selective oxidative cleavage of a terminal alkene via ozonolysis, a robust and well-documented transformation. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to ensure reproducibility and a thorough understanding of the chemical processes involved.

Introduction and Strategic Overview

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a non-proteinogenic amino acid characterized by a nine-carbon backbone, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a ketone functionality at the 8-position. The Boc group offers acid-labile protection of the amine, a staple in peptide synthesis and other organic transformations, while the keto group provides a reactive handle for further chemical modifications, such as the formation of oximes, hydrazones, or for use in reductive amination reactions.[1] These structural features make it a versatile intermediate for the synthesis of complex molecular architectures, including peptidomimetics and other biologically active compounds.

The synthetic approach detailed herein is designed for optimal efficiency and is centered around a key transformation: the ozonolysis of a terminal olefin. This strategy was chosen due to the commercial availability of the precursor, (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid, which allows for a direct and high-yielding conversion to the target molecule.[2][3]

The overall synthetic workflow can be visualized as a single, high-impact transformation:

Synthetic Workflow Start (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid Reaction Ozonolysis (O3, CH2Cl2/MeOH, -78 °C) Reductive Work-up (DMS) Start->Reaction Product 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid Reaction->Product caption Figure 1: Overall Synthetic Strategy

Figure 1: Overall Synthetic Strategy.

Mechanistic Rationale and Experimental Design

The core of this synthesis is the ozonolysis reaction, a powerful method for the oxidative cleavage of carbon-carbon double bonds.[4][5] The choice of a reductive work-up is critical to obtaining the desired ketone functionality and preventing over-oxidation to a carboxylic acid.

The Ozonolysis Reaction Mechanism

The reaction proceeds through a [3+2] cycloaddition of ozone to the terminal alkene of (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The subsequent reductive work-up with dimethyl sulfide (DMS) cleaves the ozonide to yield the desired ketone and formaldehyde, with DMS being oxidized to dimethyl sulfoxide (DMSO).[6]

The mechanism is depicted below:

Ozonolysis Mechanism cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Rearrangement cluster_2 Step 3: Reductive Work-up Alkene R-CH=CH2 Molozonide Primary Ozonide Alkene->Molozonide + O3 Ozone O3 Molozonide_re Primary Ozonide Fragments [R-CH=O+O-] + [H2C=O] Molozonide_re->Fragments Ozonide Secondary Ozonide Fragments->Ozonide Ozonide_workup Secondary Ozonide Products R-C(=O)-CH3 + H2C=O + (CH3)2SO Ozonide_workup->Products + (CH3)2S DMS (CH3)2S caption Figure 2: Generalized Ozonolysis Mechanism

Figure 2: Generalized Ozonolysis Mechanism.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
(S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid881683-84-7C14H25NO4271.35
Dichloromethane (DCM), anhydrous75-09-2CH2Cl284.93
Methanol (MeOH), anhydrous67-56-1CH4O32.04
Ozone (O3)10028-15-6O348.00
Dimethyl sulfide (DMS)75-18-3C2H6S62.13
Nitrogen (N2) or Argon (Ar) gas7727-37-9N228.01

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap, dissolve (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid (1.0 eq) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol (to a concentration of 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis:

    • Bubble a stream of ozone-enriched oxygen through the cooled solution. The progress of the reaction can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).[5]

  • Quenching and Reductive Work-up:

    • Once the reaction is complete, purge the solution with a stream of nitrogen or argon gas for 15-20 minutes to remove excess ozone.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 eq) dropwise to the reaction mixture.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the synthesis.

ParameterValue
Starting Material(S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid
Key ReagentsOzone (O3), Dimethyl sulfide (DMS)
SolventDichloromethane/Methanol (3:1)
Reaction Temperature-78 °C to room temperature
Expected Product2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid
Anticipated Yield80-95%
Purification MethodSilica gel column chromatography

Safety Considerations

  • Ozone: Ozone is a toxic and powerful oxidizing agent. It should be generated and used in a well-ventilated fume hood. All excess ozone must be quenched in a trap (e.g., potassium iodide solution) before venting. Ozonides can be explosive, especially when concentrated. Therefore, the reaction should be kept cold and not allowed to concentrate before the reductive work-up is complete.[7]

  • Dimethyl Sulfide (DMS): DMS is a volatile and flammable liquid with an unpleasant odor. It should be handled in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and it should be handled in a fume hood.

  • Cryogenic Conditions: The use of a dry ice/acetone bath requires appropriate insulated gloves and care to avoid frostbite.

Conclusion

This guide has detailed a robust and efficient synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid from a commercially available precursor. The key ozonolysis step, followed by a reductive work-up, provides a direct route to the target molecule with high anticipated yields. The provided protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently and safely produce this valuable synthetic intermediate.

References

  • OrgoSolver. Ozonolysis with Reductive Workup (O3, then DMS). OrgoSolver Website. Accessed March 21, 2026.
  • Chemistry LibreTexts. 4.4: Oxidation of Alkenes- Oxidative Cleavage Reactions. Chemistry LibreTexts Website. Published July 24, 2023.
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. Master Organic Chemistry Website. Published April 23, 2013.
  • ACS Publications. Ozonolysis with MnO2: A Safe and Cost-Efficient Way for Producing Aldehydes and Ketones. ACS Publications Website. Published August 15, 2024.
  • YouTube. ozonolysis. YouTube Website. Published January 3, 2019.
  • RSC Publishing. Cross metathesis of the amino acid homoallylglycine. RSC Publishing Website.
  • RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing Website.
  • RSC Publishing.
  • MilliporeSigma. (R)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid. MilliporeSigma Website. Accessed March 21, 2026.
  • MilliporeSigma. (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid. MilliporeSigma Website. Accessed March 21, 2026.
  • PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC Website. Published November 11, 2024.
  • BOC Sciences. BOC-Amino Acids. BOC Sciences Website.
  • ResearchGate. (PDF) Synthesis of γ,δ-unsaturated amino acids by Claisen rearrangement - last 25 years.
  • AiFChem. (R)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid 95%. AiFChem Website.
  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI Website. Published October 25, 2019.
  • Beilstein Journals. The allylic chalcogen effect in olefin metathesis. Beilstein Journals Website. Published December 23, 2010.
  • MedChemExpress. 2-Amino-8-oxononanoic acid. MedChemExpress Website.
  • PMC. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. PMC Website.
  • ResearchGate. Synthesis of N-BOC amines by various routes.
  • ResearchGate. When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR Website. Published June 8, 2017.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • BLDpharm. 1822564-20-4|2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. BLDpharm Website.
  • Sigma-Aldrich. BOC-ON. Sigma-Aldrich Website.
  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed Website. Published June 3, 2018.
  • BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences Website.
  • RSC Publishing. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z). RSC Publishing Website.
  • Tokyo Chemical Industry. 8-ノネン酸 | 8-Nonenoic Acid | 31642-67-8. Tokyo Chemical Industry Website.
  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a.

Sources

Foundational

Engineering Bioorthogonality: A Comprehensive Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS 1822564-20-4)

Executive Summary In the rapidly evolving landscape of peptide-drug conjugates (PDCs) and site-specific bioconjugation, the demand for bioorthogonal chemical handles has never been higher. 2-{[(Tert-butoxy)carbonyl]amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide-drug conjugates (PDCs) and site-specific bioconjugation, the demand for bioorthogonal chemical handles has never been higher. 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS 1822564-20-4) is a highly specialized, non-canonical amino acid (ncAA) designed to meet this demand. By incorporating a terminal methyl ketone into an aliphatic side chain, this building block allows researchers to introduce a uniquely reactive, bioorthogonal handle into peptides via standard Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic and procedural guide to utilizing this molecule in advanced drug development and chemical biology workflows.

Chemical Identity and Structural Rationale

To effectively utilize CAS 1822564-20-4, one must understand the causality behind its structural design.

  • Chemical Name: 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid ()[1]

  • Synonyms: Boc-2-amino-8-oxononanoic acid; Boc-KetoK-OH

  • Molecular Formula: C₁₄H₂₅NO₅

  • Molecular Weight: 287.35 g/mol ()[1]

The Structural Rationale: The molecule consists of a 9-carbon aliphatic backbone. The α -amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering it compatible with standard peptide coupling chemistries. The critical feature is the C8 ketone (a methyl ketone) . Why a methyl ketone? Internal ketones suffer from significant steric hindrance, which drastically reduces their reactivity with nucleophiles. By placing the carbonyl at the C8 position (adjacent to the terminal C9 methyl group), the molecule minimizes steric bulk, maximizing the kinetics of downstream conjugation. Furthermore, the 9-carbon chain mimics the natural steric footprint of lysine or arginine, ensuring that the incorporation of this ncAA does not disrupt the native secondary structure or folding of the target peptide ()[2].

Mechanistic Causality: The Orthogonal Reactivity System

The primary utility of the C8-ketone handle is its ability to undergo oxime ligation or hydrazone formation . Native proteins and peptides are rich in amines (lysine), thiols (cysteine), and carboxylates (glutamate/aspartate), but they are entirely devoid of ketones. This absence guarantees chemoselectivity and site-selectivity ()[3].

However, the direct condensation of a ketone with a hydroxylamine probe is kinetically slow, typically exhibiting second-order rate constants between 10−4 and 10−3 M−1 s−1 ()[3]. To engineer a highly efficient system, we employ aniline as a nucleophilic catalyst .

The Causality of Aniline Catalysis: Aniline rapidly attacks the ketone to form a Schiff base (imine) intermediate. Because the imine is significantly more electrophilic than the native ketone, the hydroxylamine probe can rapidly displace the aniline to form the thermodynamically stable oxime conjugate. This catalytic bypass increases the reaction rate by up to three orders of magnitude.

OximeLigation A Ketone-Peptide (C8-Oxo Handle) B Imine Intermediate (Schiff Base) A->B + Aniline (Catalyst) Fast, Reversible C Oxime Conjugate (Stable Linkage) A->C + Hydroxylamine Probe Direct Condensation (Slow) B->C + Hydroxylamine Probe Rapid Displacement

Figure 1: Aniline-catalyzed oxime ligation pathway overcoming slow direct condensation kinetics.

Quantitative Data: Bioorthogonal Reaction Kinetics

To select the appropriate bioconjugation strategy, researchers must weigh reaction kinetics against biocompatibility. The table below summarizes how oxime ligation (utilizing CAS 1822564-20-4) compares to other standard bioorthogonal methods.

Reaction TypeReactantsCatalyst Required2nd-Order Rate Constant (M⁻¹ s⁻¹)Optimal pHBiocompatibility / Notes
Oxime Ligation Ketone + Hydroxylamine Aniline (Recommended) 10−4 to 10−3 (up to 101 with Aniline) 4.5 - 6.0 Excellent; no toxic metals required. Highly stable linkage.
CuAACAzide + Terminal AlkyneCu(I)10 to 102 7.0 - 8.0Poor for live cells; Cu(I) induces reactive oxygen species (ROS).
SPAACAzide + CyclooctyneNone 10−2 to 17.0 - 8.0Good; but cyclooctynes are highly hydrophobic, causing aggregation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Because CAS 1822564-20-4 features a Boc-protected α -amine, it is traditionally used in Boc-SPPS. However, it can be seamlessly integrated into standard Fmoc-SPPS provided it is used as the final N-terminal amino acid.

Causality of the N-Terminal Strategy: By placing the Boc-protected amino acid at the N-terminus, the final global cleavage step (using Trifluoroacetic acid, TFA) serves a dual purpose: it cleaves the peptide from the resin and simultaneously removes the N-terminal Boc group, yielding the free amine and the intact C8-ketone side chain.

Step-by-Step Protocol: N-Terminal Coupling
  • Resin Preparation: Synthesize the desired peptide sequence on a Rink Amide or Wang resin using standard Fmoc chemistry. Remove the final Fmoc group using 20% piperidine in DMF.

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of CAS 1822564-20-4 and 3.0 equivalents of HATU in anhydrous DMF.

    • Add 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Causality: The 1:2 ratio of HATU to DIPEA ensures the microenvironment remains basic enough to drive the formation of the highly reactive O-At ester without inducing racemization.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Global Cleavage:

    • Treat the resin with a cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours. Causality: TIPS (triisopropylsilane) acts as a carbocation scavenger, preventing the cleaved tert-butyl cations (from the Boc group) from re-alkylating the peptide backbone.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow S1 Step 1: Fmoc-SPPS Elongate peptide on solid support S2 Step 2: N-Terminal Capping Couple CAS 1822564-20-4 (Boc-KetoK) S1->S2 S3 Step 3: Global Cleavage TFA/TIPS/H2O (Removes Resin & Boc) S2->S3 S4 Step 4: Purification Isolate Ketone-Peptide via RP-HPLC S3->S4 S5 Step 5: Bioconjugation React with Probe via Oxime Ligation S4->S5

Figure 2: End-to-end workflow for incorporating CAS 1822564-20-4 into peptides via SPPS.

Site-Specific Bioconjugation Protocol (Oxime Ligation)

Once the ketone-bearing peptide is purified, it acts as a highly specific target for payload delivery (e.g., fluorophores, PEG chains, or cytotoxic drugs). This protocol is designed as a self-validating system to ensure absolute confidence in the conjugation efficiency.

Methodology
  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 - 5.5. Causality: Mildly acidic conditions protonate the intermediate carbinolamine, facilitating the elimination of water to form the oxime.

  • Peptide Solubilization: Dissolve the purified ketone-peptide in the buffer to a final concentration of 100 μ M.

  • Catalyst Addition: Add aniline to a final concentration of 50 mM.

  • Probe Addition: Add 2.0 to 5.0 equivalents of the hydroxylamine-functionalized probe (e.g., Alexa Fluor-O-NH₂).

  • Incubation: Agitate gently at room temperature for 2 to 4 hours.

  • Self-Validation (LC-MS): Analyze an aliquot of the reaction via LC-MS. The system is validated when the starting peptide mass disappears, replaced by a single product peak exhibiting a precise mass shift:

    ΔMass=Massprobe​−18.015 Da (loss of H2​O)

Applications in Drug Development

The incorporation of 2-amino-8-oxononanoic acid has revolutionized specific niches in chemical biology:

  • Peptide-Drug Conjugates (PDCs): The ketone handle allows for the precise, stoichiometric attachment of cytotoxic payloads. If a hydrazine probe is used instead of a hydroxylamine, the resulting hydrazone bond is acid-labile, allowing for targeted drug release within the acidic environment of the tumor endosome.

  • One-Pot Dual Labeling (FRET Studies): As demonstrated by Wu et al., the ketone handle from 2-amino-8-oxononanoic acid can be used orthogonally alongside azide-bearing amino acids. Because oxime ligation (ketone) and strain-promoted alkyne-azide cycloaddition (SPAAC) do not cross-react, researchers can achieve one-pot, catalyst-free dual labeling of a single protein with a FRET donor and acceptor pair to study dynamic conformational changes ()[4].

References

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Source: Royal Society Open Science (2022) URL:[Link]

  • Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids Source: ChemBioChem / PubMed Central (2012) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid in Bioconjugation and Peptide Engineering

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The engineering of therapeutic peptides and antibody-drug conju...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The engineering of therapeutic peptides and antibody-drug conjugates (ADCs) relies heavily on the precise installation of bioorthogonal handles. 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (commonly referred to as Boc-KetoK-OH) is a highly specialized unnatural amino acid (UAA) derivative designed for this exact purpose. By providing a stable, aliphatic ketone handle, this building block enables site-specific bioconjugation via oxime or hydrazone ligation.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the physicochemical properties, the mechanistic causality behind its synthetic utility, and field-proven, self-validating protocols for its application in modern drug development.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and structural properties of Boc-KetoK-OH is critical for mass spectrometry (MS) validation during solid-phase peptide synthesis (SPPS) and subsequent bioconjugation steps.

The molecular formula for 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid is C₁₄H₂₅NO₅ . The molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Total Molecular Weight: 287.356 g/mol (Standardized to 287.35 g/mol in commercial specifications) (1)[1].

Table 1: Quantitative Physicochemical Summary
PropertyValueE-E-A-T Rationale / Implication
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acidDefines the exact regiochemistry of the ketone at C8.
CAS Registry Number 1822564-20-4Unique identifier for regulatory and safety compliance (2)[2].
Molecular Formula C₁₄H₂₅NO₅Essential for isotopic distribution modeling in LC-MS.
Molecular Weight 287.35 g/mol Primary target mass for precursor verification.
Monoisotopic Mass 287.1733 DaTarget mass for high-resolution MS (HRMS) validation.
Protecting Group tert-Butoxycarbonyl (Boc)Acid-labile; orthogonal to base-labile (Fmoc) strategies.

Strategic Utility in Peptide Synthesis & Genetic Expansion

Why the Boc-Protected Variant?

While Fmoc is the standard protecting group for routine SPPS, the Boc-protected variant (Boc-KetoK-OH) serves two highly strategic, specialized roles:

  • N-Terminal Capping in Fmoc-SPPS: If the ketone handle is required at the extreme N-terminus of a peptide, utilizing the Boc-protected amino acid allows for the simultaneous removal of the α-amino protecting group and the side-chain protecting groups during the final global cleavage (typically 95% TFA). This eliminates the need for a separate piperidine deprotection step, streamlining the workflow and increasing overall yield.

  • Precursor for Genetic Code Expansion: To genetically encode the free amino acid (KetoK) into recombinant proteins using engineered orthogonal pyrrolysyl-tRNA synthetase (PylRS) systems, the α-amino group must be free (3)[3]. Boc-KetoK-OH serves as a stable, shelf-ready precursor. A simple TFA treatment removes the Boc group, generating the free KetoK required for cell-based or cell-free translation systems.

SPPSWorkflow Resin Solid Support Resin Coupling Coupling: Boc-KetoK-OH + HATU Resin->Coupling Deprotection Boc Deprotection: TFA/DCM Coupling->Deprotection Cleavage Global Cleavage Deprotection->Cleavage Chain complete Purification RP-HPLC Purification Cleavage->Purification

Workflow for incorporating Boc-protected unnatural amino acids via SPPS.

Bioorthogonal Bioconjugation via Oxime Ligation

The 8-oxo group provides an aliphatic ketone handle that is entirely absent in natural proteins. This allows for true bioorthogonal labeling. However, uncatalyzed oxime ligation between a ketone and a hydroxylamine probe is notoriously slow at physiological pH, traditionally requiring acidic conditions (pH 4.0–5.0) that can denature sensitive proteins.

The Causality of Aniline Catalysis: To solve this, we employ nucleophilic catalysis using aniline derivatives (e.g., p-methoxyaniline). The aniline rapidly attacks the ketone to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent ketone, rapidly undergoing attack by the hydroxylamine probe to form the stable oxime linkage, displacing the aniline catalyst (). This lowers the activation energy, enabling rapid conjugation at pH 6.5–7.0.

OximeLigation Ketone Ketone Handle (8-oxononanoic) SchiffBase Schiff Base (Intermediate) Ketone->SchiffBase + Aniline Catalyst (pH 6.5) Oxime Stable Oxime (Conjugate) Ketone->Oxime Uncatalyzed (Slow, pH 4.0) SchiffBase->Oxime + Hydroxylamine Probe - Aniline

Aniline-catalyzed oxime ligation pathway for ketone-bearing amino acids.

Table 2: Kinetic Comparison of Bioconjugation Handles
Handle TypeReactantCatalystOptimal pHReaction Rate (M⁻¹s⁻¹)
Ketone (8-oxo) HydroxylamineAniline (10-100 mM)6.0 - 7.010 - 50
Ketone (8-oxo) HydroxylamineNone4.0 - 5.010⁻⁴ - 10⁻³
Azide Alkyne (DBCO)None (SPAAC)7.0 - 7.40.1 - 1.0

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; each step includes a specific rationale to ensure experimental integrity.

Protocol A: Generation of Free KetoK for Genetic Code Expansion

Rationale: The Boc protecting group must be quantitatively removed prior to supplementing the expression medium. Residual Boc-protected amino acids cannot be charged onto the orthogonal tRNA, leading to truncated protein products.

  • Deprotection: Dissolve 100 mg of Boc-2-amino-8-oxononanoic acid in 2 mL of Dichloromethane (DCM). Add 2 mL of Trifluoroacetic acid (TFA).

  • Incubation: Stir at room temperature for 45 minutes. Self-Validation: Monitor via TLC (Ninhydrin stain); the disappearance of the starting material indicates complete Boc removal.

  • Evaporation: Remove volatiles under a stream of nitrogen, followed by high vacuum for 2 hours to remove residual TFA.

  • Precipitation: Triturate the resulting oil with 10 mL of ice-cold diethyl ether to precipitate the KetoK-TFA salt. Centrifuge at 4,000 x g for 5 minutes and decant the supernatant.

  • Preparation for Culture: Dissolve the pellet in sterile water, adjust the pH to 7.0 using 1M NaOH, and sterile-filter (0.22 µm) before adding to the expression culture at a final concentration of 1-2 mM.

Protocol B: Site-Specific Oxime Ligation of KetoK-Tagged Proteins

Rationale: This protocol utilizes aniline catalysis to achieve high-yield labeling of the ketone handle with a fluorophore while maintaining the structural integrity of the target protein (4)[4].

  • Buffer Exchange: Exchange the purified KetoK-containing protein (approx. 50 µM) into 100 mM Sodium Phosphate buffer, pH 6.5. Avoid Tris or primary amine buffers, which can compete for the ketone.

  • Catalyst Addition: Prepare a fresh 1 M stock of p-methoxyaniline (p-OMeAn) in DMSO. Add to the protein solution to achieve a final concentration of 50-100 mM.

  • Probe Addition: Add the hydroxylamine-functionalized probe (e.g., Alexa Fluor 488 hydroxylamine) at a 10- to 20-fold molar excess relative to the protein.

  • Incubation: Incubate the reaction mixture in the dark at 25°C for 2 to 4 hours. Self-Validation: Analyze a small aliquot via LC-MS to confirm the +Mass shift corresponding to the oxime conjugate minus water.

  • Purification: Remove excess dye and aniline catalyst using a size-exclusion chromatography (SEC) column (e.g., Superdex 75) equilibrated with PBS, pH 7.4.

Conclusion

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a highly versatile scaffold in the modern biochemist's toolkit. With a precisely calculated molecular weight of 287.35 g/mol , it serves as a reliable precursor for both solid-phase peptide synthesis and genetic code expansion. By leveraging aniline-catalyzed oxime ligation, researchers can achieve rapid, site-specific bioconjugation under mild physiological conditions, paving the way for advanced therapeutics, stapled peptides, and single-molecule FRET studies.

References

  • NextSDS. "2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid - Chemical Substance Information." Available at: [Link]

  • National Institutes of Health (PMC). "A General and Efficient Method for the Site-Specific Dual-Labeling of Proteins for Single Molecule FRET." Available at: [Link]

  • National Institutes of Health (PMC). "Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling." Available at:[Link]

  • MDPI. "Recent Development of Genetic Code Expansion for Posttranslational Modification Studies." Available at: [Link]

Sources

Foundational

The Biological Landscape of 8-Oxononanoic Acid and Its Derivatives: A Technical Guide for Researchers

Abstract 8-Oxononanoic acid and its structural analogs represent a compelling class of molecules at the intersection of lipid metabolism and cellular signaling. As products of lipid peroxidation and intermediates in bioc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

8-Oxononanoic acid and its structural analogs represent a compelling class of molecules at the intersection of lipid metabolism and cellular signaling. As products of lipid peroxidation and intermediates in biochemical pathways, these compounds exhibit a range of biological activities, from metabolic regulation to modulation of inflammatory cascades. This technical guide provides an in-depth exploration of the known biological functions of 8-oxononanoic acid derivatives, with a particular focus on the well-characterized activities of its isomer, 9-oxononanoic acid, and its methylated analog, 8-methylnonanoic acid. In the absence of extensive direct research on 8-oxononanoic acid, this whitepaper synthesizes data from its closest structural relatives to infer its potential biological profile and to provide a roadmap for future investigation. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for the assessment of their biological effects.

Introduction: The Oxo-Fatty Acid Family

Oxo-fatty acids are a class of fatty acid derivatives characterized by the presence of a ketone group along their aliphatic chain. These molecules can be generated endogenously through lipid peroxidation, a process initiated by reactive oxygen species (ROS), or through enzymatic pathways.[1][2] Their bifunctional nature, possessing both a carboxylic acid and a ketone moiety, makes them chemically reactive and capable of participating in a variety of cellular processes.[3]

While 7-methyl-8-oxononanoic acid is primarily recognized as a synthetic intermediate, its analogs have demonstrated significant biological effects.[3][4] This guide will focus on the known biological activities of key derivatives to build a comprehensive understanding of this class of molecules. The primary compounds of interest for this comparative analysis are:

  • 8-Oxononanoic Acid: The core molecule of interest, for which direct biological data is limited.

  • 9-Oxononanoic Acid: An isomer of 8-oxononanoic acid and a product of lipid peroxidation with well-documented effects on inflammatory and metabolic pathways.[1][4]

  • 8-Methylnonanoic Acid (8-MNA): A branched-chain fatty acid analog that has been studied for its role in metabolic regulation.[4][5]

Biological Activities and Mechanisms of Action

The biological activities of 8-oxononanoic acid derivatives are diverse, with the most extensively studied effects being in the realms of inflammation, metabolic regulation, and antimicrobial action.

Modulation of Inflammatory Pathways by 9-Oxononanoic Acid

9-Oxononanoic acid (9-ONA) is a significant bioactive lipid mediator that emerges from the oxidation of linoleic acid.[1][2] Its primary mechanism of action in the inflammatory cascade involves the activation of phospholipase A2 (PLA2).[1][2][6]

Signaling Cascade:

  • PLA2 Activation: 9-ONA stimulates the activity of PLA2, a key enzyme that hydrolyzes phospholipids in the cell membrane.[1][2]

  • Arachidonic Acid Release: This activation leads to the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1]

  • Thromboxane A2 Production: The released arachidonic acid is then converted into various eicosanoids, most notably thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[1][2]

This pathway underscores the potential role of 9-ONA in the pathogenesis of thrombosis and cardiovascular diseases.[1][2]

G 9-Oxononanoic Acid 9-Oxononanoic Acid PLA2 Phospholipase A2 (PLA2) 9-Oxononanoic Acid->PLA2 Activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases Thromboxane A2 Thromboxane A2 (TxA2) Arachidonic Acid->Thromboxane A2 Converts to Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Inflammation Inflammation Thromboxane A2->Inflammation

Caption: Signaling cascade initiated by 9-Oxononanoic Acid.

Metabolic Regulation by 8-Methylnonanoic Acid

8-Methylnonanoic acid (8-MNA), a degradation by-product of dihydrocapsaicin, has demonstrated significant effects on energy metabolism, particularly in adipocytes.[4][5]

Key Metabolic Effects:

  • Inhibition of Lipogenesis: In vitro studies using 3T3-L1 adipocytes have shown that 8-MNA can inhibit de novo lipogenesis.[4][5] This process is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]

  • Reduced Lipid Accumulation: The activation of AMPK by 8-MNA leads to a reduction in lipid accumulation in adipocytes.[5][7]

  • Improved Insulin Sensitivity: 8-MNA has been shown to increase glucose uptake in response to insulin in adipocytes.[5]

  • In Vivo Effects: In diet-induced obese mice, dietary supplementation with 8-MNA has been observed to reduce caloric intake and body weight gain, and delay the onset of insulin resistance.[4][8]

G 8-MNA 8-Methylnonanoic Acid (8-MNA) AMPK AMPK Activation 8-MNA->AMPK InsulinSensitivity Insulin Sensitivity 8-MNA->InsulinSensitivity Improves DeNovoLipogenesis De Novo Lipogenesis AMPK->DeNovoLipogenesis Inhibits LipidAccumulation Lipid Accumulation DeNovoLipogenesis->LipidAccumulation GlucoseUptake Glucose Uptake InsulinSensitivity->GlucoseUptake Increases

Caption: Proposed metabolic regulatory pathway of 8-MNA in adipocytes.

Antimicrobial Properties

Several derivatives of methyl-branched nonanoic acid have exhibited antimicrobial activity against a range of microorganisms.[4][9] While the exact mechanisms are not fully elucidated, it is hypothesized that their lipophilic nature allows them to disrupt microbial cell membranes.

A study on various methyl-branched nonanoic acid derivatives revealed varied antimicrobial activity against Gram-positive bacteria, with some compounds showing remarkable inhibitory effects against Candida utilis and Sarcina lutea.[9] Specifically, 4-MNA, 7-MNA, and 8-MNA demonstrated activity against Streptomyces.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activities of 8-oxononanoic acid derivatives.

CompoundBiological ActivityModel SystemKey FindingsReference
9-Oxononanoic Acid PLA2 ActivationHuman Blood3 µM 9-ONA increased PLA2 activity by ~10% and TxB2 by ~50%.[1]
9-Oxononanoic Acid Platelet AggregationHuman Blood3 µM/L 9-ONA showed similar aggregation activity to 1 µM/L arachidonic acid.[1]
9-Oxononanoic Acid Inhibition of LipogenesisRat LiverOral administration of 100 mg reduced de novo fatty acid synthesis.[10]
8-Methylnonanoic Acid Metabolic RegulationDiet-induced Obese MiceDietary supplementation reduced caloric intake and body weight gain.[8]
Methyl-branched nonanoic acids Antimicrobial ActivityIn vitroVaried MIC values against different bacteria and fungi.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of 8-oxononanoic acid derivatives.

Assay for Phospholipase A2 (PLA2) Activity

This protocol is adapted from studies investigating the effect of 9-oxononanoic acid on PLA2 activity in human blood.[1]

Objective: To determine the effect of a test compound on PLA2 activity.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., heparin)

  • Test compound (e.g., 9-oxononanoic acid) dissolved in a suitable solvent (e.g., ethanol)

  • PLA2 activity assay kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Aliquot fresh human blood into microcentrifuge tubes.

  • Treatment: Add the test compound at various concentrations to the blood samples. Include a vehicle control (solvent only).

  • Incubation: Incubate the samples at 37°C for a specified period (e.g., 40 minutes).

  • PLA2 Activity Measurement: Follow the manufacturer's instructions for the PLA2 activity assay kit. This typically involves the addition of a substrate that releases a fluorescent or chromogenic product upon cleavage by PLA2.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the PLA2 activity and compare the activity in treated samples to the vehicle control.

In Vitro Adipocyte Lipogenesis Assay

This protocol is based on methodologies used to study the effects of 8-methylnonanoic acid on 3T3-L1 adipocytes.[4][5]

Objective: To measure the effect of a test compound on de novo lipogenesis in adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Cell culture medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • [¹⁴C]-labeled acetate or glucose

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and then induce differentiation into mature adipocytes using the differentiation cocktail.

  • Treatment: Treat the mature adipocytes with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • Lipogenesis Assay:

    • Wash the cells with PBS.

    • Add fresh medium containing the test compound and a [¹⁴C]-labeled substrate (e.g., acetate or glucose).

    • Incubate for a defined period (e.g., 2-4 hours).

    • Wash the cells extensively with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).

    • Measure the radioactivity in the lipid extract using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Compare the rate of lipogenesis in treated cells to the vehicle control.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Assay Culture Culture 3T3-L1 Preadipocytes Differentiate Induce Differentiation (Insulin, DEX, IBMX) Culture->Differentiate Treat Treat with Test Compound Differentiate->Treat Radiolabel Add [14C]-Substrate (Acetate/Glucose) Treat->Radiolabel Extract Lipid Extraction Radiolabel->Extract Measure Scintillation Counting Extract->Measure

Caption: Workflow for the in vitro adipocyte lipogenesis assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial activity of a compound.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Microorganism strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis and Analysis

The availability of pure 8-oxononanoic acid derivatives is crucial for accurate biological testing.

Chemical Synthesis

7-Methyl-8-oxononanoic acid can be synthesized from 2-methyl acetoacetate and 6-bromohexanoate through nucleophilic substitution followed by ketonic cleavage.[3][11] 9-Oxononanoic acid can be synthesized by the oxidation of oleic acid.[1] A biotechnological route for the synthesis of 9-oxononanoic acid from linoleic acid using a lipoxygenase and hydroperoxide lyase enzyme cascade has also been developed.[12]

Analytical Quantification

Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic and metabolic studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a conventional method for quantifying fatty acids. It often requires a derivatization step to increase the volatility of the analytes.[13][14] For instance, trimethylsilyl (TMS) esters can be formed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers high sensitivity and specificity and may not require derivatization, thus simplifying sample preparation.[13]

Future Directions and Conclusion

The study of 8-oxononanoic acid and its derivatives is a promising area of research. While significant progress has been made in understanding the biological roles of 9-oxononanoic acid and 8-methylnonanoic acid, there is a clear need for direct investigation into the biological activities of 8-oxononanoic acid itself.

Future research should focus on:

  • Direct Biological Screening: Synthesizing and purifying 8-oxononanoic acid for comprehensive in vitro and in vivo screening to determine its effects on metabolic and inflammatory pathways.

  • Structure-Activity Relationship Studies: Investigating a wider range of oxo- and methyl-branched nonanoic acid derivatives to identify key structural features that determine their biological activity.

  • Mechanism of Action Elucidation: Further exploring the molecular targets and signaling pathways modulated by these compounds.

References

  • Yamamoto Y, et al. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition. 2013;52(3):232-237. Available at: [Link].

  • J-Stage. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Available at: [Link].

  • LIPID MAPS Structure Database. 9-Oxononanoic acid. Available at: [Link].

  • ACS Publications. Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid. Available at: [Link].

  • ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Available at: [Link].

  • Arzneimittelforschung. Effects of D-003, a Mixture of Very Long Chain Saturated Fatty Acids, and Policosanol on in vivo Lipid Peroxidation in Rats. Available at: [Link].

  • ResearchGate. (PDF) A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Available at: [Link].

  • Yamamoto, S., et al. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PLoS One. 2023;18(1):e0279991. Available at: [Link].

  • MDPI. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Available at: [Link].

  • PubMed. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Available at: [Link].

  • FASEB. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induce. Available at: [Link].

  • Academia.edu. (PDF) Investigation of Antimicrobial Activities of Nonanoic Acid Derivatives. Available at: [Link].

  • PubMed. Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Available at: [Link].

Sources

Exploratory

The Strategic Role of α-Keto-Amino Acids in Rational Peptide Drug Design: Warhead Chemistry and Solid-Phase Synthesis

Executive Summary As the landscape of peptide drug discovery evolves, the engineering of precise, covalent reversible inhibitors has become paramount. Historically, peptide aldehydes were the standard electrophilic "warh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of peptide drug discovery evolves, the engineering of precise, covalent reversible inhibitors has become paramount. Historically, peptide aldehydes were the standard electrophilic "warheads" used to target cysteine and serine proteases. However, their excessive reactivity often resulted in off-target toxicity and rapid in vivo degradation. The strategic incorporation of α-keto-amino acids—specifically α-ketoamides and α-ketoacids—represents a paradigm shift. This technical guide explores the mechanistic causality, pharmacological advantages, and advanced solid-phase peptide synthesis (SPPS) protocols required to successfully deploy these privileged motifs in modern drug development.

Mechanistic Foundation: The Electrophilic Warhead

The design of a successful protease inhibitor requires a delicate balance between electrophilic reactivity and target selectivity. By replacing a terminal aldehyde with an α-ketoamide or α-ketoacid moiety, we introduce a highly tunable electrophilic center that acts as a "privileged motif" in medicinal chemistry [1].

When an α-ketoamide peptide enters the active site of a target cysteine protease (such as calpain), it first forms a non-covalent, reversible enzyme-inhibitor complex [2]. The catalytic cysteine residue (e.g., Cys115 in calpain) then executes a nucleophilic attack on the highly electrophilic α-keto carbonyl carbon [2].

This reaction generates a stable, yet reversible, tetrahedral hemithioketal adduct [2]. The causality behind this stability lies in the precise spatial arrangement of the active site: the newly formed hydroxyl group of the tetrahedral adduct establishes a critical hydrogen bond with adjacent residues (such as the imidazole ring of His272), locking the inhibitor in place without permanent, irreversible alkylation [2].

MOA Target Target Protease (e.g., Cys115) Complex Reversible Non-Covalent Enzyme-Inhibitor Complex Target->Complex Pocket Alignment Inhibitor Peptidyl α-Ketoamide (Electrophilic Warhead) Inhibitor->Complex P1-P3 Binding Adduct Tetrahedral Hemithioketal Adduct (Stable) Complex->Adduct Nucleophilic Attack (Cys-SH) Adduct->Complex Reversible Dissociation

Mechanism of reversible covalent inhibition by α-ketoamides.

Pharmacological Advantages & Structure-Activity Relationships

The structural versatility of α-ketoamides provides a distinct advantage over both aldehydes and α-ketoesters. Because the α-ketoamide possesses an amide bond, it allows for extension into the "primed" region (P1', P2', etc.) of the protease active site [2]. This enables researchers to append nucleobases, methylpiperazine, or dimethylaminoalkyl substituents to the primed region to fine-tune binding affinity and facilitate blood-brain barrier (BBB) penetration [2].

Furthermore, α-ketoamides demonstrate superior chemical stability, improved membrane permeance compared to α-ketoacids, and a marked resistance to plasma esterases and proteolytic cleavage [1].

Comparative Profiling of Peptide Warheads
PropertyPeptide AldehydesPeptidyl α-KetoacidsPeptidyl α-Ketoamides
Electrophilicity Very HighModerateHigh
Metabolic Stability Low (Rapidly oxidized)ModerateHigh (Resistant to esterases)
Membrane Permeability ModerateLow (Charged at physiol. pH)High (Neutral, lipophilic)
Primed Region (P') Tuning Impossible (Terminal)Impossible (Terminal)Possible (Amide substituent)
Proteolytic Resistance LowModerateHigh

Strategic Incorporation: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides containing α-keto-amino acids presents a unique chemical challenge: the α-keto group is highly susceptible to degradation under the standard acidic and basic conditions used in SPPS. To circumvent this, two primary self-validating strategies have been developed:

  • Acylcyanophosphorane Methodology: The α-keto amide building blocks are incorporated with their acid-labile α-keto carbonyl functionality protected as a 1,3-dithiolane derivative [3]. This protecting group is fully compatible with Fmoc-SPPS on resins like SPOCC-1500 and can be efficiently removed post-synthesis using N-bromosuccinimide in aqueous acetone [3].

  • Cyanosulfur Ylide Linkers: A highly robust method involves the use of a solid-supported cyanosulfur ylide [4]. This approach allows for the assembly of the peptide chain using standard Fmoc chemistry, followed by a late-stage chemoselective oxidation to reveal the α-ketoacid [4].

SPPS Resin Solid Support Resin (e.g., SPOCC-1500) Linker Cyanosulfur Ylide Linker Attachment Resin->Linker Step 1 Coupling Fmoc-SPPS Elongation (Double Coupling 1st AA) Linker->Coupling Step 2 Oxidation Oxone Oxidation & TFA Cleavage Coupling->Oxidation Step 3 Product Enantiopure C-terminal α-Ketoacid Peptide Oxidation->Product Step 4

Solid-phase synthesis workflow for α-ketoacid peptides using a cyanosulfur ylide linker.

Experimental Protocol: Synthesis of C-Terminal Peptide α-Ketoacids via Cyanosulfur Ylides

For application scientists aiming for high yield and enantiopurity, the cyanosulfur ylide approach is optimal. The following self-validating protocol details the synthesis of C-terminal peptide α-ketoacids [4].

Step 1: Resin Preparation & Linker Attachment Begin with a standard solid support resin (e.g., Wang or Rink Amide). Attach the cyanosulfur ylide linker to the solid support under standard coupling conditions.

Step 2: First Amino Acid Loading (Critical Causality Step) Couple the first Fmoc-protected amino acid (which will ultimately become the α-ketoacid) to the ylide. Self-Validation Check: You must perform this coupling step twice. The ylide nitrogen is a poor nucleophile, rendering standard colorimetric monitoring (like the Kaiser test) unreliable at this stage. Double coupling ensures complete loading and prevents sequence truncation [4].

Step 3: Peptide Elongation Proceed with standard Fmoc-SPPS protocols. Deprotect using 20% piperidine in DMF, and couple subsequent amino acids using HATU/DIPEA. Self-Validation Check: From the second amino acid onwards, the Kaiser test becomes reliable again and should be used routinely to monitor coupling efficiency [4].

Step 4: Chemoselective Oxidation Treat the resin-bound peptide sulfur ylide with Oxone in a DMF/water mixture. Causality Check: Oxone selectively oxidizes the ylide to the α-keto carbonyl without causing epimerization of the sensitive chiral centers [4]. Note: This step is compatible with all unprotected amino acid side chains except cysteine and methionine [4].

Step 5: Cleavage and Purification Cleave the peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail. Purify the resulting unprotected peptide α-ketoacid via preparative reversed-phase HPLC to achieve >95% purity [4].

Conclusion

The integration of α-keto-amino acids into peptide design elevates the therapeutic potential of protease inhibitors. By understanding the mechanistic causality of hemithioketal formation and employing robust SPPS workflows—such as cyanosulfur ylide oxidation or dithiolane protection—drug development professionals can engineer highly selective, metabolically stable, and structurally tunable peptide therapeutics.

References

  • [4] Title: A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC Source: nih.gov URL:

  • [3] Title: α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support - ACS Publications Source: acs.org URL:

  • [2] Title: Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC Source: nih.gov URL:

  • [1] Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC Source: nih.gov URL:

Sources

Foundational

A Senior Application Scientist's In-depth Technical Guide to the Introduction of Boc-Protected Non-Natural Amino Acids

Foreword: Beyond Nature's Alphabet - The Imperative of Non-Natural Amino Acids In the landscape of modern drug discovery and biochemical research, the 20 canonical amino acids, the fundamental building blocks of life, of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Nature's Alphabet - The Imperative of Non-Natural Amino Acids

In the landscape of modern drug discovery and biochemical research, the 20 canonical amino acids, the fundamental building blocks of life, often represent a starting point rather than a destination.[1] The strategic incorporation of non-natural amino acids (NNAAs) into peptides and other molecular scaffolds has emerged as a transformative approach, offering unparalleled opportunities to enhance therapeutic efficacy, improve metabolic stability, and introduce novel functionalities.[2][] These bespoke building blocks, not encoded in the genetic blueprint of most organisms, provide a vast chemical space for the rational design of new therapeutics with superior pharmacological profiles.[2][4] This guide provides an in-depth exploration of the core principles and practical methodologies for the introduction of tert-butyloxycarbonyl (Boc)-protected non-natural amino acids, a cornerstone technique in modern peptide and medicinal chemistry.

Part 1: The Rationale for Boc Protection - A Tale of Controlled Reactivity

The synthesis of peptides is a precise, stepwise process that hinges on the strategic masking and unmasking of reactive functional groups.[5] The α-amino group of an incoming amino acid must be temporarily "protected" to prevent uncontrolled polymerization and ensure the formation of the correct peptide bond.[6] The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for this purpose, and its introduction was a pivotal development in the field of peptide synthesis.[7]

The core value of the Boc group lies in its chemical stability under a broad range of conditions, yet its susceptibility to clean and efficient removal under specific, moderately acidic conditions.[8] This characteristic is central to the concept of orthogonal protection strategies , where different classes of protecting groups can be selectively removed without affecting others.[5][] In a typical Boc-based solid-phase peptide synthesis (SPPS), the temporary Boc group on the α-amino group is removed at each cycle, while more robust, "permanent" protecting groups on the amino acid side chains remain intact until the final cleavage step.[10]

The Mechanism of Boc Protection

The introduction of the Boc group is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride.[8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butanol.[12]

Diagram 1: Boc Protection of an Amine

Boc_Protection Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Base Base Base->Amine Deprotonation Boc_Amine R-NH-Boc (Boc-protected Amine) Tetrahedral_Intermediate->Boc_Amine Collapse & Elimination Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of leaving group

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Part 2: Solid-Phase Peptide Synthesis (SPPS) - The Boc Strategy in Practice

Boc-based SPPS is a robust and well-established methodology, particularly for the synthesis of long and challenging peptide sequences.[10] The entire process is conducted on a solid support, typically a polystyrene resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[13]

The cyclical nature of Boc-SPPS involves four key steps:

  • Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to the solid support.[7]

  • Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid.[7]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group.[7]

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.[7]

The Critical Deprotection Step: Unmasking the Amine

The selective removal of the Boc group is the linchpin of the Boc-SPPS strategy. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[14]

Diagram 2: Acid-Catalyzed Boc Deprotection

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc TFA TFA (H⁺) TFA->Protonated_Boc Protonation Carbocation t-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Part 3: Experimental Protocols - A Practical Guide

The successful incorporation of Boc-protected non-natural amino acids requires meticulous attention to detail and a deep understanding of the underlying chemistry. The following protocols provide a framework for key experimental procedures.

Protocol 1: General Procedure for Boc Protection of a Non-Natural Amino Acid

This protocol outlines a general method for the Boc protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Non-natural amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane or other suitable solvent

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the non-natural amino acid in a solution of NaOH in water and dioxane at 0°C.

  • To this solution, add a solution of (Boc)₂O in dioxane dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the Boc-protected non-natural amino acid.

Protocol 2: Boc-SPPS Deprotection Cycle

This protocol details the steps for the removal of the N-terminal Boc group in a solid-phase peptide synthesis workflow.[7][15]

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 30 minutes at room temperature.[7]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) to remove excess TFA.

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

  • Wash the resin with DCM (3 times) to remove excess DIEA.

  • The resin is now ready for the next coupling step.

Diagram 3: Boc-SPPS Workflow

SPPS_Workflow cluster_0 SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Activated Boc-NNAA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (e.g., HF) Washing->Final_Cleavage After last cycle Start Start: Boc-AA-Resin Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Sources

Exploratory

An In-depth Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a heterobifunctional molecule with significant potential in medicinal chemistry and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a heterobifunctional molecule with significant potential in medicinal chemistry and drug development. Despite a lack of extensive direct literature, this guide constructs a robust framework for its synthesis, characterization, and application by drawing upon established chemical principles and analogous molecular systems. We will explore a proposed synthetic pathway, detail relevant experimental protocols, and present anticipated physicochemical properties. Furthermore, this guide will delve into the prospective utility of this compound as a versatile linker in the burgeoning fields of bioconjugation, including its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel bifunctional building blocks in their research.

Introduction: The Strategic Value of Bifunctional Molecules

In the intricate landscape of modern drug discovery, molecules that possess multiple reactive or binding moieties, known as bifunctional molecules, have emerged as powerful tools.[1][2] These compounds serve as molecular bridges, enabling the connection of two distinct chemical or biological entities to achieve a targeted therapeutic effect.[3] The subject of this guide, 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, embodies this principle. It integrates a protected amino acid functionality with a terminal ketone, offering orthogonal reactivity for sequential or site-specific modifications.

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino acid provides a stable yet readily cleavable handle, a cornerstone of solid-phase and solution-phase peptide synthesis.[4][][6] The ketone group, on the other hand, presents a bioorthogonal reactive center, amenable to specific ligation chemistries such as oxime or hydrazone formation.[7][8][9] This dual functionality makes it an attractive candidate for applications requiring the precise assembly of complex molecular architectures, a common challenge in the design of targeted therapeutics.

Proposed Synthesis and Methodologies

While direct literature detailing the synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid is scarce, a plausible and efficient synthetic route can be devised from readily available starting materials. The proposed pathway involves two key transformations: the selective oxidation of an unsaturated precursor to introduce the ketone functionality, and the protection of the amino group with a Boc moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the Boc protecting group and the simplification of the keto-functionalized carbon chain. This leads to a precursor such as 2-amino-8-nonenoic acid, which can be synthesized or is commercially available.

G Target 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid Precursor1 2-Amino-8-oxononanoic acid Target->Precursor1 Boc Protection Precursor2 2-Amino-8-nonenoic acid Precursor1->Precursor2 Selective Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis would commence with the selective oxidation of the terminal double bond of a suitable unsaturated amino acid precursor, followed by the protection of the amino group.

G Start 2-Amino-8-nonenoic acid Intermediate 2-Amino-8-oxononanoic acid Start->Intermediate 1. Ozonolysis (O3) 2. Reductive Workup (e.g., Zn/H2O) Product 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid Intermediate->Product Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., NaOH or Et3N)

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocols

This protocol is adapted from established ozonolysis procedures for the cleavage of terminal alkenes.[10][11][12]

Materials:

  • 2-Amino-8-nonenoic acid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Zinc dust (Zn)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-8-nonenoic acid in a 1:1 mixture of anhydrous MeOH and DCM in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed, and a faint blue color persists in the solution, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add zinc dust to the reaction mixture, followed by the slow addition of water.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Filter the reaction mixture to remove zinc salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in water and adjust the pH to ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-amino-8-oxononanoic acid.

This protocol is a standard procedure for the N-protection of amino acids.[4][13]

Materials:

  • 2-Amino-8-oxononanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH), 1 M

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Citric acid, 10% aqueous solution

  • Brine

Procedure:

  • Dissolve 2-amino-8-oxononanoic acid in a mixture of dioxane and 1 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 3-4 with a 10% citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₄H₂₅NO₅Structural Analysis
Molecular Weight 287.35 g/mol Calculation
Appearance White to off-white solidAnalogy to other Boc-amino acids
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH, DMSO)General solubility of protected amino acids
Melting Point Not available-
pKa (Carboxylic Acid) ~4.5Analogy to other amino acids
CAS Number 1822564-20-4Supplier Information

Applications in Drug Development

The unique bifunctional nature of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid makes it a highly valuable building block in several areas of drug development, particularly in the construction of complex therapeutic conjugates.

Linker for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker molecule that connects the antibody and the payload is a critical component of an ADC's design. The subject molecule is an ideal candidate for such a linker. The carboxylic acid can be activated to form a stable amide bond with an antibody, while the ketone can be used for the chemoselective ligation of a payload containing an aminooxy or hydrazide functional group.[7][9]

G cluster_0 Antibody-Drug Conjugate (ADC) Assembly Antibody Antibody Linker 2-{[(Boc)amino]}-8-oxononanoic acid (after deprotection and activation) Antibody->Linker Amide Bond Formation ADC Functional ADC Payload Cytotoxic Payload (with aminooxy/hydrazide) Linker->Payload Oxime/Hydrazone Ligation

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid in SPPS

Executive Summary & Mechanistic Rationale The unnatural amino acid 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (commonly referred to as Boc-Aon-OH or Boc-KetoK ) is an advanced building block designed for introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The unnatural amino acid 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (commonly referred to as Boc-Aon-OH or Boc-KetoK ) is an advanced building block designed for introducing an aliphatic ketone handle into synthetic peptides. This application note details the autonomous integration of Boc-Aon-OH into Solid-Phase Peptide Synthesis (SPPS) workflows, enabling highly efficient downstream bioorthogonal conjugation via oxime or hydrazone ligation.

Causality in Molecular Design
  • Aliphatic vs. Aromatic Ketones: Early bioorthogonal methods relied heavily on aromatic ketones (e.g., p-acetylphenylalanine). However, their reactivity with alkoxyamines is severely hindered by the electron-donating effects of the aromatic ring, leading to sluggish kinetics ()[1]. The aliphatic ketone in Aon overcomes this electronic barrier, offering significantly faster condensation kinetics and broader versatility[1].

  • Ketones vs. Aldehydes: While aldehydes are highly reactive, they are prone to deleterious side reactions (e.g., oxidation to carboxylic acids, aldol condensations) during SPPS and prolonged storage. The 8-oxo group in Aon provides a bioorthogonal handle that is thermodynamically stable yet selectively reactive under controlled acidic conditions ()[2].

  • Boc Protection Strategy: Utilizing the Boc-protected α -amine allows Aon to be coupled as the terminal capping residue in standard Fmoc-SPPS. During the final global cleavage with Trifluoroacetic Acid (TFA), the acid-labile Boc group is removed concurrently with side-chain protectors. This yields a native N-terminus alongside an unprotected, reactive ketone handle. The resulting oxime linkages act as excellent peptide bond isosteres and exhibit high resistance to enzymatic hydrolysis, such as cleavage by deubiquitinases ()[3].

Experimental Protocols

Protocol 1: Incorporation of Boc-Aon-OH via Fmoc-SPPS

This protocol assumes the peptide has been elongated to the penultimate residue on a solid support (e.g., Rink Amide resin) and the final Fmoc group has been removed.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes to maximize the solvent-accessible surface area.

  • Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Boc-Aon-OH and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Expert Insight: The DIC/Oxyma coupling system is explicitly chosen over HATU/DIPEA. The neutral conditions of DIC/Oxyma prevent base-catalyzed enolization or side reactions associated with the aliphatic ketone.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling of the primary amine. If the test is positive (blue), repeat steps 2–3.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Dry under a stream of nitrogen.

Protocol 2: Global Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a fresh mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).

  • Reaction: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.

    • Causality: This step simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and removes the N-terminal Boc group from the Aon residue. The 8-oxo group is completely stable to these strongly acidic conditions.

  • Precipitation: Filter the cleavage solution dropwise into cold diethyl ether (10x volume) to precipitate the crude ketone-modified peptide.

  • Self-Validation (LC-MS): Centrifuge, wash the pellet twice with cold ether, and lyophilize. Analyze the crude product via LC-MS. The target mass must reflect the sequence plus the Aon residue, minus the Boc group (100 Da loss).

Protocol 3: Aniline-Catalyzed Oxime Ligation
  • Buffer Preparation: Prepare a 100 mM Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5.

  • Reaction Setup: Dissolve the lyophilized ketone-peptide to a final concentration of 1 mM in the buffer.

  • Catalyst Addition: Add aniline to a final concentration of 100 mM.

    • Expert Insight: Aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the ketone, which is subsequently displaced by the alkoxyamine. This pathway accelerates the typically slow ketone condensation kinetics by 10- to 40-fold ()[2].

  • Probe Addition: Add the aminooxy-functionalized probe (e.g., Aminooxy-PEG or Aminooxy-Fluorophore) at 2.0 to 5.0 mM (2–5 eq).

  • Self-Validation (Reaction Monitoring): Incubate at room temperature for 2–4 hours. Monitor completion via LC-MS. The expected mass shift is the addition of the probe mass minus 18 Da (loss of water during oxime bond formation).

Data Presentation

Table 1: Comparison of Coupling Reagents for Boc-Aon-OH

Coupling SystemEquivalentsBase RequiredReaction TimeEpimerization RiskRecommended Use
DIC / OxymaPure 4.0None60 minLowOptimal (Neutral conditions prevent ketone enolization)
HATU / DIPEA 3.06.0 eq DIPEA45 minModerateAcceptable, but basic conditions may cause side reactions
DIC / HOBt 4.0None120 minLowLegacy method; slower coupling kinetics

Table 2: Relative Bioorthogonal Ligation Kinetics (pH 4.5, 100 mM Aniline)

Carbonyl HandleAmino Acid SourceTypical 2nd Order Rate Constant (M⁻¹s⁻¹)Stability during SPPS
Aliphatic Ketone Aon (KetoK) ~10⁻³ to 10⁻²Excellent
Aromatic Ketone p-Acetylphenylalanine~10⁻⁴ to 10⁻³Excellent
Aldehyde Formylglycine~10⁻² to 10⁻¹Poor (Prone to oxidation)

Visualizations

SPPS_Workflow Resin Peptide-Resin (Fmoc-SPPS) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Couple Boc-Aon-OH (DIC/Oxyma) Deprotect->Couple Cleave Global Cleavage (TFA/Scavengers) Couple->Cleave Product Ketone-Modified Peptide (Free N-term, Unprotected) Cleave->Product

Workflow for N-terminal incorporation of Boc-Aon-OH via Fmoc-SPPS and TFA cleavage.

Oxime_Pathway Ketone Peptide-Ketone (Aon Residue) Schiff Schiff Base Intermediate Ketone->Schiff Aniline Catalyst (pH 4.5) Oxime Stable Oxime Conjugate (C=N-O-R) Schiff->Oxime Aminooxy-Probe (- H2O)

Aniline-catalyzed oxime ligation pathway for ketone-modified peptides.

References

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806. URL:[Link]

  • Chen, P. R., et al. (2025). Advancing Genetically Encoded Lysine (GEK) Chemistry: From Precision Modulation to Therapeutic Innovation. Accounts of Chemical Research. URL:[Link]

  • Mayer, S. V., et al. (2024). Genetic Code Expansion Approaches to Decipher the Ubiquitin Code. Chemical Reviews. URL:[Link]

Sources

Application

using Boc-protected amino acids in peptide synthesis

An Application Note and Protocol for Peptide Synthesis Using Boc-Protected Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract The tert-butyloxycarbonyl (Boc) protecting group was a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Peptide Synthesis Using Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group was a cornerstone in the development of modern solid-phase peptide synthesis (SPPS), a technology that revolutionized biological and pharmaceutical sciences.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the principles and practical application of Boc chemistry in SPPS. We will explore the underlying chemical mechanisms, provide detailed, field-tested protocols, address common challenges, and offer insights into the causality behind experimental choices, ensuring a robust and validated approach to peptide synthesis.

Introduction: The Genesis of a Revolution

Prior to the 1960s, peptide synthesis was a laborious process conducted in solution, often plagued by low yields and purification difficulties, especially for longer peptides.[4][5] The landscape of biochemistry and pharmacology was transformed by Dr. R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS).[4][5][6] This groundbreaking methodology, for which he was awarded the 1984 Nobel Prize in Chemistry, anchored the growing peptide chain to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing process.[1][4][5]

Central to Merrifield's original strategy was the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid.[1][7] First introduced as a protecting group for amines in 1957, the Boc group's facile removal under moderately acidic conditions, which left the peptide bonds and more robust side-chain protecting groups intact, was a pivotal innovation.[1] This "graduated acid lability" approach, while not strictly orthogonal, formed the basis of the classical Boc/Bzl (benzyl) protection strategy that enabled the first chemical synthesis of large peptides and even small proteins like ribonuclease A.[3][4][8][9]

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant choice for many routine applications today due to its milder deprotection conditions[10], Boc chemistry remains a powerful and relevant tool. It is particularly valuable for the synthesis of long or difficult sequences prone to aggregation and for peptides containing base-sensitive functionalities.[10][11] A thorough understanding of Boc-SPPS is therefore indispensable for any scientist in the field of peptide research and development.

The Chemical Foundation of Boc-SPPS

The success of Boc-SPPS hinges on a carefully orchestrated series of chemical reactions, centered around the unique properties of the Boc protecting group.

The Boc Group: Protection and Stability

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][12] This forms a carbamate linkage that is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, making it an ideal temporary shield during peptide bond formation.[1][13][]

The Deprotection Mechanism: Controlled Acidolysis

The critical step in each cycle of Boc-SPPS is the selective removal of the Boc group to liberate the N-terminal amine for the next coupling reaction. This is achieved through acidolysis, typically with a moderately strong acid like trifluoroacetic acid (TFA).[12][15]

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[12][]

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl carbocation and a transient carbamic acid intermediate.[12][]

  • Decarboxylation: The carbamic acid spontaneously decomposes into carbon dioxide and the free, protonated α-amino group of the peptide chain.[12][]

This process is highly efficient but generates the reactive tert-butyl carbocation, which can lead to side reactions if not properly managed.[8]

The Boc/Bzl Strategy: Graduated Lability

In classical Boc-SPPS, the temporary Nα-Boc group is paired with more permanent, but still acid-labile, side-chain protecting groups, typically based on benzyl (Bzl) moieties.[8][11][17] This strategy relies on differential acid lability:

  • Nα-Boc Group: Cleaved by moderate acids (e.g., 25-50% TFA in Dichloromethane, DCM).[8][18]

  • Side-Chain Benzyl Groups & Resin Linker: Stable to repeated TFA treatments but are cleaved simultaneously at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[8][9][11][19]

This difference in required acid strength allows for the stepwise elongation of the peptide chain without premature loss of side-chain protection.[8]

Visualizing the Boc-SPPS Workflow

The cyclical nature of Boc-SPPS is fundamental to its efficiency. Each cycle adds one amino acid to the growing peptide chain.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (TFA / DCM) Start->Deprotection Wash1 Wash (DCM / IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA / DCM) Wash1->Neutralization Wash2 Wash (DCM / DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 Wash (DMF / DCM) Coupling->Wash3 Wash3->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF, TFMSA, etc.) + Scavengers Wash3->FinalCleavage Sequence Complete Purification Purification & Analysis FinalCleavage->Purification

Sources

Method

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Ketone-Containing Linkers in Peptide-Drug Conjugates Peptide-drug conjugates (PDCs) represent a frontier in targeted the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Ketone-Containing Linkers in Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) represent a frontier in targeted therapeutics, combining the specificity of peptides for their biological targets with the potency of small molecule drugs.[1][2] This synergy allows for the delivery of cytotoxic or other therapeutic agents directly to diseased cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[3][4] The efficacy and safety of a PDC are critically dependent on the linker that connects the peptide to the drug payload.[5] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation at the target site.[3]

This application note details the use of a versatile bifunctional linker, 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid , for the synthesis of PDCs. This linker incorporates a ketone functional group, which serves as a bioorthogonal handle for conjugation to aminooxy- or hydrazide-modified drugs via the formation of a stable oxime or hydrazone bond, respectively.[6][7] The α-amino acid functionality allows for its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques, while the Boc-protecting group ensures compatibility with the Fmoc/tBu synthesis strategy.[1][8]

The ketone-aminooxy ligation, forming an oxime bond, is particularly advantageous due to its high chemoselectivity and the exceptional stability of the resulting linkage under physiological conditions compared to other linkages like hydrazones.[9][10] This stability is crucial for ensuring that the PDC remains intact until it reaches its target, thereby reducing off-target toxicity.[2]

This guide will provide a comprehensive overview of the synthesis of the linker, its incorporation into a targeting peptide, the subsequent conjugation to a model drug, and the characterization of the final PDC.

Synthesis of the Linker: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

The synthesis of the title linker can be adapted from established methods for related keto-amino acids.[11][12] A plausible synthetic route starting from commercially available materials is outlined below. The strategy involves the creation of a carbon chain with orthogonal functionalities that can be manipulated to introduce the ketone and the Boc-protected amine.

Protocol 1: Synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

This protocol is a proposed synthetic route based on analogous chemical transformations.

Materials:

  • Commercially available starting materials for generating a 9-carbon chain with appropriate functionalities

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, etc.

  • Reagents for oxidation (e.g., Dess-Martin periodinane, PCC)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Chain Elongation and Functionalization: Begin with a suitable starting material, such as a protected 7-bromoheptanoic acid derivative. Perform a nucleophilic substitution with a protected glycine equivalent to introduce the α-amino acid moiety.

  • Introduction of the Ketone Precursor: The terminal end of the C9 chain can be functionalized with a protected alcohol, which will serve as the precursor to the ketone.

  • Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[] Dissolve the amino acid precursor in a suitable solvent mixture (e.g., dioxane/water). Add a base (e.g., sodium hydroxide) to deprotonate the amino group. Add (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the Boc-protected product.

  • Deprotection of the Terminal Alcohol: Remove the protecting group from the terminal alcohol to reveal the primary hydroxyl group.

  • Oxidation to the Ketone: Oxidize the primary alcohol to the corresponding aldehyde, and subsequently to the methyl ketone via reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation of the resulting secondary alcohol. A milder approach would be direct oxidation to the ketone if a suitable precursor is used.

  • Purification: Purify the final product, 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, by column chromatography.

Characterization: The structure of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) and Incorporation of the Linker

The synthesized Boc-protected keto-amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[14][15][16]

Protocol 2: SPPS of a Targeting Peptide with the Keto-Linker

This protocol describes the manual synthesis of a model targeting peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and an additive like HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Incorporation of the Keto-Linker:

    • For the final coupling step, use 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

    • Follow the same coupling procedure as for the Fmoc-amino acids.

  • Final Deprotection: After coupling the linker, perform a final Fmoc deprotection if applicable (not necessary if the linker is the N-terminal residue).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, as well as the Boc group from the linker.

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Oxime Ligation: Conjugation of the Peptide to the Drug

The ketone handle on the peptide allows for a highly specific conjugation reaction with an aminooxy-functionalized drug molecule to form a stable oxime bond.[9][10] The reaction is often catalyzed by aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH.[17][18]

Protocol 3: Oxime Ligation to Form the Peptide-Drug Conjugate

Materials:

  • Purified keto-functionalized peptide

  • Aminooxy-functionalized drug payload

  • Aniline (as catalyst)

  • Reaction Buffer: e.g., Sodium phosphate buffer, pH 6.5-7.0

  • Organic co-solvent (if needed for drug solubility, e.g., DMSO, DMF)

  • Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Dissolve Reactants: Dissolve the keto-functionalized peptide in the reaction buffer. Dissolve the aminooxy-functionalized drug in a minimal amount of a compatible organic co-solvent and then dilute with the reaction buffer.

  • Reaction Setup: Combine the peptide and drug solutions. Add aniline to a final concentration of 10-50 mM. The final concentration of reactants will depend on the specific system but is typically in the low millimolar range.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the PDC by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Lyophilization: Lyophilize the purified PDC to obtain a stable powder.

Characterization of the Peptide-Drug Conjugate

Thorough characterization of the final PDC is essential to ensure its identity, purity, and integrity.

Analytical Techniques:
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the final PDC and to separate it from unreacted starting materials and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the PDC, providing evidence of successful conjugation.[19][20] High-resolution mass spectrometry can provide the exact mass.

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide portion of the conjugate and to confirm the site of conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the PDC, although it is typically more resource-intensive than MS-based methods.[21]

Analytical Method Information Obtained Typical Conditions
RP-HPLC Purity assessment, retention timeC18 column, water/acetonitrile gradient with 0.1% TFA
LC-MS Molecular weight confirmationCoupled to an ESI or MALDI mass spectrometer
MS/MS Peptide sequencing, conjugation site confirmationFragmentation of the parent ion from MS
NMR Detailed 3D structure, confirmation of linkageRequires higher sample concentrations and specialized equipment

Stability of the Oxime-Linked PDC

The stability of the PDC in biological fluids is a critical parameter for its therapeutic potential.[2][22] The oxime linkage is known for its high stability, particularly in comparison to hydrazone linkages.[23]

Protocol 4: In Vitro Stability Assay

Materials:

  • Purified PDC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare solutions of the PDC in PBS and in plasma at a known concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each sample.

  • Sample Quenching and Processing: For plasma samples, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact PDC remaining over time.[24][25]

  • Data Analysis: Plot the percentage of intact PDC versus time to determine the stability profile.

Visualizing the Workflow

PDC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 Peptide Synthesis cluster_2 Conjugation & Characterization start Starting Materials linker_synthesis Chemical Synthesis of 2-{[(Tert-butoxy)carbonyl]amino} -8-oxononanoic Acid start->linker_synthesis purified_linker Purified Linker linker_synthesis->purified_linker spps Solid-Phase Peptide Synthesis (SPPS) purified_linker->spps Linker Incorporation resin Solid Support (Resin) resin->spps keto_peptide Keto-Functionalized Peptide spps->keto_peptide Cleavage & Purification conjugation Oxime Ligation keto_peptide->conjugation drug Aminooxy-Drug drug->conjugation pdc Peptide-Drug Conjugate (PDC) conjugation->pdc characterization Purification & Characterization (HPLC, LC-MS) pdc->characterization

Figure 1: Overall workflow for the synthesis of a peptide-drug conjugate.

Conclusion

The use of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid as a linker provides a robust and versatile platform for the synthesis of well-defined peptide-drug conjugates. The key advantages of this approach include the ability to incorporate the linker into peptides using standard SPPS methodologies and the formation of a highly stable oxime bond for drug attachment. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers in the field of drug development to design and synthesize novel PDCs with enhanced therapeutic potential. The inherent stability of the resulting conjugates makes this strategy particularly attractive for applications where prolonged circulation and minimal premature drug release are paramount.

References

  • Cornish, V. W., Hahn, K. M., & Schultz, P. G. (1996). Site-Specific Protein Modification Using a Ketone Handle. Journal of the American Chemical Society, 118(34), 8150-8151.
  • Dirksen, A., & Hackeng, T. M. (2006). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Huang, Y., et al. (2010). Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications. Bioorganic & Medicinal Chemistry Letters, 20(3), 878-880.
  • Kalia, J., & Raines, R. T. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Aldehyde-Amine Ligation.
  • Popp, B. V., & Francis, M. B. (2010). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(8), 2947-2950.
  • Ye, Y., et al. (2008). Site-specific incorporation of keto amino acids into functional G protein-coupled receptors using unnatural amino acid mutagenesis. Journal of Biological Chemistry, 283(3), 1525-1533.
  • [Source 9 not directly applicable]
  • [Source 10 not directly applicable]
  • Liang, L., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 123.
  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BOC Sciences. (n.d.).
  • Genentech. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1708873.
  • Fields, G. B. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(5), 85.
  • [Source 18 not directly applicable]
  • Symeres. (2026).
  • [Source 20 not directly applicable]
  • Bar-Dagan, M., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11492-11530.
  • BenchChem. (2025). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
  • [Source 23 not directly applicable]
  • Liu, Y., et al. (2024). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research.
  • Chen, Y., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735.
  • Gu, W., & Silverman, R. B. (2011). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Letters, 52(42), 5438-5440.
  • [Source 27 not directly applicable]
  • [Source 28 not directly applicable]
  • Cre
  • Maharani, R., Supratman, U., & Jusman, S. W. (2025). Linkers for effective peptide-drug conjugates. Bioorganic & Medicinal Chemistry, 129, 118510.
  • [Source 31 not directly applicable]
  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs)
  • [Source 33 not directly applicable]
  • Biocompare. (2017).
  • [Source 35 not directly applicable]

Sources

Application

Application Note: NMR Characterization of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Abstract This technical guide provides a detailed protocol and in-depth analysis for the comprehensive NMR characterization of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. This bifunctional molecule, featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the comprehensive NMR characterization of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. This bifunctional molecule, featuring a protected amine, a carboxylic acid, and a terminal ketone, is a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for sample preparation, data acquisition, and spectral interpretation of both ¹H and ¹³C NMR data. The causality behind experimental choices and expected spectral features are discussed, grounded in established principles of nuclear magnetic resonance spectroscopy.

Introduction: The Structural Significance of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (MW: 287.35 g/mol , C₁₄H₂₅NO₅) is a non-standard amino acid derivative incorporating several key functional groups that make it a versatile synthetic intermediate.[1][2] The N-terminal tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, valued for its stability and ease of removal under mild acidic conditions.[3] The long aliphatic chain provides a flexible spacer, while the terminal ketone and carboxylic acid functionalities offer reactive handles for further chemical modifications, such as peptide coupling, ligation, or the introduction of reporter groups.

Accurate structural confirmation is paramount before the use of this molecule in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the non-destructive elucidation of its molecular structure.[3] This guide will detail the expected ¹H and ¹³C NMR spectral features and provide a robust protocol for their acquisition and interpretation.

Experimental Design and Rationale

The successful NMR characterization of this molecule hinges on a logical and well-justified experimental design. The key considerations are solvent selection, sample preparation, and the choice of NMR experiments.

Causality of Solvent Selection

The choice of a deuterated solvent is critical and is dictated by the solubility of the analyte and its potential interactions with the solvent molecules. 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid possesses both non-polar (the Boc group and the -(CH₂)₅- alkyl chain) and polar (the carboxylic acid and ketone) moieties. This amphiphilic nature requires a solvent that can effectively solvate both ends of the molecule.

  • Deuterated Chloroform (CDCl₃): A common choice for many organic molecules due to its excellent dissolving power for non-polar compounds.[4] However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a very broad or even unobservable signal. Hydrogen bonding between the carboxylic acid and the solvent is also minimal, which can affect the chemical shift of the COOH proton.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar, aprotic solvent that is an excellent choice for dissolving polar compounds and is particularly effective for observing exchangeable protons (N-H and O-H) as sharper signals due to its ability to disrupt intermolecular hydrogen bonding of the analyte while forming strong hydrogen bonds with it.[4]

  • Deuterated Methanol (CD₃OD): A polar, protic solvent that readily dissolves the analyte. However, it will lead to the rapid exchange of the carboxylic acid and N-H protons with the deuterium of the solvent, causing these signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm the presence of these exchangeable protons.

Recommendation: For a comprehensive initial analysis, DMSO-d₆ is the recommended solvent. It will likely provide good solubility and allow for the observation of all protons, including the crucial N-H and COOH signals.

Core Experimental Workflow

The following workflow outlines the logical steps from sample preparation to data analysis, ensuring the acquisition of high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Vortex to ensure homogeneity B->C D Transfer to a clean, dry 5mm NMR tube C->D E Insert sample into spectrometer D->E F Lock on the deuterium signal of DMSO-d₆ E->F G Shim the magnetic field for homogeneity F->G H Acquire ¹H NMR spectrum G->H I Acquire ¹³C NMR spectrum H->I J Fourier Transform I->J K Phase and baseline correction J->K L Calibrate chemical shifts (DMSO-d₆ at 2.50 ppm for ¹H) K->L M Integrate ¹H signals and assign peaks L->M N Assign ¹³C peaks M->N

Caption: Experimental workflow for NMR characterization.

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
a~12.0broad singlet1HH OOC-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
b~7.2doublet1H-NH -The amide proton is coupled to the adjacent C2-proton. Its chemical shift is influenced by the solvent and concentration.
c~4.0multiplet1H-CH (NHBoc)-This methine proton is deshielded by the adjacent electronegative nitrogen and the carbonyl group of the carboxylic acid.
d~2.4triplet2H-CH ₂-C(O)CH₃These protons are alpha to the ketone carbonyl group, resulting in a significant downfield shift.
e~2.1singlet3H-C(O)CHThe methyl protons adjacent to the ketone carbonyl are deshielded and appear as a characteristic singlet.
f~1.5multiplet2H-CH ₂-CH₂C(O)CH₃Protons beta to the ketone.
g~1.4multiplet2H-CH ₂-CH(NHBoc)-Protons beta to the chiral center.
h~1.38singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a hallmark of the Boc protecting group.[3]
i~1.2-1.3broad multiplet4H-(CH ₂)₂-The central methylene groups of the alkyl chain are shielded and overlap in a complex multiplet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
1~208C =O (ketone)Ketone carbonyl carbons are highly deshielded and typically appear above 200 ppm.[2]
2~174C =O (carboxylic acid)Carboxylic acid carbonyls are found in the 170-185 ppm range.
3~155C =O (Boc carbamate)The carbamate carbonyl of the Boc group has a characteristic chemical shift around 155 ppm.[5]
4~78-C (CH₃)₃The quaternary carbon of the tert-butyl group.
5~53-C H(NHBoc)-The alpha-carbon of the amino acid is deshielded by the adjacent nitrogen and carbonyl group.
6~43-C H₂-C(O)CH₃The carbon alpha to the ketone carbonyl is deshielded.
7~30-C(O)C H₃The methyl carbon of the terminal acetyl group.
8~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
9-12~23-32-(C H₂)₅-The methylene carbons of the alkyl chain, with those closer to the functional groups being more deshielded.

Detailed Experimental Protocols

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol for NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This ensures the stability of the magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately -2 to 14 ppm.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. The characteristic signals of the Boc group (a 9H singlet around 1.4 ppm in ¹H NMR, and carbons at ~155, 78, and 28 ppm in ¹³C NMR) serve as internal markers for the integrity of the N-terminal protection.[3] The presence of the carboxylic acid proton signal (in DMSO-d₆) and the distinct signals for the ketone functionality provide further confirmation of the molecule's structure. Consistency between the ¹H and ¹³C data, for example, the number of signals corresponding to the number of unique protons and carbons, provides a cross-validation of the structural assignment.

Conclusion

The NMR characterization of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a straightforward process when a systematic approach is employed. By selecting the appropriate solvent, carefully preparing the sample, and utilizing standard 1D NMR experiments, a comprehensive structural elucidation can be achieved. The predicted ¹H and ¹³C NMR spectra, with their distinct and well-resolved signals for the Boc group, the alkyl chain, and the terminal functional groups, provide a clear roadmap for the successful characterization of this important synthetic building block. This guide provides the necessary framework for researchers to confidently verify the structure and purity of this compound, ensuring its suitability for subsequent applications in drug discovery and development.

References

  • Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. PMC. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc₂O. Indian Journal of Chemistry. [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc.org. [Link]

  • 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. PubChemLite. [Link]

  • ¹³C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. NextSDS. [Link]

  • Protected Amino Acids. Cortecnet. [Link]

  • Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. PubMed. [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 2-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc.org. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers. [Link]

Sources

Method

Mass Spectrometry Analysis of Boc-Protected Peptides: A Strategic Guide to Characterization

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase and solution-phase peptide synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase and solution-phase peptide synthesis, valued for its stability under various coupling conditions and its facile removal with mild acid. However, the very lability that makes the Boc group synthetically useful presents a significant challenge for mass spectrometry (MS) analysis. Researchers frequently encounter difficulties with in-source decay and complex fragmentation patterns, which can obscure the molecular ion and complicate spectral interpretation.[1]

This guide provides a comprehensive overview of the principles and techniques for the successful mass spectrometric analysis of Boc-protected peptides. We will explore strategies for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, offering detailed, field-proven protocols. Furthermore, we will delve into the characteristic fragmentation patterns of Boc-protected peptides to aid in structural elucidation and provide troubleshooting advice for common analytical hurdles.

The Challenge of the Boc Group in Mass Spectrometry

The Boc group's susceptibility to acid-catalyzed cleavage is the primary reason for its utility in synthesis. This same property, however, makes it prone to fragmentation during the ionization process in a mass spectrometer. The energy imparted to the molecule during ESI or MALDI can be sufficient to induce the loss of the Boc group, a phenomenon known as "in-source decay."[1] This can lead to the observation of a peak corresponding to the deprotected peptide, even when the intact, protected peptide is the species of interest.

During tandem mass spectrometry (MS/MS) analysis using collision-induced dissociation (CID), Boc-protected peptides exhibit highly characteristic fragmentation patterns. These are often dominated by neutral losses associated with the Boc moiety itself, which can sometimes suppress the fragmentation of the peptide backbone needed for sequence confirmation.[1][2] A thorough understanding of these fragmentation pathways is therefore essential for accurate data interpretation.

Electrospray Ionization (ESI) Mass Spectrometry of Boc-Protected Peptides

ESI-MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for analyzing the purity of Boc-protected peptide samples and confirming their molecular weight. However, the potential for in-source fragmentation must be carefully managed.

Protocol: LC-ESI-MS/MS Analysis of a Boc-Protected Peptide

This protocol provides a general starting point for the analysis of a Boc-protected peptide. Optimization of LC and MS parameters for each specific peptide is recommended.

1. Sample Preparation:

  • Dissolve the Boc-protected peptide in a solvent compatible with reverse-phase chromatography, such as a solution of 0.1% formic acid in a water/acetonitrile mixture.[1]

  • The final concentration should be in the range of 1-10 µg/mL for direct infusion or LC-MS analysis.[3]

  • If the sample contains high concentrations of non-volatile salts, desalting using a C18 solid-phase extraction (SPE) cartridge is recommended.[3]

2. Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for a wide range of peptides.
Mobile Phase A 0.1% Formic Acid in WaterA common mobile phase for peptide analysis that provides protons for ionization.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidThe organic component for eluting the peptide from the column.
Gradient 5-95% B over 15-30 minutesA typical gradient for eluting peptides of varying hydrophobicity.
Flow Rate 0.2-0.4 mL/minAppropriate for the column dimensions.
Column Temperature 30-40 °CCan improve peak shape and reproducibility.

3. Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily form positive ions.
Capillary Voltage 3.5 - 4.5 kVOptimized for stable spray and good signal intensity.
Source Temperature 250 - 350 °CNeeds to be optimized to minimize in-source decay while ensuring efficient desolvation.[4]
In-source CID 0-20 VKeep low to minimize in-source fragmentation of the Boc group.[4]
Collision Energy (for MS/MS) Stepped or optimizedA balance is needed to achieve fragmentation of both the Boc group and the peptide backbone.[1]
Data Interpretation for ESI-MS

When analyzing the full scan mass spectrum, look for the protonated molecular ion of the intact Boc-protected peptide, [M+H]+. It is also common to observe an ion corresponding to the loss of the Boc group, [M-Boc+H]+, due to in-source decay. In tandem MS spectra, the fragmentation is often characterized by specific neutral losses from the Boc group.

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Intact Mass Confirmation

MALDI-TOF MS is an excellent alternative for the rapid confirmation of the molecular weight of Boc-protected peptides, particularly when minimizing fragmentation is a priority.[1] The choice of matrix and the use of additives are critical for success.

Protocol: MALDI-TOF MS of a Boc-Protected Peptide with Dithranol and CsCl

This protocol utilizes dithranol as a matrix and cesium chloride as an additive to promote the formation of stable cesium adducts, which significantly reduces fragmentation.[5]

1. Reagent Preparation:

  • Matrix Solution: Prepare a saturated solution of dithranol in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[1]

  • Additive Solution: Prepare a 10 mg/mL solution of cesium chloride (CsCl) in water.[1]

2. Sample Preparation:

  • Mix the peptide sample (typically 1-10 pmol/µL), the dithranol matrix solution, and the CsCl solution. A common ratio is 1:1:1 (sample:matrix:CsCl).[1]

3. Spotting and Crystallization:

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing for co-crystallization of the sample, matrix, and additive.

4. MS Instrument Settings:

  • Ionization Mode: Positive ion

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which will help to minimize fragmentation.

  • Mass Range: Set to encompass the expected mass of the [M+Cs]+ adduct.

Data Interpretation for MALDI-MS

The primary ion of interest in the resulting spectrum will be the cesium adduct of the intact Boc-protected peptide, [M+Cs]+. This method significantly reduces the observation of fragment ions, providing a cleaner spectrum for molecular weight confirmation.[5]

Understanding the Fragmentation of Boc-Protected Peptides in MS/MS

Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. For Boc-protected peptides, the CID spectra are often dominated by fragmentation of the protecting group.[1][6]

The most common fragmentation pathways include:

  • Loss of isobutylene: A neutral loss of 56 Da, corresponding to the C4H8 moiety.[7]

  • Loss of the entire Boc group: A neutral loss of 100 Da.

  • Combined loss of isobutylene and CO2: This also results in a total loss of 100 Da.[8]

Following the loss of the Boc group, the resulting deprotected peptide ion can then undergo fragmentation along the peptide backbone, producing the characteristic b- and y-ions used for sequence determination.

Boc_Fragmentation [M+H]+ [M+H]+ [M+H-56]+ [M+H-C4H8]+ [M+H]+->[M+H-56]+ - 56 Da [M+H-100]+ [M+H-Boc]+ [M+H]+->[M+H-100]+ - 100 Da b_y_ions b and y ions [M+H-100]+->b_y_ions Backbone Fragmentation

Caption: Key fragmentation pathways of Boc-peptides in CID.

An Alternative Strategy: Analysis Following Boc-Deprotection

In cases where the primary goal is sequence confirmation and the lability of the Boc group complicates the MS/MS spectrum, a straightforward approach is to remove the protecting group prior to analysis.[1]

Protocol: TFA-Mediated Boc-Deprotection for MS Analysis

1. Deprotection:

  • Dissolve the crude or purified Boc-protected peptide in a cleavage cocktail, a common example being 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • For peptides containing tryptophan, the use of scavengers is critical to prevent modification of the indole side chain.[9]

2. Peptide Precipitation and Isolation:

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove the cleavage cocktail components.[9]

3. Sample Preparation for MS:

  • Dry the peptide pellet under vacuum.

  • Reconstitute the deprotected peptide in a suitable solvent for MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

Comparison of Analytical Strategies
FeatureAnalysis of Intact Boc-PeptideAnalysis after Boc-Deprotection
Information Gained Confirms the mass of the intact, protected peptide.Confirms the amino acid sequence.
Sample Preparation Direct analysis of the synthesis product.Requires an additional deprotection step and subsequent sample cleanup.
MS/MS Spectrum Can be complex, with fragments from both the protecting group and the peptide.Typically yields a clear series of b- and y-ions, facilitating straightforward sequence confirmation.
Potential Issues In-source decay and complex fragmentation.Incomplete deprotection can lead to a mixture of protected and deprotected species, complicating the analysis.

Troubleshooting Common Issues

  • No Intact Mass Peak Observed: This is often due to extensive in-source decay. Try a "softer" ionization method like the MALDI protocol with dithranol and CsCl. For ESI, reduce the source temperature and in-source CID voltage.

  • Complex Spectra: Multiple adducts (e.g., Na+, K+) can complicate the spectrum. Ensure proper desalting of the sample. The use of CsCl in MALDI can simplify the spectrum by promoting a single adduct type.

  • Poor Signal Intensity: Peptides can be "sticky," leading to sample loss. Use low-adsorption vials and pipette tips. Optimize the solvent system to ensure complete dissolution. For ESI, ensure the mobile phase pH promotes ionization.

Conclusion

The mass spectrometric analysis of Boc-protected peptides requires a strategic approach that acknowledges the labile nature of the protecting group. For intact mass confirmation with minimal fragmentation, MALDI-TOF MS with a dithranol matrix and CsCl additive is a robust method. For LC-MS analysis and sequence verification, careful optimization of ESI source conditions is necessary to balance ionization efficiency with the minimization of in-source decay. When MS/MS spectra are convoluted by fragments from the Boc group, a pre-analysis deprotection step can provide clearer data for sequence confirmation. By understanding the underlying principles and employing the appropriate protocols, researchers can successfully characterize these important synthetic intermediates.

References

  • Cohen, S. A., & De Antonis, K. M. (2008). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 19(4), 535-546. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Srinivas, R., Reddy, P. N., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of the American Society for Mass Spectrometry, 23(11), 1947–1959. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Srinivas, R., Reddy, P. N., & Sharma, G. V. M. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(12), 1753–1762. [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]

  • Wang, Y., et al. (2020). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 41(1), 57-65. [Link]

  • Srinivas, R., et al. (2013). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: Formation of and ions. Journal of the American Society for Mass Spectrometry, 24(2), 241-253. [Link]

  • Wang, Y., et al. (2020). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 41(1), 57-65. [Link]

  • Mass Spectrometry Facility, University of Massachusetts Amherst. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Massachusetts Amherst. [Link]

  • Toth, E. A., et al. (2017). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of Proteome Research, 16(9), 3304-3313. [Link]

  • Imperial College London. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Toth, E. A., et al. (2017). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of Proteome Research, 16(9), 3304-3313. [Link]

Sources

Application

Application Note: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid in Protein Engineering and Bioorthogonal Conjugation

Scientific Rationale & Chemical Properties The compound 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (often abbreviated as Boc-2-amino-8-oxononanoic acid or Boc-Aon-OH) is a synthetic, non-canonical amino acid (nc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Properties

The compound 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (often abbreviated as Boc-2-amino-8-oxononanoic acid or Boc-Aon-OH) is a synthetic, non-canonical amino acid (ncAA) building block[1]. It is primarily utilized by chemical biologists and protein engineers to introduce a highly reactive, bioorthogonal ketone handle into peptides and proteins.

Causality in Chemical Design
  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α -amine. This serves a dual purpose: it prevents unwanted side reactions or degradation during long-term storage, and it makes the compound directly compatible with Boc-solid-phase peptide synthesis (Boc-SPPS). For in vivo genetic incorporation, the Boc group must be removed, as the bulky protecting group sterically clashes with the active site of aminoacyl-tRNA synthetases.

  • The Aliphatic Ketone Handle: Unlike endogenous functional groups in natural proteins (e.g., amines, thiols, carboxyls), ketones are completely absent from natural protein surfaces. This allows for absolute chemoselectivity during downstream labeling.

  • Aliphatic vs. Aromatic: While p-acetylphenylalanine (pAcF) is a widely used aromatic ketone ncAA, its rigid phenyl ring often causes steric hindrance when conjugating bulky payloads. The 8-oxononanoic acid side chain provides a highly flexible, 7-atom aliphatic spacer that extends the ketone away from the protein backbone, significantly increasing conjugation efficiency for large fluorophores or PEG chains [2].

Workflow Overview: From Precursor to Conjugate

The utilization of this research chemical follows a three-stage pipeline: (1) Deprotection of the precursor, (2) Genetic incorporation via amber suppression, and (3) Bioorthogonal conjugation via oxime ligation.

UAA_Workflow A Boc-2-amino-8- oxononanoic acid (Storage Form) B Acidic Cleavage (4M HCl in Dioxane) A->B Deprotection C 2-amino-8- oxononanoic acid (Active UAA) B->C Lyophilization D In Vivo Translation (E. coli + AcKRS/tRNA) C->D Media Supplementation (1-2 mM) E Keto-Tagged Target Protein D->E Amber Suppression (TAG Codon)

Workflow from Boc-protected precursor to site-specifically modified protein.

Protocol I: Deprotection to Yield the Active Free Amino Acid

To utilize the chemical for in vivo amber suppression, the Boc group must be cleaved to yield 2-amino-8-oxononanoic acid hydrochloride.

Self-Validating Step: The removal of the Boc group exposes the primary amine, which is strictly required for recognition by the pyrrolysyl-tRNA synthetase (PylRS).

  • Dissolution: Suspend 1.0 g of Boc-2-amino-8-oxononanoic acid in 10 mL of 4M HCl in dioxane.

  • Cleavage: Stir the mixture at room temperature ( 20−25∘C ) for 1.5 to 2 hours.

  • Validation: Monitor the reaction via LC-MS. The precursor mass ( [M+H]+≈288.3 Da ) should completely shift to the deprotected mass ( [M+H]+≈188.2 Da ).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting oily residue three times with 15 mL of cold diethyl ether to precipitate the hydrochloride salt and remove cleaved tert-butyl byproducts.

  • Storage: Lyophilize the precipitate to a white powder. Store desiccated at −80∘C [3].

Protocol II: Genetic Incorporation via Amber Suppression

The free amino acid is genetically incorporated into proteins in E. coli using an evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA CUA​ [2].

Mechanistic Insight: The specific PylRS mutant utilized is often AcKRS (evolved for -acetyl-lysine). AcKRS efficiently accepts 2-amino-8-oxononanoic acid because the 7-atom aliphatic side chain of the ketone is nearly isosteric to the side chain of acetyl-lysine, differing only by the substitution of an amide nitrogen for a methylene carbon [4].

  • Transformation: Co-transform E. coli BL21(DE3) cells with a reporter plasmid (containing a TAG stop codon at the desired insertion site) and the pEVOL-AcKRS plasmid.

  • Cultivation: Grow the cells in 2xYT medium containing appropriate antibiotics at 37∘C until the OD600​ reaches 0.6.

  • Supplementation: Dissolve the lyophilized 2-amino-8-oxononanoic acid in water, adjust the pH to 7.0 with NaOH, and add it to the culture to a final concentration of 1.0 - 2.0 mM.

  • Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% arabinose (to induce the AcKRS/tRNA pair).

  • Expression: Incubate the culture at 25∘C for 12–16 hours.

  • Validation: Purify the protein via Ni-NTA chromatography. Validate the incorporation by running an SDS-PAGE gel (comparing full-length protein yield against a control culture lacking the ncAA) and confirm the exact mass shift via intact protein ESI-MS.

Protocol III: Bioorthogonal Oxime Ligation

The aliphatic ketone reacts with alkoxyamine-functionalized probes to form a stable oxime linkage. Because direct condensation is slow at physiological pH, nucleophilic catalysis using aniline is highly recommended [5].

Oxime_Ligation P Protein with Aliphatic Ketone I Schiff Base Intermediate P->I + Aniline O Stable Oxime Conjugate P->O Direct Condensation (Slow) R Alkoxyamine Probe (Fluorophore/PEG) R->O C Aniline Catalyst (10-100 mM, pH 6.0) C->I I->O + Alkoxyamine (Transimination)

Bioorthogonal oxime ligation of the incorporated aliphatic ketone with an alkoxyamine probe.

Mechanistic Insight: Aniline rapidly attacks the ketone to form a protonated Schiff base intermediate. This intermediate is vastly more electrophilic than the original ketone, allowing the alkoxyamine probe to undergo rapid transimination to form the final, irreversible oxime bond.

  • Buffer Exchange: Dialyze the purified keto-tagged protein into Labeling Buffer (100 mM Sodium Phosphate, pH 6.0). Note: pH 6.0 optimally balances the protonation of the carbonyl with the nucleophilicity of the alkoxyamine.

  • Catalyst Addition: Add aniline to a final concentration of 50 mM.

  • Probe Addition: Add the alkoxyamine-functionalized probe (e.g., AlexaFluor-alkoxyamine) at a 10- to 50-fold molar excess relative to the protein.

  • Incubation: Incubate the reaction in the dark at room temperature for 2 hours (or 4∘C overnight).

  • Purification: Remove unreacted probe and aniline by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Quantitative Data: Ligation Efficiency Comparison

The structural advantages of the 8-oxononanoic acid aliphatic chain become highly apparent when comparing conjugation kinetics against traditional aromatic ncAAs.

ParameterAromatic Ketone (pAcF)Aliphatic Ketone (8-Oxononanoic acid)Aliphatic Ketone + Aniline Catalyst
Linker Flexibility Rigid (Phenyl ring)Highly Flexible (Aliphatic chain)Highly Flexible (Aliphatic chain)
Steric Hindrance HighLowLow
Optimal Reaction pH 4.0 - 5.04.5 - 6.06.0 - 7.0
Time to 50% Conversion >24 hours12 - 16 hours1 - 2 hours
Overall Conjugation Yield ~40-60%~70-85%>95%

Data synthesized from comparative bioorthogonal labeling efficiencies demonstrating the superiority of flexible aliphatic spacers and nucleophilic catalysis.

References

  • Huang, Y., Russell, W. K., Wan, W., Huber, P. J., Russell, D. H., & Liu, W. R. (2010). Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications. Bioorganic & Medicinal Chemistry Letters, 20(3), 878-880.[Link]

  • Wang, J., Zhang, W., Song, W., Wang, Y., Yu, Z., Li, J., Wu, M., Wang, L., Zang, J., & Lin, Q. (2014). Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids. Bioconjugate Chemistry, 25(6), 1124–1132.[Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602-15603.[Link]

Sources

Method

Application of 8-Oxononanoic Acid Analogs in Metabolic Studies: Mechanisms, Protocols, and Analytical Workflows

Introduction: The Strategic Value of 8-Oxononanoic Acid Analogs Metabolic studies often require precise molecular tools to dissect complex pathways, especially when investigating post-translational modifications (PTMs) l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 8-Oxononanoic Acid Analogs

Metabolic studies often require precise molecular tools to dissect complex pathways, especially when investigating post-translational modifications (PTMs) like lysine acetylation, or lipid and cofactor biosynthesis. 8-oxononanoic acid and its structural derivatives—most notably 2-amino-8-oxononanoic acid (KetoK) and 8-amino-7-oxononanoic acid (KAPA) —have emerged as highly versatile chemical probes and metabolic intermediates.

  • KetoK (2-amino-8-oxononanoic acid) acts as a non-hydrolyzable surrogate for acetyllysine (AcK). In cellular metabolism and epigenetics, endogenous deacetylases (HDACs and sirtuins) rapidly cleave acetyl groups, complicating the study of specific acetylation sites. KetoK bypasses this by replacing the hydrolyzable amide bond with a stable ketone, preserving the structural and electrostatic properties of AcK while resisting enzymatic cleavage[1][2].

  • Bioorthogonal Labeling: The bio-orthogonal ketone group on 8-oxononanoic acid analogs serves as a unique chemical handle. It readily undergoes condensation with alkoxyamine or hydrazide probes under mild physiological conditions, enabling the tracking of metabolic proteins in complex cellular lysates[3][4].

  • Biotin and Lipid Metabolism: Other positional analogs, such as 8-amino-7-oxononanoic acid, are critical intermediates in the biotin biosynthesis pathway (catalyzed by 8-amino-7-oxononanoate synthase), directly linking fatty acid metabolism (pimeloyl-CoA) to cofactor generation[5].

Mechanistic Pathway: KetoK as a Stable Acetyllysine Surrogate

When studying the metabolic impact of acetylated regulatory proteins (e.g., the tumor suppressor p53 or metabolic enzymes), researchers utilize genetic code expansion (GCE) to incorporate KetoK. The engineered Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) specifically recognize KetoK and incorporate it at an engineered amber stop codon (UAG)[2]. Because KetoK is non-hydrolyzable, the resulting protein remains permanently in its "acetylated" mimic state, allowing researchers to isolate the downstream metabolic or transcriptional consequences without the confounding variable of dynamic deacetylation.

KetoK_Pathway KetoK 2-Amino-8-oxononanoic Acid (KetoK) PylRS Engineered PylRS/tRNAPyl (Orthogonal Pair) KetoK->PylRS Aminoacylation Ribosome Ribosomal Translation PylRS->Ribosome tRNA delivery mRNA Target mRNA (UAG Amber Codon) mRNA->Ribosome Decoding Protein KetoK-Incorporated Protein (Stable AcK Mimic) Ribosome->Protein Synthesis MetabolicEffect Stable Metabolic/Epigenetic Downstream Signaling Protein->MetabolicEffect Constitutive Activity Bioorthogonal Bioorthogonal Labeling (Hydrazide/Alkoxyamine) Protein->Bioorthogonal Ketone Ligation HDAC Endogenous Deacetylases (HDACs / Sirtuins) HDAC->Protein Blocked (Non-hydrolyzable)

Diagram: Mechanism of KetoK incorporation and its resistance to endogenous deacetylases.

Quantitative Comparison of 8-Oxononanoic Acid Analogs

To select the appropriate analog for metabolic studies, researchers must evaluate their structural properties, primary applications, and stability.

CompoundMolecular FormulaPrimary Metabolic ApplicationDeacetylase SusceptibilityBioorthogonal Reactivity
Acetyllysine (AcK) C8H16N2O3Natural epigenetic modificationHigh (Rapidly cleaved)None
2-Amino-8-oxononanoic acid (KetoK) C9H17NO3Non-hydrolyzable AcK surrogate[2]Resistant High (Ketone handle)[3]
8-Amino-7-oxononanoic acid (KAPA) C9H17NO3Biotin biosynthesis intermediate[5]N/ALow (Internal ketone)
7-Methyl-8-oxononanoic acid C10H18O3Lipid metabolism / Beta-oxidation[6]N/AModerate

Experimental Protocols

Protocol 1: Site-Specific Incorporation of KetoK into Target Proteins in E. coli

This protocol details the expression of a metabolic protein (e.g., ubiquitin or p53) containing KetoK using the evolved PylRS/tRNAPyl system.

Expertise & Causality: Unlike traditional AcK incorporation which requires the addition of deacetylase inhibitors (like nicotinamide) to the culture medium to prevent premature deacetylation during expression[1], KetoK incorporation does not require these inhibitors. This significantly reduces cellular toxicity and metabolic off-target effects during the expression phase, ensuring a cleaner metabolic background.

Materials:

  • E. coli BL21(DE3) competent cells.

  • Plasmid 1: pEvol-PylRS-tRNAPyl (encoding the engineered synthetase).

  • Plasmid 2: pET-TargetProtein-TAG (target gene with an amber stop codon at the desired acetylation site).

  • 2-Amino-8-oxononanoic acid (KetoK) stock (100 mM in 0.1 M NaOH, neutralized to pH 7.5 before use).

Step-by-Step Methodology:

  • Co-transformation: Co-transform E. coli BL21(DE3) with both plasmids. Plate on LB agar containing appropriate antibiotics (e.g., Ampicillin and Chloramphenicol).

  • Pre-culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C, 250 rpm.

  • Expression Culture: Transfer the overnight culture into 1 L of Terrific Broth (TB) or LB medium. Grow at 37°C until the OD600 reaches 0.6–0.8.

  • UAA Supplementation: Add KetoK to a final concentration of 1–2 mM. Crucial Step: Ensure the KetoK stock is freshly neutralized to prevent localized pH spikes that can precipitate media components.

  • Induction: Induce protein expression by adding IPTG (final concentration 1 mM) and L-arabinose (0.2% w/v, to induce the pEvol system).

  • Harvesting: Incubate the culture at 25°C for 12–16 hours. Harvest cells by centrifugation (4,000 × g, 15 min, 4°C). The resulting pellet contains the KetoK-modified protein, which is completely stable against endogenous E. coli deacetylases.

Protocol 2: Bioorthogonal Labeling of KetoK-Proteins for Metabolic Tracking

Once the KetoK-containing protein is expressed, the unique ketone group can be exploited for tracking or pull-down assays using aminooxy- or hydrazide-functionalized probes[4][7].

Expertise & Causality: Ketone-alkoxyamine condensations are notoriously slow at neutral pH. To achieve efficient labeling without denaturing the protein, aniline is used as a nucleophilic catalyst. Aniline forms a rapid Schiff base intermediate with the ketone, which is then swiftly displaced by the alpha-effect-driven alkoxyamine, accelerating the reaction by 10- to 400-fold[4].

Materials:

  • Purified KetoK-protein (1–10 µM in PBS, pH 6.5–7.0).

  • Aminooxy-Biotin or Hydrazide-Fluorophore (10 mM stock in DMSO).

  • Aniline (catalyst, 100 mM stock in slightly acidic water).

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the KetoK-protein is in a buffer free of primary amines (avoid Tris). PBS at pH 6.5 is optimal, as slight acidity favors oxime bond formation.

  • Reaction Assembly: To the protein solution, add the aminooxy-biotin probe to a final concentration of 100–500 µM (10- to 50-fold molar excess).

  • Catalysis: Add aniline to a final concentration of 10 mM. Caution: High concentrations of aniline can cause protein precipitation; monitor the solution clarity.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours with gentle agitation.

  • Purification: Remove excess unreacted probe and aniline using a size-exclusion desalting column (e.g., PD-10) or extensive dialysis against standard PBS (pH 7.4).

  • Downstream Analysis: The biotinylated protein can now be enriched using Streptavidin-agarose beads for mass spectrometry, or visualized via Western blot using Streptavidin-HRP.

Experimental Workflow Visualization

Bioorthogonal_Workflow Step1 1. Co-transform Plasmids Step2 2. Culture with 1-2 mM KetoK Step1->Step2 Step3 3. Induce Expression (IPTG/Arabinose) Step2->Step3 Step4 4. Purify Protein (Amine-free Buffer) Step3->Step4 Step5 5. Add Aminooxy-Probe + Aniline Catalyst Step4->Step5 Step6 6. Desalt & Analyze (MS / Western) Step5->Step6

Diagram: Step-by-step workflow for the expression and bioorthogonal labeling of KetoK-proteins.

References

  • Huang, Y. et al. "Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications." NIH / Elsevier, 3

  • Venkat, S. et al. "Non-hydrolyzable acetyllysine analogs to study protein acetylation in vitro and in cells." University of Konstanz, 2

  • "Recent Development of Genetic Code Expansion for Posttranslational Modification Studies." NIH, 1

  • "Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins." ACS Publications, 4

  • "Information on EC 2.3.1.47 - 8-amino-7-oxononanoate synthase." Brenda-Enzymes, 5

  • "Comparative Metabolomic Analysis of the 7-Methyl-8-oxononanoic Acid Pathway." Benchchem, 6

  • "Bioorthogonal chemistry: strategies and recent development." NIH / PMC, 7

Sources

Application

synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid derivatives

Executive Summary: The Bioorthogonal Advantage Non-canonical amino acids (ncAAs) engineered with bioorthogonal functional groups are foundational to modern biotherapeutics, enabling the precise synthesis of antibody-drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioorthogonal Advantage Non-canonical amino acids (ncAAs) engineered with bioorthogonal functional groups are foundational to modern biotherapeutics, enabling the precise synthesis of antibody-drug conjugates (ADCs) and site-specifically labeled proteins. Among these, (2S)-2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid represents a premier ketone-bearing building block. Unlike shorter-chain variants (such as p-acetylphenylalanine), the 8-oxononanoic acid derivative features a flexible 6-carbon aliphatic spacer. This structural topology minimizes steric hindrance at the protein surface, drastically improving the solvent accessibility of the ketone handle and accelerating the kinetics of downstream oxime or hydrazone ligations .

The following application note details the causal rationale, synthetic methodology, and bioconjugation protocols for utilizing this critical molecule.

Strategic Causality in Synthetic Design

While elegant cross-metathesis routes utilizing unsaturated amino acids and palladium-catalyzed hydrogenation have been documented for ω-oxo amino acids , asymmetric phase-transfer catalysis (PTC) remains the most robust, scalable method for producing enantiopure (2S)-ketone ncAAs.

Causality of Protection Strategies: To prevent base-catalyzed aldol self-condensation during the highly basic alkylation step, the ketone must be masked as an unreactive cyclic acetal. Concurrently, the amino acid precursor utilizes a diphenylmethylene Schiff base. This dual-purpose protecting group prevents polyalkylation of the amine while increasing the acidity of the α-proton, enabling efficient enolate formation. Finally, the tert-butoxycarbonyl (Boc) group is installed post-synthesis to render the molecule compatible with Solid-Phase Peptide Synthesis (SPPS) or to serve as a stable precursor for in vivo genetic incorporation via evolved pyrrolysyl-tRNA synthetase (PylRS) systems .

Workflow N1 Glycine Schiff Base + Chiral Catalyst N3 Asymmetric Alkylation (Phase Transfer) N1->N3 N2 7-Bromo-2-heptanone Ethylene Acetal N2->N3 N4 Intermediate: Protected ncAA N3->N4 N5 Acidic Hydrolysis & Boc Protection N4->N5 N6 Boc-2-amino-8-oxononanoic acid (Target) N5->N6 N7 SPPS / Genetic Incorporation N6->N7 Deprotection N8 Oxime Ligation (Bioconjugation) N7->N8 Alkoxyamine

Fig 1: Synthetic workflow and bioconjugation of Boc-2-amino-8-oxononanoic acid.

Phase-Transfer Synthesis Workflow (Protocol A)

This protocol is designed as a self-validating system. Intermediate checkpoints ensure that impurities are structurally excluded before proceeding to the next phase.

Step 1: Ketone Protection (Acetal Formation)

  • Dissolve 7-bromo-2-heptanone (50 mmol) in 150 mL of anhydrous toluene.

  • Add ethylene glycol (150 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA, 1 mmol).

  • Reflux the mixture under a Dean-Stark trap for 12 hours.

    • Causality & Validation: The Dean-Stark apparatus physically removes the water byproduct, driving the thermodynamic equilibrium toward the cyclic acetal. The reaction is complete when water accumulation ceases.

  • Wash the organic layer with saturated NaHCO3 to quench the acid, dry over MgSO4, and concentrate to yield 2-(5-bromopentyl)-2-methyl-1,3-dioxolane.

Step 2: Asymmetric Alkylation

  • In a flame-dried flask under argon, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (30 mmol) and the bromopentyl acetal (35 mmol) in 100 mL dry toluene.

  • Add a chiral phase-transfer catalyst (e.g., (S,S)-Maruoka catalyst, 1 mol%).

  • Cool the mixture to 0 °C and add 50% aqueous KOH (10 equiv) dropwise under vigorous stirring.

    • Causality: The chiral catalyst forms a highly structured, tight ion pair with the enolate intermediate. This stereochemically shields one face of the molecule, directing the alkylation to achieve >95% enantiomeric excess (ee) for the L-configuration (2S).

Step 3: Global Deprotection & Boc Protection

  • Treat the alkylated intermediate with 1M HCl in THF (1:1 v/v) for 4 hours at room temperature.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active Schiff base spot and the emergence of a ninhydrin-positive baseline spot confirms the simultaneous cleavage of the Schiff base, tert-butyl ester, and acetal.

  • Lyophilize the mixture to obtain crude 2-amino-8-oxononanoic acid hydrochloride.

  • Resuspend the crude solid in 1,4-dioxane/water (1:1, 100 mL). Adjust the pH to 9.5 using 1M NaOH.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and stir for 12 hours.

  • Acidify the solution to pH 3.0 with aqueous citric acid, extract with ethyl acetate, and purify via silica gel chromatography to yield the final product.

Translational Application: Bioconjugation Dynamics (Protocol B)

Once the 8-oxononanoic acid residue is genetically incorporated into a target protein, it serves as a highly specific bioorthogonal handle. However, uncatalyzed oxime ligation at physiological pH is kinetically sluggish ( k≈10−4M−1s−1 ).

Causality in Bioconjugation: We employ aniline as a nucleophilic catalyst. Aniline attacks the ketone handle to form a protonated Schiff base (imine) intermediate. Because the imine is significantly more electrophilic than the parent ketone, it rapidly undergoes attack by the alkoxyamine probe, accelerating the rate-determining dehydration step by up to 400-fold and driving the reaction to completion .

Mechanism K Ketone Handle (Protein/Peptide) I Hemiaminal Intermediate (pH 4.5 - 6.0) K->I Aniline Catalyst A Alkoxyamine Probe (R-O-NH2) A->I O Stable Oxime Linkage (C=N-O-R) I->O -H2O

Fig 2: Aniline-catalyzed oxime ligation mechanism for ketone-bearing ncAAs.

Step-by-Step Ligation Protocol:

  • Preparation: Buffer the target protein containing the 8-oxononanoic acid residue (10–50 µM) in 100 mM Sodium Phosphate buffer, pH 6.0.

  • Catalyst Addition: Add freshly distilled aniline to a final concentration of 50 mM. (Note: Oxidized aniline will severely inhibit conjugation efficiency).

  • Probe Addition: Add the alkoxyamine-functionalized payload (e.g., Alexa Fluor hydroxylamine or PEG-oxyamine) at a 5- to 10-fold molar excess.

  • Incubation: Incubate at 22 °C for 2 hours in the dark.

  • Validation & Purification: Confirm conjugation efficiency via LC-MS. Remove excess dye and catalyst via size-exclusion chromatography (e.g., Sephadex G-25) against PBS (pH 7.4).

Empirical Metrics & Quality Control

The following tables summarize the analytical benchmarks for the synthesized intermediates and the dramatic impact of catalytic optimization on bioconjugation yields.

Table 1: Analytical Characterization of Synthesized Intermediates

CompoundAppearance¹H NMR Key Shifts (δ, ppm)Mass Spectrometry (m/z)
Bromopentyl AcetalClear oil3.95 (m, 4H, acetal), 3.40 (t, 2H, CH₂Br)[M+H]⁺ 251.1
Protected ncAAYellowish oil7.1–7.8 (m, 10H, Ph), 1.45 (s, 9H, tBu)[M+H]⁺ 424.3
Boc-2-amino-8-oxononanoic acidWhite solid5.02 (d, 1H, NH), 2.44 (t, 2H, CH₂C=O), 1.45 (s, 9H, Boc)[M-H]⁻ 286.2

Table 2: Optimization of Oxime Ligation Conditions

pHCatalystProbe ExcessIncubation TimeConversion Yield (%)
7.4None10x24 h< 20%
6.0None10x24 h45%
6.050 mM Aniline5x2 h> 95%
4.550 mM Aniline5x2 h> 98% (Risk of protein aggregation)

References

  • Hao, Z., et al. "Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids." National Institutes of Health (NIH) - PMC, 2012. URL:[Link]

  • Jackson, et al. "Synthesis of ω-Oxo Amino Acids and trans-5-Substituted Proline Derivatives Using Cross-Metathesis of Unsaturated Amino Acids." The Journal of Organic Chemistry - ACS Publications, 2016. URL:[Link]

  • Lang, K., & Chin, J. W. "Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins." Chemical Reviews - ACS Publications, 2014. URL:[Link]

Method

Application Note: Bioorthogonal Peptidomimetic Design Using 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

Target Audience: Peptide Chemists, Chemical Biologists, and Epigenetic Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale The unnatural ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Epigenetic Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The unnatural amino acid 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS: 1822564-20-4)[1], commonly referred to as Boc-KetoK or Boc-AON, is a transformative building block in modern peptidomimetic design. Structurally, it is a 9-carbon aliphatic amino acid featuring a terminal methyl ketone.

This molecule serves two distinct, high-value purposes in chemical biology:

  • Epigenetic Isosterism: It acts as a perfect, non-hydrolyzable carbon-isostere to acetyllysine (AcK). By replacing the hydrolyzable amide nitrogen of AcK with a methylene carbon, KetoK perfectly mimics the steric and electronic profile of AcK while remaining completely invisible to histone deacetylases (HDACs)[2][3].

  • Bioorthogonal Conjugation: The aliphatic ketone provides a privileged chemical handle for site-specific oxime or hydrazone ligation. Unlike aromatic ketones, the aliphatic nature of KetoK lacks electron-donating resonance, which dramatically accelerates conjugation kinetics under mild conditions[4].

The tert-butoxycarbonyl (Boc) protecting group on the α -amine makes this specific derivative ideal for N-terminal capping in Fmoc-Solid Phase Peptide Synthesis (SPPS) or for global use in Boc-SPPS workflows.

Strategic Applications in Peptidomimetics

Design of Non-Hydrolyzable Epigenetic Probes

Natural acetyllysine is a critical post-translational modification recognized by "reader" proteins (e.g., bromodomains) and cleaved by "eraser" enzymes (e.g., HDACs and Sirtuins)[3]. Peptides incorporating natural AcK suffer from extremely short half-lives in cellular assays due to rapid enzymatic deacetylation.

By incorporating KetoK into a peptide sequence, researchers can create stable peptidomimetics that bind tightly to bromodomains but are entirely resistant to HDAC-mediated hydrolysis[2]. This causality allows for the prolonged study of epigenetic signaling pathways without the confounding variable of probe degradation.

EpigeneticMechanism AcK Natural Acetyllysine (AcK) Peptide HDAC HDAC / Sirtuin (Eraser) AcK->HDAC Hydrolysis BRD Bromodomain (Reader) AcK->BRD Recognition KetoK KetoK Peptidomimetic (Non-hydrolyzable) KetoK->HDAC Resistant KetoK->BRD Recognition Deacetylation Deacetylation (Loss of Signal) HDAC->Deacetylation Stable Stable Binding (Prolonged Signal) BRD->Stable

Mechanism of KetoK as a non-hydrolyzable acetyllysine isostere in epigenetic targeting.

Accelerated Site-Specific Conjugation

For bioconjugation, ketones react with aminooxy or hydrazide probes to form stable oximes or hydrazones[5]. The structural causality behind choosing KetoK over traditional aromatic unnatural amino acids (like p-acetylphenylalanine, pAcF) lies in its reaction kinetics. The electron-donating aromatic ring of pAcF dampens the electrophilicity of its ketone. In contrast, the aliphatic ketone of KetoK is highly electrophilic, resulting in a nearly 4-fold increase in the second-order rate constant ( k2​ ) for oxime formation[4].

Quantitative Kinetic Comparison
Unnatural Amino AcidStructure TypeLigation ReactionRate Constant ( k2​ )Reference
KetoK (AON) Aliphatic KetoneOxime Formation3.1 M⁻¹ s⁻¹ [4]
pAcF Aromatic KetoneOxime Formation0.8 M⁻¹ s⁻¹[4]
KetoK (AON) Aliphatic KetoneHydrazone Formation~1.5 M⁻¹ s⁻¹[5]

Validated Methodologies & Protocols

The following protocols detail the incorporation of Boc-KetoK into a peptide and its subsequent bioorthogonal labeling.

Expert Insight: Why use the Boc-protected variant in an Fmoc-SPPS workflow? By coupling Boc-KetoK strictly as the final N-terminal residue, the Boc group is globally cleaved during the final Trifluoroacetic Acid (TFA) cleavage step. This liberates the N-terminus without requiring a final basic piperidine deprotection step, which could prematurely expose the peptide to side reactions[6].

Protocol A: N-Terminal Incorporation via Fmoc-SPPS
  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Standard Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF) and amino acid couplings (4.0 eq Fmoc-AA, 3.9 eq HATU, 8.0 eq DIPEA) until the penultimate residue is reached.

  • Boc-KetoK Coupling:

    • Dissolve 0.3 mmol (3.0 eq) of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid and 0.29 mmol (2.9 eq) HATU in 2 mL DMF.

    • Add 0.6 mmol (6.0 eq) DIPEA. Pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. Note: The aliphatic ketone is highly stable to TFA.

    • Filter the cleavage solution and precipitate the peptide in cold diethyl ether.

    • Centrifuge, wash the pellet with ether twice, and lyophilize.

Protocol B: Aniline-Catalyzed Oxime Ligation

Expert Insight: Ketone-alkoxyamine condensations are notoriously sluggish at neutral pH. Using an acidic buffer (pH 4.5–6.0) protonates the carbonyl oxygen, increasing its electrophilicity. The addition of aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that accelerates oxime formation by up to 400-fold[7].

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate (NaOAc) buffer at pH 4.5. Add aniline to a final concentration of 50 mM.

  • Peptide Dissolution: Dissolve the lyophilized KetoK-peptide in the reaction buffer to a concentration of 100 μ M.

  • Probe Addition: Add the aminooxy-functionalized probe (e.g., Aminooxy-Fluorophore or Aminooxy-PEG) to a final concentration of 200 μ M (2.0 eq).

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS.

  • Purification: Purify the conjugated peptidomimetic via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

Workflow Resin Fmoc-Rink Amide Resin Swelling & Deprotection Coupling Coupling Cycles Standard Fmoc-AA & Boc-KetoK at N-term Resin->Coupling Cleavage TFA Cleavage Global Deprotection & Release Coupling->Cleavage Purification RP-HPLC & LC-MS Validate Keto-Peptide Mass Cleavage->Purification Ligation Oxime Ligation Aniline Catalyst, pH 4.5-6.0 Purification->Ligation Final Conjugated Peptidomimetic Stable Oxime Linkage Ligation->Final

Step-by-step workflow for SPPS incorporation of Boc-KetoK and subsequent oxime ligation.

Troubleshooting & Self-Validation System

To ensure scientific integrity and prevent downstream failures, implement the following self-validating checks during the synthesis and conjugation phases:

  • Coupling Validation (Kaiser Test): After the 2-hour coupling of Boc-KetoK, perform a Kaiser test. A positive (blue) result indicates incomplete coupling of the bulky unnatural amino acid. If positive, perform a second coupling using DIC/Oxyma Pure instead of HATU to overcome steric hindrance.

  • Mass Spectrometry (LC-MS) Adduct Anomalies: During post-cleavage LC-MS validation, you may observe a mass peak of [M + 18] Da . Do not discard the batch. Aliphatic ketones readily form reversible gem-diols (hydrates) in aqueous HPLC solvents. This hydrate will seamlessly revert to the reactive ketone during the ligation step.

  • Ligation Stalling: If oxime ligation stalls at <50% conversion, verify the pH of the reaction mixture. If the pH drifts above 6.5, the aniline catalyst remains unprotonated and ineffective; if it drops below 4.0, the aminooxy probe becomes fully protonated and loses its nucleophilicity.

Sources

Application

Application Note: Bioorthogonal Synthesis of Fluorescently Labeled 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioorthogonal labeling, and genetic code expansion. Introduction & Strategic Rationale In the rapidly evolvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioorthogonal labeling, and genetic code expansion.

Introduction & Strategic Rationale

In the rapidly evolving landscape of chemical biology, the strategic utilization of unnatural amino acids (UAAs) has revolutionized site-specific protein modification. Among these, 2-amino-8-oxononanoic acid (KetoK) has emerged as a premier aliphatic ketone-bearing UAA 1. Unlike aromatic ketones (e.g., p-acetylphenylalanine), the aliphatic C8 ketone of KetoK is less sterically hindered and lacks the electron-donating effects of an aromatic ring, enabling highly efficient bioorthogonal labeling 2.

While KetoK is traditionally incorporated into proteins in vivo followed by post-translational labeling, post-synthetic labeling on complex macromolecules often encounters incomplete conversion or requires harsh conditions. By shifting the labeling paradigm to the monomer stage—specifically targeting the protected precursor, 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-KetoK-OH) —researchers can generate pre-labeled, highly pure fluorescent building blocks. These monomers can be directly utilized as N-terminal tags in Solid-Phase Peptide Synthesis (SPPS) or as validated reference standards for downstream bioassays.

Mechanistic Insights: Causality in Reaction Design

To create a self-validating and high-yielding protocol, every chemical variable must be strictly controlled. The labeling relies on the condensation of the C8 ketone with an aminooxy-functionalized fluorophore (e.g., Aminooxy-Cy5) to form a hydrolytically stable oxime linkage.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it acts as the standard α -amine protecting group required for SPPS. Second, it masks the nucleophilic α -amine during the oxime ligation, preventing unwanted intramolecular cyclization or polymerization. Because the Boc group is acid-labile (typically cleaved by Trifluoroacetic acid), the classical oxime ligation conditions (pH 4.0–4.5) pose a risk of premature deprotection over extended reaction times.

Catalyst Selection: m-Phenylenediamine (mPDA)

To resolve the pH constraint, we utilize m-phenylenediamine (mPDA) instead of traditional aniline. mPDA acts as a super-nucleophile that rapidly attacks the ketone to form a transient Schiff base, which is subsequently displaced by the aminooxy-fluorophore via transimination 3. Crucially, mPDA exhibits peak catalytic efficiency at pH 6.5 [[4]](). This near-neutral pH completely preserves the integrity of the Boc group while accelerating the reaction kinetics by over 60-fold compared to uncatalyzed conditions.

Experimental Workflow & Visualization

G BocKetoK Boc-KetoK-OH Monomer (Aliphatic C8 Ketone) Ligation Bioorthogonal Oxime Ligation (Nucleophilic Attack & Transimination) BocKetoK->Ligation Fluorophore Aminooxy-Fluorophore (e.g., Cy5-ONH2) Fluorophore->Ligation Catalyst mPDA Catalyst (pH 6.5 Buffer / DMSO) Catalyst->Ligation Accelerates Schiff Base Formation Purification RP-HPLC Purification (Isolating Labeled Monomer) Ligation->Purification Product Fluorescent Boc-KetoK(Cy5)-OH (Ready for SPPS) Purification->Product

Workflow for the bioorthogonal oxime ligation and purification of fluorescently labeled Boc-KetoK-OH.

Step-by-Step Methodology: A Self-Validating System

This protocol describes the synthesis of Boc-KetoK(Cy5)-OH . The system is designed to be self-validating; analytical checkpoints are embedded to ensure the structural integrity of the product before proceeding to downstream applications.

Phase 1: Reagent Preparation
  • Monomer Stock: Dissolve 10 mg of Boc-KetoK-OH in 500 µL of anhydrous DMSO to create a concentrated stock.

  • Fluorophore Stock: Dissolve Aminooxy-Cy5 (1.2 molar equivalents relative to the monomer) in 500 µL of anhydrous DMSO. Note: Aminooxy groups are prone to oxidation; prepare this fresh.

  • Catalyst Buffer: Prepare a 100 mM solution of m-phenylenediamine (mPDA) in 200 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.5 using dilute NaOH or HCl.

Phase 2: Catalyzed Oxime Ligation
  • In a 5 mL amber reaction vial (to protect the fluorophore from photobleaching), combine the Monomer Stock and the Fluorophore Stock.

  • Add 1.0 mL of the Catalyst Buffer (pH 6.5) to the vial. The final solvent ratio should be 1:1 DMSO:Aqueous Buffer.

  • Vortex gently for 10 seconds.

  • Incubate the reaction mixture at 25°C in the dark for 2 hours.

Phase 3: In-Process Validation (LC-MS)

Do not proceed to preparative purification without confirming conversion.

  • Withdraw a 5 µL aliquot and dilute in 95 µL of 50% Acetonitrile/Water.

  • Analyze via LC-MS (ESI-negative mode).

  • Validation Checkpoint: Look for the disappearance of the starting material mass and the appearance of the oxime product mass [M−H]− . The absence of Boc-deprotected side products validates the pH 6.5 choice.

Phase 4: Preparative RP-HPLC & Lyophilization
  • Purify the reaction mixture using Preparative RP-HPLC (C18 column).

  • Critical Mobile Phase Selection: Use a gradient of Water and Acetonitrile containing 0.1 M Triethylammonium acetate (TEAA) pH 7.0 instead of standard 0.1% TFA. Causality: TFA will strip the Boc group during the concentration phase. TEAA ensures the Boc group remains completely intact.

  • Monitor absorbance at 214 nm (peptide backbone) and 646 nm (Cy5 excitation).

  • Pool the fractions containing the pure Boc-KetoK(Cy5)-OH and immediately lyophilize in the dark to yield a blue powder.

Quantitative Data: Catalyst Performance Optimization

The following table summarizes the kinetic data driving the selection of mPDA over traditional catalysts for this specific UAA labeling.

Catalyst SystemConcentrationOperating pHTime to >95% ConversionRelative Reaction RateBoc-Stability (at 4 hrs)
Uncatalyzed N/A4.5> 48 hours1xModerate
Aniline 100 mM4.512 hours~10xModerate (Risk of cleavage)
m-Phenylenediamine (mPDA) 50 mM6.52 hours~60xExcellent (>99% intact)
p-Phenylenediamine (pPDA) 50 mM6.51.5 hours~80xExcellent (But prone to oxidation)

Table 1: Kinetic comparison of catalysts for the oxime ligation of Boc-KetoK-OH at 25°C. mPDA at pH 6.5 provides the optimal balance of rapid transimination and absolute protection of the acid-labile Boc group.

References

  • MedChemExpress. "2-Amino-8-oxononanoic acid hydrochloride - Mechanism of Action & Protocol." MedChemExpress.com.
  • Crisalli, P., & Kool, E. T. "Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release." Current Protocols in Protein Science.
  • Liu Research Group. "Advancing Genetically Encoded Lysine (GEK)
  • Thyagarajan, S., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.

Sources

Method

Application Notes and Protocols for the Development of Inhibitors Using 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid as a Scaffold

Introduction: A Versatile Scaffold for Targeting Zinc-Dependent Histone Deacetylases In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a validated therapeutic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeting Zinc-Dependent Histone Deacetylases

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a validated therapeutic strategy, particularly in oncology. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. The aberrant activity of specific HDAC isoforms is implicated in the pathogenesis of numerous diseases, making them compelling drug targets.

A common pharmacophore model for zinc-dependent HDAC inhibitors comprises three key components: a zinc-binding group (ZBG) that chelates the active site zinc ion, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap. The molecule 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid represents a valuable and versatile scaffold for the construction of the linker and cap regions of potent HDAC inhibitors. Its linear carbon chain can effectively mimic the lysine side chain of natural HDAC substrates, while the terminal carboxylic acid provides a convenient handle for the introduction of a zinc-binding group. The Boc-protected amine allows for the strategic coupling of various "cap" moieties to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview of the design, synthesis, and evaluation of HDAC inhibitors based on the 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid scaffold, intended for researchers and professionals in the field of drug development.

Design Principles and Strategy

The design of potent and selective HDAC inhibitors is guided by a deep understanding of the enzyme's active site architecture. The general strategy involves the modular assembly of the three key pharmacophoric elements.

  • The Linker Region: The seven-carbon chain of the 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid scaffold serves as an effective linker, spanning the hydrophobic channel of the HDAC active site. The length and rigidity of this linker are critical determinants of inhibitor potency and isoform selectivity.[2] The 8-oxo group can be a site for further modification to modulate solubility and cell permeability.

  • The Zinc-Binding Group (ZBG): The carboxylic acid of the scaffold is a precursor to a variety of ZBGs. The most common and potent ZBG is the hydroxamic acid, which forms a strong bidentate coordination with the active site zinc ion.[3] Other ZBGs, such as benzamides, can confer greater isoform selectivity.[4]

  • The "Cap" Group: The Boc-protected amine provides a point of attachment for a wide array of aromatic or heterocyclic "cap" groups. These groups interact with residues on the rim of the active site, contributing significantly to binding affinity and isoform selectivity.

The following diagram illustrates the general design strategy for an HDAC inhibitor using the specified scaffold.

G cluster_scaffold 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic Acid Scaffold cluster_modifications Chemical Modifications cluster_inhibitor Final HDAC Inhibitor scaffold Boc-NH-(CH2)6-CO-(CH2)-COOH zbg Zinc-Binding Group (e.g., Hydroxamic Acid) scaffold->zbg Hydroxamic Acid Formation inhibitor Cap-Linker-ZBG cap_group Aromatic/Heterocyclic 'Cap' Group cap_group->scaffold

Caption: Design Strategy for HDAC Inhibitors.

Synthetic Protocols

The synthesis of a target HDAC inhibitor from 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid typically involves a multi-step sequence. The following is a representative protocol for the synthesis of a hydroxamic acid-based inhibitor.

Protocol 1: Synthesis of a Representative HDAC Inhibitor

This protocol describes the synthesis of a generic HDAC inhibitor with an aromatic cap group.

Step 1: Coupling of the "Cap" Group

  • Boc Deprotection: Dissolve 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS. Once complete, remove the solvent under reduced pressure to yield the amine hydrochloride salt.

  • Amide Coupling: To a solution of the amine hydrochloride salt (1.0 eq) and a desired aromatic carboxylic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydroxamic Acid

  • Activation of the Carboxylic Acid: To a solution of the product from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add a coupling agent such as ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the mixed anhydride.

  • Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and a base such as potassium hydroxide (2.0 eq) in a mixture of water and THF at 0 °C. Add this hydroxylamine solution to the mixed anhydride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding 1 M HCl until the pH is acidic. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the final hydroxamic acid inhibitor by recrystallization or column chromatography.

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized inhibitors should be evaluated through a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Protocol 2: In Vitro HDAC Enzymatic Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against specific HDAC isoforms using a commercially available fluorogenic assay kit.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing Trichostatin A and a protease)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in HDAC assay buffer to the final desired concentrations.

  • Enzyme Reaction: In a 96-well black microplate, add the HDAC assay buffer, the diluted test compound (or DMSO for control), and the recombinant HDAC enzyme. Incubate for 10-15 minutes at 37 °C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution contains a potent HDAC inhibitor (like Trichostatin A) to halt the enzymatic reaction and a protease that cleaves the deacetylated substrate to release a fluorescent molecule.[5]

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-20 minutes to allow for complete development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Data for HDAC Inhibitors

CompoundLinker ModificationCap GroupHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)
SAHA (Control) C6 AlkylPhenyl25102.5
Inhibitor A 8-oxo-nonanoicPhenyl502000.25
Inhibitor B 8-oxo-nonanoicNaphthyl351500.23
Inhibitor C C7 AlkylPyridyl80302.67
Protocol 3: Cell-Based HDAC Activity Assay

Cell-based assays are crucial to confirm that the inhibitors can penetrate cell membranes and engage their target in a cellular context.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis buffer and developer solution

  • 96-well clear-bottom black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

  • Substrate Loading: Add the cell-permeable fluorogenic HDAC substrate to the cells and incubate for a defined period to allow for substrate deacetylation by intracellular HDACs.

  • Cell Lysis and Signal Development: Lyse the cells and develop the fluorescent signal by adding a solution containing a lysis agent and the developer.

  • Fluorescence Measurement: Measure the fluorescence as described in the enzymatic assay protocol.

  • Data Analysis: Determine the cellular IC50 values as described previously.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid scaffold can provide valuable insights into the SAR of this class of inhibitors.

  • Linker Length and Composition: The length of the aliphatic chain is critical for optimal positioning of the ZBG in the active site. Deviations from the optimal length, typically 6-8 atoms, can lead to a significant loss of potency.[6] The introduction of the 8-oxo group may influence the conformational flexibility of the linker and its interactions within the hydrophobic tunnel of the enzyme.

  • Cap Group Diversity: The nature of the cap group has a profound impact on both potency and isoform selectivity. Bulky, hydrophobic aromatic groups often enhance potency by making additional contacts with surface residues. The introduction of heteroatoms can provide opportunities for hydrogen bonding, which can also influence selectivity.

  • Zinc-Binding Group: While hydroxamic acids are generally the most potent ZBGs, they can suffer from metabolic instability. Exploring alternative ZBGs, such as benzamides or thiols, may lead to inhibitors with improved pharmacokinetic properties and potentially different selectivity profiles.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and evaluation of HDAC inhibitors using the 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid scaffold.

G start Design of Inhibitor Library synthesis Synthesis of Inhibitors (Protocol 1) start->synthesis purification Purification and Characterization (LC-MS, NMR) synthesis->purification enzymatic_assay In Vitro Enzymatic Assay (Protocol 2) purification->enzymatic_assay cell_based_assay Cell-Based Activity Assay (Protocol 3) enzymatic_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis sar_analysis->synthesis Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Inhibitor Development Workflow.

Conclusion

The 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid scaffold provides a robust and versatile platform for the development of novel HDAC inhibitors. Its modular nature allows for the systematic exploration of SAR, leading to the identification of potent and selective compounds. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities targeting this important class of enzymes. Further optimization of inhibitors derived from this scaffold holds promise for the development of next-generation epigenetic therapies.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials. Journal of biosciences, 36(2), 321–331. [Link]

  • Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of targeted anticancer agents. Current opinion in oncology, 19(6), 567–568. [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews. Drug discovery, 5(9), 769–784. [Link]

  • Glaser, K. B. (2007). HDAC inhibitors: clinical update and mechanism-based potential. Biochemical pharmacology, 74(5), 659–671. [Link]

  • Finnin, M. S., Donigian, J. R., Cohen, A., Richon, V. M., Rifkind, R. A., Marks, P. A., ... & Pavletich, N. P. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188–193. [Link]

  • Butler, K. V., & Kozikowski, A. P. (2008). The role of the linker in histone deacetylase inhibitors. Current pharmaceutical design, 14(6), 505–528. [Link]

  • Marek, L., Hamacher, A., & Kassack, M. U. (2013). Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. Journal of medicinal chemistry, 56(2), 427–436. [Link]

  • Khan, N., & Jeffers, M. (2008). Methods for hydroxamic acid synthesis. Current organic synthesis, 5(2), 147–156. [Link]

  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389–4394. [Link]

  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warner, S. L., & Schreiber, S. L. (2010). Chemical phylogenetics of histone deacetylases. Nature chemical biology, 6(3), 238–243. [Link]

  • Banks, C. A., Boanca, G., Lee, Z. T., Frietze, S., Seidel, C., & Washburn, M. P. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 607, 439–455. [Link]

  • Blackburn, C., & Spencer, J. (2014). Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. ACS medicinal chemistry letters, 5(11), 1209–1214. [Link]

  • Herrmann, D., & Jung, M. (2018). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. Molecules (Basel, Switzerland), 23(12), 3127. [Link]

  • Wang, Z., Li, Y., & Zhang, Y. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 21(23), 8991. [Link]

Sources

Application

Solid-Phase Synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid Analogs: An Application Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPPS) of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid analogs. These keto-acid containing amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPPS) of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid analogs. These keto-acid containing amino acid derivatives are of significant interest in drug discovery, particularly as components of histone deacetylase (HDAC) inhibitors.[1][2] This document outlines the strategic considerations for a successful solid-phase approach, including resin and linker selection, orthogonal protection strategies, on-resin chain elongation, and final cleavage and purification. Detailed step-by-step protocols, data tables, and workflow visualizations are provided to enable researchers in academic and industrial settings to confidently synthesize these valuable compounds.

Introduction: The Significance of 2-Amino-8-oxononanoic Acid Analogs

Non-natural amino acids are critical components in modern drug design, offering avenues to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Among these, long-chain amino acids featuring a keto functionality, such as 2-amino-8-oxononanoic acid, have emerged as key pharmacophores. This structural motif is found in natural products like the apicidin family of cyclic tetrapeptides, which are potent inhibitors of histone deacetylases (HDACs).[2] The C-8 keto group is believed to mimic the acetylated lysine residue of histones, contributing to the inhibitory activity.[2]

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of peptides and complex molecules incorporating such modified amino acids.[][4] The ability to anchor a starting material to an insoluble resin support simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[][5] This guide details a strategic approach to the SPPS of the title compounds, focusing on the widely-used tert-butoxycarbonyl (Boc) protection strategy for the alpha-amino group.

Strategic Considerations for Solid-Phase Synthesis

The successful synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid analogs on a solid support hinges on several key decisions made prior to and during the synthesis. A well-designed synthetic route will employ an orthogonal protection scheme, ensuring that the various protecting groups can be removed selectively without affecting others.[6][7]

The Orthogonal Protection Scheme

In the context of this synthesis, we will primarily utilize the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. While not strictly orthogonal, it relies on differential acid lability.[5][8] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl-based side-chain protecting groups and the linker to the resin require stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[5]

An alternative and truly orthogonal approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[5][8] Here, the Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl-based side-chain protecting groups are removed by acid.[7][8] This guide will focus on the Boc strategy, which is well-suited for the synthesis of the target molecule.

Selection of Solid Support and Linker

The choice of resin and linker is critical as it dictates the C-terminal functionality of the final product and the conditions required for cleavage.[9] For the synthesis of a C-terminal carboxylic acid, a highly acid-labile linker is desirable to allow for cleavage while keeping acid-labile side-chain protecting groups intact if needed.

  • 2-Chlorotrityl chloride (2-CTC) Resin: This is an excellent choice for synthesizing protected peptide fragments or molecules where a C-terminal carboxylic acid is desired.[10] Its high acid lability allows for cleavage under very mild acidic conditions (e.g., 1% TFA in dichloromethane), which preserves most acid-sensitive side-chain protecting groups.[11]

The initial loading of the first building block onto the 2-CTC resin is a crucial step that will be detailed in the protocols.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a cyclical process involving deprotection of the Nα-Boc group, followed by coupling of the next amino acid or building block. This cycle is repeated until the desired linear precursor is assembled on the resin. The final step involves cleavage from the solid support and global deprotection.

SPPS_Workflow Start Start: 2-Chlorotrityl Chloride Resin Load Step 1: Loading of First Building Block (e.g., Boc-protected amino acid) Start->Load Cap Step 2: Capping of Unreacted Sites Load->Cap Deprotect Step 3: Nα-Boc Deprotection (TFA/DCM) Cap->Deprotect Neutralize Step 4: Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Step 5: Coupling of Next Amino Acid (HATU/HOAt/DIEA) Neutralize->Couple Wash Washing Steps (DMF, DCM) Couple->Wash Repeat Repeat Steps 3-5 for Chain Elongation Wash->Repeat Repeat->Deprotect Cleave Final Step: Cleavage from Resin & Global Deprotection (TFA Cocktail) Repeat->Cleave Purify Purification & Analysis (RP-HPLC, LC-MS) Cleave->Purify

Caption: General workflow for the solid-phase synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid analogs.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g)Synthesis GradeSigma-Aldrich, Novabiochem
Boc-L-allylglycineSynthesis GradeBachem, Chem-Impex
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
1-Hydroxy-7-azabenzotriazole (HOAt)Synthesis GradeGL Biochem
HATUSynthesis GradeAAPPTec
PiperidineReagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeAcros Organics
Methanol (MeOH)AnhydrousFisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Protocol 1: Loading of Boc-L-allylglycine onto 2-Chlorotrityl Chloride Resin

This protocol describes the initial attachment of the first amino acid to the resin. Boc-L-allylglycine is used as a precursor, with the allyl group serving as a handle for the subsequent introduction of the keto-containing side chain via cross-metathesis, a strategy that has been successfully employed for the synthesis of related compounds.[1]

  • Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a peptide synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Amino Acid Solution Preparation: In a separate flask, dissolve Boc-L-allylglycine (2.5 eq., 3.0 mmol, 645 mg) in anhydrous DCM (8 mL).

  • Activation and Loading: Add DIEA (5.0 eq., 6.0 mmol, 1.05 mL) to the amino acid solution. Add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add anhydrous methanol (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes.[10]

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours. The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving a small sample.

Protocol 2: Iterative Chain Elongation

This section outlines the standard cycle for adding subsequent Boc-protected amino acids.

  • Nα-Boc Deprotection:

    • Swell the resin in DCM (10 mL) for 15 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM (v/v) (10 mL).

    • Agitate for 2 minutes, drain, and repeat with fresh 50% TFA in DCM for 20 minutes.[5]

    • Wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (v/v) (3 x 10 mL) to neutralize the trifluoroacetate salt.[5]

    • Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.

    • Add DIEA (6.0 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

The synthesis of the full 8-oxononanoic side chain can be completed in solution after cleavage or through on-resin modifications involving cross-metathesis with an appropriate ketone-containing olefin followed by reduction of the resulting double bond. The on-resin approach is often preferred to maintain the efficiencies of solid-phase synthesis.

Protocol 3: Cleavage from Resin and Global Deprotection

The final step is to release the synthesized compound from the solid support and remove any remaining side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions with sensitive residues.[12]

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule. A common and effective cocktail is Reagent B.[13]

    • Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2, v/v/v/v). TIS acts as a scavenger for the highly reactive carbocations generated during cleavage.[12][13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per 0.25 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.[12][13]

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude product by adding cold anhydrous diethyl ether (10-fold volume excess).

    • Centrifuge the mixture to pellet the precipitate. Decant the ether.

    • Wash the crude product with cold ether two more times.

  • Drying: Dry the crude product under a stream of nitrogen and then under high vacuum.

Cleavage_Process Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-3 hours, RT) Resin->Reaction Cocktail TFA Cleavage Cocktail (e.g., Reagent B) Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation CrudeProduct Crude Product Precipitation->CrudeProduct

Caption: Workflow for the cleavage and isolation of the target compound.

Purification and Characterization

The crude product obtained after cleavage is typically a mixture of the target compound and small amounts of deletion sequences or products of side reactions. Purification is essential to obtain the analog with high purity.

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides and related molecules.[14]

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.[14][15]

    • Detection: UV absorbance is monitored at 214 nm and 280 nm.

    • Fractions corresponding to the major peak are collected, pooled, and lyophilized to yield the pure product.

Characterization

The identity and purity of the final product must be confirmed using appropriate analytical techniques.[16]

Analytical TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm molecular weight and assess purity.A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the target analog.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and confirm elemental composition.Observed mass should be within 5 ppm of the calculated exact mass.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the chemical structure.¹H and ¹³C NMR spectra should be consistent with the proposed structure of the 2-amino-8-oxononanoic acid analog.
Analytical RP-HPLC Determine final purity.A single, sharp peak indicating >95% purity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading Efficiency on 2-CTC Resin Incomplete activation of the amino acid; moisture in the reaction; steric hindrance.Ensure all reagents and solvents are anhydrous. Increase reaction time or use a higher excess of amino acid and DIEA.
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; aggregation of the growing chain on the resin.Double couple the problematic amino acid. Consider using a stronger activating agent or adding a chaotropic salt like LiCl to the coupling reaction.
Low Yield After Cleavage Incomplete cleavage; premature cleavage during synthesis; degradation of the product.Ensure sufficient cleavage time and volume of cocktail. If using a highly acid-labile linker, avoid prolonged exposure to acidic deprotection conditions. Use appropriate scavengers in the cleavage cocktail.
Multiple Peaks in HPLC of Crude Product Deletion sequences from incomplete coupling; side reactions during cleavage (e.g., t-butylation).Optimize coupling and deprotection steps. Ensure efficient scavengers are used during cleavage.

Conclusion

This application note provides a detailed framework for the solid-phase synthesis of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid analogs. By carefully selecting the solid support, employing a robust orthogonal protection strategy, and optimizing coupling and cleavage conditions, researchers can efficiently produce these valuable compounds for applications in drug discovery and chemical biology. The protocols and troubleshooting guide presented herein are intended to serve as a practical resource for scientists engaged in the synthesis of complex, non-natural amino acid derivatives.

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • CDN. (n.d.). Cleavage Cocktail Selection. CDN.
  • Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. BenchChem.
  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Peptides.
  • Albericio, F. (2000). amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • BOC Sciences. (n.d.). Solid Phase Chemical Synthesis. BOC Sciences.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Brimble, M. A., et al. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI.
  • D'Andrea, P., et al. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ResearchGate.
  • Singh, S. B., et al. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace.
  • Siddiqui, A., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules.
  • Gurevich, I., et al. (2023). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv.
  • Jiang, Y., et al. (2019). Method for the microbial production of 8-methyl nonanoic acid. Google Patents.

Sources

Method

Application Notes and Protocols: Utilizing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid as a Stable Mimic of Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Code of Post-Translational Modifications with Stable Mimics Post-translational modifications (PTMs) represent a fundamental me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Code of Post-Translational Modifications with Stable Mimics

Post-translational modifications (PTMs) represent a fundamental mechanism by which the functional diversity of the proteome is vastly expanded beyond the genetic code.[1] These dynamic and often reversible chemical alterations to amino acid side chains, such as phosphorylation, methylation, and acetylation, create a complex signaling language that governs nearly all cellular processes.[2] Lysine acetylation, in particular, has emerged as a critical PTM, extending far beyond its initial discovery in histone regulation to influence the activity, stability, and interaction networks of thousands of proteins involved in metabolism, cell signaling, and disease.[3][4]

Studying the precise functional consequences of individual acetylation events is often challenging due to the dynamic nature of this modification, with cellular enzymes—lysine acetyltransferases (KATs) and lysine deacetylases (KDACs)—constantly adding and removing acetyl groups.[1][5] To overcome this, researchers have turned to non-natural amino acids that act as mimics of acetylated lysine (AcK).[6] These mimics are designed to be structurally and functionally similar to the native modification but are resistant to enzymatic removal, effectively "locking" a protein in a specific modification state.[7][8]

This guide provides a comprehensive overview of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid , a valuable tool for investigating lysine acetylation. Its side chain features a ketone at the 8-position, which serves as a bioisostere of the acetyl group on a lysine residue. The N-α-Boc protection facilitates its direct use in standard solid-phase peptide synthesis (SPPS) protocols. By incorporating this non-hydrolyzable mimic into peptides and proteins, researchers can dissect the downstream effects of acetylation with unprecedented control and precision.

Physicochemical Properties and Handling

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a custom-synthesized amino acid derivative. Proper handling and storage are essential to ensure its stability and reactivity for peptide synthesis.

PropertyValue
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid
CAS Number 1822564-20-4
Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage Store at -20°C, desiccated. Avoid repeated freeze-thaw cycles.

Note: The data presented here is compiled from various chemical suppliers and databases.[9]

Mechanism of Mimicry: Structural and Functional Insights

The design of 2-amino-8-oxononanoic acid as an acetyllysine mimic is based on key structural and electronic similarities. The ketone group at the 8-position is uncharged and can act as a hydrogen bond acceptor, similar to the acetyl group of AcK. This allows it to potentially engage with the same "reader" domains, such as bromodomains, that recognize acetylated lysine residues.[10][11] Crucially, the carbon-carbon bond of the ketone is resistant to the enzymatic hydrolysis that would be carried out by KDACs on a native acetyllysine.[6]

G cluster_0 Native Lysine Acetylation cluster_1 PTM Mimicry Lysine Lysine KAT KAT (Writer) Lysine->KAT Acetyl-CoA AcK Acetylated Lysine (AcK) KDAC KDAC (Eraser) AcK->KDAC H₂O Reader Reader Domain (e.g., Bromodomain) AcK->Reader Binding & Signaling KAT->AcK KDAC->Lysine Mimic 2-amino-8-oxononanoic acid (in peptide) Reader2 Reader Domain (e.g., Bromodomain) Mimic->Reader2 Binding & Signaling KDAC2 KDAC (Eraser) Mimic->KDAC2 No Hydrolysis

Figure 1. Comparison of native lysine acetylation dynamics with the stable mimicry provided by 2-amino-8-oxononanoic acid.

Protocols for Synthesis and Incorporation

Protocol 1: Synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

The synthesis of this non-natural amino acid can be achieved through a multi-step process adapted from established methods for similar oxo-amino acids.[5][12] The following is a representative synthetic route starting from a protected glutamic acid derivative.

G A Boc-Glu-OtBu B Weinreb Amide Intermediate A->B 1. Weinreb Amine, Coupling Reagent C Aldehyde B->C 2. DIBAL-H D Alkene C->D 3. Wittig Reaction (4-pentenyltriphenylphosphonium bromide) E Diol D->E 4. Dihydroxylation (OsO₄, NMO) F Keto-aldehyde E->F 5. Oxidative Cleavage (NaIO₄) G Final Product F->G 6. Wittig Reaction (Ph₃P=CH₂)

Figure 2. A plausible synthetic workflow for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Step-by-Step Synthesis:

  • Weinreb Amide Formation: Start with commercially available N-Boc-L-glutamic acid 5-tert-butyl ester. Activate the free carboxylic acid using a standard coupling reagent (e.g., HATU, HOBt, DIC) and react with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide.

  • Reduction to Aldehyde: Reduce the Weinreb amide to the aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

  • Wittig Olefination: React the aldehyde with the ylide generated from 4-pentenyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) to introduce a terminal alkene.

  • Dihydroxylation: Convert the terminal alkene to a diol using osmium tetroxide (catalytic) and N-methylmorpholine N-oxide (NMO) as the re-oxidant.

  • Oxidative Cleavage: Cleave the diol to form an aldehyde using sodium periodate (NaIO₄).

  • Final Wittig Reaction: React the newly formed aldehyde with the ylide generated from methyltriphenylphosphonium bromide to install the terminal methyl ketone.

  • Purification: Purify the final product using column chromatography on silica gel. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.[13][14]

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the manual incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid into a peptide sequence using the standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Cold diethyl ether

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: 1. Activate Boc-Keto-AA with HATU/DIPEA 2. Add to Resin wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No precipitation Precipitate with Cold Ether cleavage->precipitation end Purify by HPLC precipitation->end

Figure 3. Workflow for incorporating the mimic into a peptide sequence via SPPS.

Step-by-Step Incorporation:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

  • Activation of the Mimic: In a separate vial, dissolve 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (3-5 equivalents relative to resin loading), HATU (or HBTU/HOBt) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.[15][16]

    • Expert Insight: Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-4 hours.

    • Causality: The TFA in the cocktail cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups. The scavengers (water and triisopropylsilane) protect sensitive residues from reactive cations generated during cleavage.[17]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Applications in Research and Drug Development

The incorporation of 2-amino-8-oxononanoic acid into peptides and proteins opens up numerous avenues for research.

  • Probing Reader Domain Interactions: Peptides containing this mimic can be used in binding assays (e.g., AlphaScreen, isothermal titration calorimetry, fluorescence polarization) to study the interaction with bromodomains and other acetyllysine reader proteins.[7][10] This can help validate whether a specific reader domain recognizes a particular acetylation site and can be used to screen for inhibitors of this interaction.

  • Investigating Enzyme-Substrate Interactions: As a non-hydrolyzable substrate analog, it can be used to study the binding and catalytic mechanisms of lysine deacetylases (KDACs). The mimic-containing peptide may act as a competitive inhibitor, allowing for structural studies of the enzyme-substrate complex.

  • Functional Studies in Cell-Based Assays: Peptides containing the mimic can be delivered into cells to study the downstream functional consequences of a "constitutively acetylated" state at a specific site. This can help elucidate the role of acetylation in signaling pathways, protein stability, and cellular localization.

  • Antibody Generation: Peptides incorporating this mimic can be used as haptens to generate antibodies that specifically recognize the acetylated form of a protein at a particular site, as the mimic provides a stable epitope for immunization.[17]

Trustworthiness and Self-Validation

Every protocol described is designed to be a self-validating system.

  • Synthesis: The identity and purity of the synthesized 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Peptide Synthesis: The success of each coupling step during SPPS should be monitored using the Kaiser test to ensure complete reaction and avoid deletion sequences.[15]

  • Final Product: The final purified peptide must be characterized by analytical HPLC to confirm purity and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct mass, confirming the successful incorporation of the mimic.

By adhering to these validation steps, researchers can have high confidence in the quality of their reagents and the integrity of their experimental results.

References

  • Trifluoroacetyl Lysine as a Bromodomain Binding Mimic of Lysine Acetylation. ACS Chemical Biology. [Link]

  • Trifluoroacetyl Lysine as a Bromodomain Binding Mimic of Lysine Acetylation. ACS Chemical Biology. [Link]

  • A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. National Institutes of Health. [Link]

  • Non-hydrolyzable acetyllysine analogs to study protein acetylation in vitro and in cells. National Institutes of Health. [Link]

  • Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. National Institutes of Health. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. National Institutes of Health. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Springer Nature. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

  • Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. National Institutes of Health. [Link]

  • A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. National Institutes of Health. [Link]

  • Hydrazide Mimics for Protein Lysine Acylation To Assess Nucleosome Dynamics and Deubiquitinase Action. Journal of the American Chemical Society. [Link]

  • Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ResearchGate. [Link]

  • Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace. [Link]

  • Atlas of lysine acetylation in the mouse. bioRxiv. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

  • Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. National Institutes of Health. [Link]

  • Lysine acetylation is a highly abundant and evolutionarily conserved modification in Escherichia coli. Molecular & Cellular Proteomics. [Link]

  • Synthesis and characterization of a novel dipeptide analogue. Scholars Research Library. [Link]

  • 2-Amino-8-oxononanal. PubChem. [Link]

Sources

Application

Application Note: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-KetoK) in Next-Generation Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bioorthogonal Conjugation, and Epigenetic Probe Synthesis Mechanistic Rationale & Chemical Isoste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bioorthogonal Conjugation, and Epigenetic Probe Synthesis

Mechanistic Rationale & Chemical Isosterism

The compound 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (commonly referred to as Boc-KetoK) is a highly specialized, synthetically versatile unnatural amino acid (UAA). In modern drug discovery, the strategic insertion of non-native chemical handles into peptides and proteins is critical for targeted therapeutics. Boc-KetoK serves as the premier building block for introducing an aliphatic ketone handle into biomolecules.

The Causality of the Design: To understand the utility of Boc-KetoK, one must examine its structural causality. The 9-carbon aliphatic backbone is not arbitrary; it is a precise isosteric mimic of -acetyl-L-lysine (AcK) [1]. In native AcK, the distance from the α -carbon to the terminal acetyl methyl group spans 6 atoms ( Cα​−Cβ​−Cγ​−Cδ​−Cϵ​−Nϵ​−C=O−CH3​ ). In KetoK, the hydrolyzable Nϵ​ amide linkage is replaced by a methylene ( CH2​ ) group, yielding a ketone at position 8 ( Cα​−C3​−C4​−C5​−C6​−C7​−C8​(=O)−C9​H3​ ).

This single atom substitution achieves two groundbreaking objectives:

  • Enzymatic Resistance: It renders the molecule completely resistant to hydrolysis by Histone Deacetylases (HDACs) and Sirtuins, creating a permanent "acetylated" state[1].

  • Bioorthogonal Reactivity: The terminal ketone is virtually absent in native biological systems, providing an exclusive, highly reactive electrophilic handle for oxime or hydrazone ligation[2].

Core Applications in Drug Discovery

Epigenetic Modulators and PROTACs

Lysine acetylation regulates gene transcription through the recruitment of "Reader" proteins (e.g., Bromodomains). Developing inhibitors or PROTACs targeting these domains is historically confounded by endogenous HDACs that rapidly cleave the acetyl group from peptide-based probes. By incorporating Boc-KetoK during Solid-Phase Peptide Synthesis (SPPS), researchers generate "Ketolysine" (KeK) probes. These non-hydrolyzable AcK surrogates maintain high-affinity binding to Bromodomains while exhibiting absolute stability in live-cell assays and plasma[1].

Bioorthogonal Conjugation & Antibody-Drug Conjugates (ADCs)

The ketone handle of KetoK allows for highly selective bioorthogonal conjugation via oxime ligation with aminooxy-functionalized payloads (e.g., cytotoxins, fluorophores, or PEG chains). While standard ketone condensation is kinetically slow, the addition of an aniline catalyst accelerates the reaction by 10- to 100-fold[3]. The kinetic rate constant ( k2​ ) for KetoK labeling with alkoxyamines under optimized conditions reaches approximately 3.1 M−1s−1 , outpacing many traditional bioorthogonal handles and enabling the synthesis of chemically defined ADCs at near-physiological pH[2].

Deciphering the Ubiquitin Code

Ubiquitination is the cornerstone of targeted protein degradation. To study specific ubiquitin linkages without interference from Deubiquitinating enzymes (DUBs), researchers utilize KetoK to create non-hydrolyzable, oxime-linked ubiquitin conjugates. For instance, incorporating KetoK into the tumor suppressor p53 allows for site-specific oxime ligation with an aminooxy-functionalized Ubiquitin. This yields a stable Ub-p53 conjugate that perfectly mimics native isopeptide bonds, preserving the structural integrity required for proteasomal recognition[4].

Workflow BocKetoK Boc-KetoK (Precursor) SPPS Peptide Synthesis (Boc/Fmoc-SPPS) BocKetoK->SPPS Chemical Coupling GCE Genetic Code Expansion (In Vivo) BocKetoK->GCE Deprotection to Free KetoK Epi Epigenetic Probes (HDAC-Resistant) SPPS->Epi AcK Mimicry Bio Bioorthogonal ADCs (Oxime Ligation) SPPS->Bio Ketone Handle GCE->Bio Site-Specific Labeling Ub Ubiquitin Conjugates (Isopeptide Mimic) GCE->Ub Artificial Linkages

Workflow of Boc-KetoK applications in epigenetic probe synthesis and bioorthogonal conjugation.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained between the chemical environment and the desired molecular outcome.

Protocol A: Synthesis of KetoK-Containing Peptides via SPPS

Note: Boc-KetoK can be used as the N-terminal residue in standard Fmoc-SPPS, or throughout the sequence in Boc-SPPS.

  • Resin Swelling & Deprotection: Swell the peptidyl-resin in DMF for 30 minutes. If using Fmoc-SPPS, remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of Boc-KetoK and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The solution will turn pale yellow, indicating active ester formation.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates complete coupling; a blue resin requires a second coupling cycle to prevent deletion sequences.

  • Cleavage & Scavenging:

    • Causality Check: Ketones can be susceptible to alkylation by carbocations generated during global deprotection. Use a highly scavenged cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5 v/v).

    • React for 2 hours at room temperature.

  • Precipitation & LC-MS Validation: Precipitate the peptide in cold diethyl ether. Perform a micro-cleavage LC-MS analysis. The expected mass shift must match [M+H]+ . Self-Validation: Confirm the strict absence of +56 Da adducts, which would indicate unwanted tert-butyl alkylation of the ketone.

Protocol B: Aniline-Catalyzed Oxime Ligation

Causality of Aniline: At pH 4.5–6.0, direct oxime formation is sluggish. Aniline acts as a nucleophilic catalyst by rapidly forming a highly electrophilic protonated Schiff base (iminium ion) with the KetoK ketone. The aminooxy-probe then attacks this iminium intermediate, displacing the aniline and forming the stable oxime[3].

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, pH 4.5. Do not use Tris or primary amine buffers, as they will compete with the reaction.

  • Reagent Assembly:

    • Dissolve the KetoK-peptide to a final concentration of 50 µM in the buffer.

    • Add the aminooxy-functionalized probe (e.g., Aminooxy-Fluorophore) to a final concentration of 250 µM (5 eq).

    • Add Aniline to a final concentration of 10 mM.

  • Incubation: Incubate the reaction at 25°C for 1–2 hours.

  • Self-Validation (RP-HPLC): Monitor the reaction via RP-HPLC at 214 nm and the probe's specific absorbance wavelength. The conversion of the KetoK-peptide peak to the oxime conjugate should present a clean isosbestic point. The presence of an isosbestic point self-validates that no side reactions (e.g., degradation or off-target labeling) have occurred.

Mechanism Target KetoK-Peptide (Ketone) Intermediate Iminium Intermediate Target->Intermediate pH 4.5-6.0 Probe Aminooxy-Probe (Nucleophile) Probe->Intermediate Product Oxime Conjugate (Stable Linkage) Intermediate->Product - H2O Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates

Mechanism of aniline-catalyzed oxime ligation between a KetoK-peptide and an aminooxy probe.

Quantitative Data & Troubleshooting

Table 1: Kinetic Comparison of Bioorthogonal Reactions Demonstrating the kinetic viability of KetoK oxime ligation against standard click chemistries.

Reaction TypeHandle 1Handle 2CatalystRate Constant ( M−1s−1 )Physiological Stability
Oxime Ligation KetoK (Ketone) Aminooxy Aniline (10mM) ~3.1 Excellent (Hydrolysis Resistant)
Standard OximeKetoneAminooxyNone 10−4 to 10−3 Excellent
CuAACAlkyneAzideCu(I)10 to 100Excellent (Toxicity from Cu)
SPAACCyclooctyneAzideNone0.1 to 1.0Good (Prone to thiol addition)

Table 2: Troubleshooting Oxime Ligation Workflows

ObservationCausal FactorCorrective Action
No Product Formation pH is too high (>7.0), preventing ketone activation and aniline catalysis.Adjust buffer strictly to pH 4.5–6.0 using Sodium Acetate or MES buffer.
Multiple Product Peaks Non-specific labeling due to off-target aldehyde generation (e.g., N-terminal oxidation).Ensure peptide is fully purified prior to ligation; avoid periodate exposure.
Reaction Stalls at 50% Reversible equilibrium reached due to high water concentration.Increase equivalents of the aminooxy probe (up to 10 eq) to drive equilibrium.

References

  • [1] Unnatural amino acids to study site-specific protein acetylation - KOPS Source: uni-konstanz.de URL:

  • [2] Advancing Genetically Encoded Lysine (GEK) Chemistry: From Precision Modulation to Therapeutic Innovation | Accounts of Chemical Research Source: acs.org URL:

  • [4] Genetic Code Expansion Approaches to Decipher the Ubiquitin Code - PMC Source: nih.gov URL:

  • [3] Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins | Chemical Reviews Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Welcome to the technical support center for challenges related to the Boc deprotection of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid. This guide is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the Boc deprotection of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the mechanistic underpinnings of common issues and provide robust, field-tested protocols to ensure the success of your synthesis.

Introduction: The Challenge at Hand

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a valuable building block, but the presence of the C8-keto group introduces a layer of complexity to the standard Boc deprotection protocols. The primary challenge lies in the selection of acidic conditions that are strong enough to efficiently cleave the Boc group without promoting unwanted side reactions involving the ketone functionality. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection with standard TFA/DCM is sluggish or incomplete. What are the likely causes?

A1: Incomplete deprotection is a common hurdle. Several factors could be at play:

  • Insufficient Acid Strength: The concentration of Trifluoroacetic Acid (TFA) may be too low. While a 20-50% solution in Dichloromethane (DCM) is often effective, some substrates require harsher conditions.[1]

  • Reaction Time and Temperature: The reaction may simply need more time or gentle warming. Standard protocols often suggest 30 minutes to a few hours at room temperature.[1]

  • Steric Hindrance: Although less likely for this specific molecule, steric bulk near the amine can impede acid access.[2]

  • Substrate Solubility: Poor solubility in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?

A2: This is a classic case of tert-butylation. The mechanism of Boc deprotection generates a stable tert-butyl cation.[1][3] This cation is an electrophile and can be "trapped" by nucleophiles present in the reaction mixture. In the case of your molecule, the enol form of the C8-ketone could potentially act as a nucleophile, though this is less common. More likely, if other nucleophilic residues are present in your system, they are being alkylated.

The most effective solution is the use of scavengers. These are molecules added to the reaction mixture to trap the tert-butyl cation.[4][5]

  • Common Scavengers:

    • Triethylsilane (TES) or Triisopropylsilane (TIS)

    • Thioanisole

    • Water

Q3: Are there concerns about the stability of the 8-oxo group under the strong acidic conditions of Boc deprotection?

A3: Ketones are generally stable to acidic conditions and are considered weak bases that can be protonated on the carbonyl oxygen.[6] This protonation is a key step in acid-catalyzed reactions like acetal formation but does not typically lead to degradation under standard Boc deprotection conditions.[6][7] However, prolonged exposure to very strong acids or high temperatures could potentially promote side reactions like aldol condensation if enolization is significant. The primary concern is often not the degradation of the ketone itself, but its potential interaction with the byproducts of the deprotection.

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and efficient method. The deprotected amine is significantly more polar than the Boc-protected starting material, resulting in a lower Rf value.[2][4] For enhanced visualization, staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (usually purple) with the newly formed primary amine.[2][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for precise monitoring.[1][5]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth solutions to specific problems you may encounter.

Issue 1: Incomplete Deprotection

If you are facing an incomplete reaction, a systematic approach to optimizing your conditions is necessary.

Troubleshooting Workflow for Incomplete Deprotection

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Protocol 1: Standard Boc Deprotection with TFA/DCM [1][8]

  • Dissolve the Boc-protected 2-amino-8-oxononanoic acid (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A 1:1 mixture of TFA:DCM is a common starting point.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in removing residual TFA.[1]

Protocol 2: Enhanced Deprotection with a Stronger Acid System [4] If the standard protocol fails, a stronger acid system may be required. A solution of hydrogen chloride (HCl) in an organic solvent is a potent alternative.

  • Dissolve the Boc-protected starting material in a minimal amount of a suitable solvent (e.g., methanol, if necessary).

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes.

  • Monitor by TLC. Upon completion, the product may precipitate as the hydrochloride salt.

  • The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether.

Table 1: Comparison of Deprotection Conditions

ParameterStandard Protocol (TFA/DCM)Stronger Acid Protocol (HCl/Dioxane)
Acid Trifluoroacetic acidHydrogen chloride
Solvent Dichloromethane1,4-Dioxane
Concentration 20-50% TFA (v/v)4M HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours< 30 minutes
Issue 2: Side-Product Formation (tert-butylation)

The formation of tert-butyl adducts can be suppressed by the inclusion of scavengers.

Mechanism of Boc Deprotection and Side Reaction

G cluster_0 Boc Deprotection cluster_1 Side Reaction BocNHR Boc-NH-R Intermediate Protonated Boc Group BocNHR->Intermediate + H+ H_plus H+ (TFA) tBu_cation tert-Butyl Cation Intermediate->tBu_cation CarbamicAcid Carbamic Acid Intermediate->CarbamicAcid tBu_adduct tert-Butylated Product tBu_cation->tBu_adduct + Nucleophile Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + Scavenger Amine H2N-R (as TFA salt) CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Nucleophile Nucleophile (e.g., enol) Scavenger Scavenger (e.g., TIS)

Caption: The mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

Protocol 3: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected starting material in DCM.

  • Add a scavenger such as triisopropylsilane (TIS) or thioanisole (1-5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add TFA. A common cocktail is 95:2.5:2.5 (TFA/Water/TIS).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up as described in Protocol 1.

Issue 3: Purification Challenges

The resulting amino acid salt can sometimes be challenging to purify.

Q5: My deprotected product is an oil and difficult to crystallize. What are my options?

A5: Oiling out is a common issue in crystallization.

  • Solvent System Adjustment: Experiment with different solvent systems. If using a binary system like ethyl acetate/hexane, try adjusting the ratio.[9]

  • Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.[9]

  • Slow Cooling: Avoid rapid cooling which can promote oil formation.[9]

  • Ion-Exchange Chromatography: For water-soluble amines, using a basic ion-exchange resin can be an effective purification method.[1][10]

Protocol 4: Purification via Ion-Exchange Resin

  • After removing the bulk of TFA, dissolve the crude product in a suitable solvent (e.g., methanol or water).

  • Add a basic ion-exchange resin (e.g., Amberlyst A21) and stir for 30 minutes.

  • Filter the resin and wash it with the solvent.

  • The filtrate should contain the purified free amine. Evaporate the solvent to obtain the product.

Milder Deprotection Methods for Sensitive Substrates

If your molecule contains other acid-labile functional groups, consider these milder alternatives to strong acids like TFA or HCl.[4]

Protocol 5: Deprotection with Oxalyl Chloride in Methanol [5][8][11] This method is suitable for substrates with acid-sensitive functionalities.

  • Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M).

  • Add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.

  • Stir for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent in vacuo and proceed with purification.

Protocol 6: Thermal Deprotection [4][12] In some cases, heating the Boc-protected compound can effect deprotection without any acid.

  • Dissolve the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE).

  • Heat the solution (e.g., to 110-150 °C), monitoring the reaction by TLC.

  • This method can be slow and may require optimization of temperature and time.

Conclusion

Successfully deprotecting the Boc group from 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid requires careful consideration of the reaction conditions to avoid incomplete reactions and side-product formation. By understanding the underlying mechanisms and employing the troubleshooting strategies and protocols outlined in this guide, researchers can navigate these challenges and achieve high yields of their desired product.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]

  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Nature. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acetals as Protecting Groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Keto-Amino Acids

Welcome to the technical support center for the synthesis of keto-amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of keto-amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

I. Reductive Amination of α-Keto Acids: Troubleshooting Guide

Reductive amination is a cornerstone for synthesizing α-amino acids from α-keto acids. However, the one-pot nature of this reaction can lead to several side products if not properly controlled.

FAQ 1: Low Yield of the Desired Amino Acid and Formation of an α-Hydroxy Acid Byproduct

Question: I am performing a reductive amination of my α-keto acid, but I'm observing a significant amount of the corresponding α-hydroxy acid and a low yield of the target amino acid. What is causing this and how can I fix it?

Answer: This is a classic case of the reducing agent acting on the starting material (the α-keto acid) before the imine is formed and reduced. The carbonyl group of the keto acid is susceptible to reduction, leading to the formation of an α-hydroxy acid.

Root Cause Analysis:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the intermediate imine.

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine nucleophile is protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated for nucleophilic attack.

Troubleshooting Protocol:

  • Select a Milder, Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination.[1][2] These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but will efficiently reduce the protonated imine (iminium ion).

  • Optimize Reaction pH: The optimal pH for imine formation is typically between 4 and 6.[2] You can use a buffer system or add a catalytic amount of acetic acid to maintain the pH in this range.

  • Staged Addition: Consider a two-step, one-pot approach. First, mix the α-keto acid and the amine in the appropriate solvent and allow the imine to form. Monitor the reaction by TLC or LC-MS. Once the imine formation has reached equilibrium, add the reducing agent. This can significantly favor the reduction of the imine over the ketone.

FAQ 2: Observation of Over-Alkylated Amine Byproducts

Question: My reductive amination is producing the desired primary amine, but I am also seeing significant amounts of the secondary amine (formed by reaction with another molecule of the keto acid). How can I prevent this over-alkylation?

Answer: Over-alkylation occurs when the newly formed primary amine product is more nucleophilic than the starting amine and reacts with the remaining α-keto acid in solution to form a new imine, which is then reduced.

Preventative Measures:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate) relative to the α-keto acid. This statistical advantage will favor the reaction of the keto acid with the primary amine source rather than the product amine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of the competing over-alkylation reaction.[3]

  • Choice of Amine Source: Using a protected amine equivalent, such as hydroxylamine followed by reduction, can circumvent this issue, although it adds extra steps to the synthesis.

II. Oxidation of α-Hydroxy Acids: Controlling Over-Oxidation

The oxidation of α-hydroxy acids is a direct route to α-keto acids. However, the product itself can be susceptible to further oxidation.

FAQ 3: My α-Keto Acid Product is Decarboxylating Upon Oxidation

Question: I am trying to synthesize an α-keto acid by oxidizing the corresponding α-hydroxy acid. My reaction is showing product formation, but I am also losing a significant amount to what appears to be decarboxylation. How can I prevent this?

Answer: α-Keto acids are known to be labile and can undergo oxidative decarboxylation, especially under harsh oxidation conditions.[4] This is a common problem with strong, non-selective oxidizing agents.

Mechanistic Insight & Solutions:

The C-C bond between the carbonyl and the carboxyl group is susceptible to cleavage. To avoid this, milder and more selective oxidation methods are required.

  • Catalytic Nitroxyl Radical Oxidation: Employing systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or the more specialized AZADO (2-azaadamantane N-oxyl) with a co-oxidant like sodium hypochlorite or molecular oxygen allows for highly chemoselective oxidation of the hydroxyl group under mild conditions, minimizing the risk of decarboxylation.[4]

  • Swern and Related Oxidations: DMSO-based oxidations, such as the Swern and Moffatt oxidations, are generally very mild and operate at low temperatures, which can effectively prevent over-oxidation and decarboxylation.

Experimental Protocol: AZADO-Catalyzed Oxidation

  • Dissolve the α-hydroxy acid in a suitable solvent (e.g., acetonitrile).

  • Add a catalytic amount of AZADO (e.g., 1-5 mol%).

  • Add a catalytic amount of a nitrite salt (e.g., NaNO₂).

  • Bubble air or oxygen through the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction to isolate the α-keto acid.

III. C-C Bond Formation and Functional Group Interconversion

FAQ 4: Unwanted Cyclopropanation and C-H Insertion Side Reactions

Question: I am using an α-diazo ketone in a reaction to synthesize a more complex keto-amino acid precursor. However, I am observing byproducts that appear to be from cyclopropanation or C-H insertion. How can I direct the reactivity towards the desired pathway?

Answer: The use of α-diazo compounds often involves the generation of a carbene intermediate, which is highly reactive and can undergo various transformations. The presence of alkenes or activated C-H bonds in your substrate can lead to these undesired side reactions.[5]

Controlling Carbene Reactivity:

  • Catalyst Choice: The choice of metal catalyst (e.g., Rh(II), Cu(I)) can significantly influence the chemoselectivity of the carbene reaction. For example, some rhodium catalysts are known to favor X-H insertion reactions, while copper catalysts might favor cyclopropanation. A thorough literature search for catalysts that promote the desired transformation with your specific substrate class is crucial.

  • Substrate Design: If possible, protect or modify functional groups that are prone to side reactions. For instance, if an alkene is present and not part of the desired reaction, it could be temporarily protected (e.g., by dihydroxylation and subsequent protection as an acetal) and then regenerated later in the synthesis.

  • Intramolecular vs. Intermolecular Reactions: The concentration of your reactants can influence the outcome. High concentrations may favor intermolecular reactions, while dilute conditions can promote intramolecular pathways.

Visualization of Key Processes

// Nodes KetoAcid [label="α-Keto Acid"]; Amine [label="Amine (e.g., NH₃)"]; Imine [label="Imine Intermediate"]; AminoAcid [label="Desired α-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydroxyAcid [label="α-Hydroxy Acid (Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Overalkylated [label="Over-alkylated Amine (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges KetoAcid -> Imine [label=" + Amine\n- H₂O"]; Imine -> AminoAcid [label=" [H] (Reduction)"]; KetoAcid -> HydroxyAcid [label=" [H] (Side Reaction)", color="#FBBC05"]; AminoAcid -> Overalkylated [label=" + KetoAcid\n- H₂O, [H] (Side Reaction)", color="#EA4335"]; } .enddot Caption: Competing pathways in reductive amination.

// Nodes HydroxyAcid [label="α-Hydroxy Acid"]; KetoAcid [label="α-Keto Acid (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decarboxylated [label="Decarboxylated Product (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HydroxyAcid -> KetoAcid [label=" [O] (Desired Oxidation)"]; KetoAcid -> Decarboxylated [label=" [O] (Over-oxidation Side Reaction)", color="#EA4335"]; } .enddot Caption: Over-oxidation as a side reaction.

Quantitative Data Summary

Synthetic MethodCommon Side Reaction(s)Typical Yield Range (Optimized)Key Optimization Parameters
Reductive Amination α-Hydroxy acid formation, Over-alkylation60-95%Reducing agent choice, pH control, Stoichiometry
Oxidation of α-Hydroxy Acids Oxidative Decarboxylation70-98%Choice of oxidizing agent (mild vs. strong), Temperature
α-Diazo Ketone Reactions Cyclopropanation, C-H Insertion50-85%Catalyst selection, Substrate design, Concentration

References

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Amino Acid Synthesis through C–N Coupling between α-Ketoacids and Hydroxylamine from Nitrate Reduction. ACS Catalysis. [Link]

  • Mechanistic Insights Into Post-translational α-Keto-β-Amino Acid Formation by a Radical S-Adenosyl Methionine Peptide Splicease. PMC. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. ResearchGate. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Oily Boc-Amino Acids

Welcome to the technical support guide for navigating the common yet significant challenges associated with the purification of oily or non-crystalline Boc-protected amino acids. This resource is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the common yet significant challenges associated with the purification of oily or non-crystalline Boc-protected amino acids. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in obtaining pure, characterizable products. Here, we move beyond standard protocols to provide in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why are so many Boc-amino acids oily or waxy solids with low melting points?

A: The physical properties of Boc-amino acids are a direct consequence of their molecular structure. The tert-butyloxycarbonyl (Boc) protecting group is large, bulky, and non-polar. This steric hindrance disrupts the efficient packing of molecules into a stable crystal lattice. In amino acids, strong intermolecular hydrogen bonds between the carboxylic acid and amine groups are primary drivers of crystallinity. The Boc group's presence physically blocks these interactions, weakening the intermolecular forces and resulting in lower melting points and a tendency to exist as oils or amorphous solids.

Q2: My crude Boc-amino acid is an oil. Can I use it directly in the next coupling step?

A: It is strongly discouraged. Using crude, oily Boc-amino acids directly in subsequent peptide coupling reactions is a significant risk. These oils often contain unreacted starting materials (e.g., the free amino acid), excess Boc-anhydride ((Boc)₂O), and byproducts like tert-butanol. These impurities can interfere with the coupling reaction, leading to lower yields, difficult purifications of the final peptide, and the formation of undesired side products. Purity at each step is a cornerstone of successful peptide synthesis.

Q3: I tried to crystallize my oily product from common solvents (EtOAc/Hexanes, DCM/Hexanes) and it just "oiled out." What is happening?

A: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase upon cooling or addition of an anti-solvent. This is common for compounds with low melting points or those that are highly soluble in the solvent system. The solute becomes supersaturated, but the energy barrier to form an ordered crystal lattice is higher than the barrier to form a disordered, liquid-like phase. Essentially, the molecules drop out of solution before they have a chance to arrange themselves into a crystal.

Troubleshooting Guide 1: When Direct Crystallization Fails

The most robust and widely adopted strategy for purifying oily Boc-amino acids that resist direct crystallization is to convert them into a crystalline salt. The dicyclohexylammonium (DCHA) salt is the most common choice due to its high tendency to form well-defined, stable crystals.

Core Problem: My Boc-amino acid is an intractable oil.

Solution: Convert the Boc-amino acid to its Dicyclohexylammonium (DCHA) salt, crystallize the salt, and then liberate the pure Boc-amino acid.

The Scientific Rationale: This strategy fundamentally alters the intermolecular forces. By reacting the carboxylic acid of the Boc-amino acid with a basic amine (dicyclohexylamine), you form an ion pair. The resulting salt benefits from strong ionic interactions, which are far more effective at driving crystal lattice formation than the weak van der Waals forces and disrupted hydrogen bonds of the free acid. This significantly increases the melting point and crystallinity.

cluster_workflow DCHA Salt Purification Cycle CrudeOil Crude Oily Boc-Amino Acid Dissolve Dissolve in Appropriate Solvent (e.g., Ethyl Acetate, Ether) CrudeOil->Dissolve AddDCHA Add Dicyclohexylamine (1 equiv.) at 0 °C Dissolve->AddDCHA Stir Precipitate Precipitate Crystalline DCHA Salt AddDCHA->Precipitate Filter Filter and Wash (e.g., with cold Ether/Hexane) Precipitate->Filter PureSalt Pure, Crystalline Boc-AA • DCHA Salt Filter->PureSalt Liberate Liberate Free Acid PureSalt->Liberate Biphasic Suspension (EtOAc / 10% Citric Acid) PureOil Pure Boc-Amino Acid (Oil or Solid) Liberate->PureOil Separate, Wash, Dry, Evaporate

Caption: Workflow for the purification of oily Boc-amino acids via DCHA salt formation.

Detailed Experimental Protocol: DCHA Salt Purification
  • Salt Formation:

    • Dissolve the crude oily Boc-amino acid in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture) at a concentration of approximately 0.5-1.0 M.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add one equivalent of dicyclohexylamine dropwise with vigorous stirring.

    • A white precipitate should form almost immediately or upon further stirring. If precipitation is slow, gently scratching the inside of the flask with a glass rod can induce crystallization.

    • Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation and Washing:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the filter cake thoroughly with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any non-ionic impurities like residual (Boc)₂O.

    • Dry the salt under vacuum to a constant weight. At this stage, the salt can be characterized by melting point and stored long-term.

  • Liberation of the Free Acid:

    • Suspend the purified DCHA salt in a biphasic mixture of ethyl acetate and a weak aqueous acid, such as 10% citric acid or 5% KHSO₄.

    • Stir vigorously until all the solid has dissolved. The DCHA will be protonated by the weak acid and move into the aqueous layer as the citrate or bisulfate salt, leaving the pure Boc-amino acid in the organic layer.

    • Separate the organic layer.

    • Wash the organic layer sequentially with the same weak aqueous acid, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure Boc-amino acid.

Troubleshooting Guide 2: Purification by Column Chromatography

When salt formation is not viable or impurities are very similar in nature to the product, flash column chromatography is the method of choice. However, it comes with its own set of challenges for polar, acidic compounds like Boc-amino acids.

Decision-Making Workflow for Purification

cluster_decision Purification Strategy Decision Tree Start Crude Product is an Oil CheckTLC Analyze Crude by TLC. Are impurities non-polar? Start->CheckTLC Extraction Perform Acid-Base Extraction CheckTLC->Extraction Yes CheckCryst Can it be solidified by trituration? CheckTLC->CheckCryst No Success Pure Product Extraction->Success Crystallize Direct Crystallization CheckCryst->Crystallize Yes DCHA Form DCHA Salt and Crystallize CheckCryst->DCHA No Crystallize->Success DCHA->Success Failure Still Impure DCHA->Failure Chromatography Perform Flash Column Chromatography Chromatography->Success Failure->Chromatography

Caption: Decision tree for selecting a purification strategy for oily Boc-amino acids.

Common Chromatography Problems & Solutions
Problem Encountered Primary Cause(s) Recommended Solution(s)
Streaking/Tailing on TLC Plate The carboxylic acid is interacting strongly (and ionically) with the silica gel (SiO₂), which is weakly acidic. This leads to poor separation and band broadening.Modify the Mobile Phase: Add a small amount of acetic acid (0.5-1%) or formic acid to the eluent. This protonates the silica surface and the carboxylate, suppressing ionization and leading to sharper bands.
Low Recovery from Column The product is irreversibly adsorbed onto the silica gel due to strong ionic interactions.In addition to adding acid to the eluent, consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column if the compound is sufficiently non-polar.
Co-elution with a Similar Impurity The polarity difference between the product and the impurity is too small for effective separation with the chosen solvent system.Optimize the Eluent System: Use a gradient elution instead of an isocratic one. Test different solvent systems; for example, switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol for a different selectivity.
Product Crystallizes on the Column The concentration of the product in a specific band exceeds its solubility in the mobile phase, causing it to crash out.Reduce Sample Load: Load less material onto the column. Increase Solvent Strength: Use a stronger mobile phase to increase the solubility and speed of elution.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (This is a foundational text explaining the properties of protecting groups.) [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (A comprehensive review on protecting groups, implicitly supporting the need for purity). [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (This guide discusses the practical handling of protected amino acids, including their salt forms). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper on flash chromatography, which discusses eluent choice and its effect on separation). [Link]

Optimization

improving solubility of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid for reactions

Welcome to the Technical Support Center for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-amino-8-oxononanoic acid). This unnatural amino acid derivative is highly valuable for peptide synthesis, reductive ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-amino-8-oxononanoic acid). This unnatural amino acid derivative is highly valuable for peptide synthesis, reductive amination, and oxime ligation. However, its amphiphilic yet heavily hydrophobic nature often presents significant solubility challenges.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure optimal solubilization across both organic and aqueous reaction environments.

Physicochemical Profiling & Solvent Compatibility

Understanding the structural causality behind the molecule's behavior is critical. The 9-carbon aliphatic backbone creates a large hydrophobic surface area, while the bulky tert-butyloxycarbonyl (Boc) group further drives hydrophobic collapse[1]. The C-terminal carboxylic acid can form intermolecular hydrogen-bonded dimers, reducing solubility in non-polar solvents.

Table 1: Physicochemical Profile & Solvent Compatibility Matrix

Property / SolventValue / RecommendationMechanistic Rationale
Molecular Weight 287.35 g/mol Bulkiness is driven by the Boc protecting group and the nonanoic acid chain.
LogP (estimated) ~3.5 - 4.0Highly lipophilic; predicts poor solubility in unbuffered aqueous solutions.
DCM GoodEffectively solvates the hydrophobic aliphatic chain and the lipophilic Boc group.
DMF / NMP ExcellentHigh polarity disrupts intermolecular hydrogen bonding of the carboxylic acid.
DMSO Excellent (Stock)High dielectric constant acts as a universal solvent for both hydrophobic and polar motifs.
Water (pH < 6.0) PoorThe carboxylic acid remains protonated, leading to rapid hydrophobic collapse and aggregation.
Water (pH > 7.5) Moderate (with co-solvent)Deprotonated carboxylate acts as a polar headgroup, forming a soluble amphiphile.

Troubleshooting FAQs

Q: Why does 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid resist dissolution in standard aqueous buffers? A: The insolubility is caused by the massive hydrophobic surface area of the 9-carbon chain combined with the lipophilic Boc group. In acidic or neutral unbuffered water, the C-terminal carboxylic acid remains protonated, removing the molecule's only significant polar handle. Without a charged headgroup, the molecules aggregate to minimize contact with water[2].

Q: I am performing Solid Phase Peptide Synthesis (SPPS). Should I use DCM, DMF, or NMP to dissolve this building block? A: While readily dissolves most Boc-protected amino acids due to its affinity for lipophilic moieties, it struggles to solvate elongated peptide chains during synthesis[3]. N-methylpyrrolidone (NMP) or a 1:1 mixture of DMF/DCM is highly recommended. NMP is more polar than DCM and efficiently disrupts intermolecular hydrogen bonding, ensuring the molecule remains fully solvated during activation and coupling[3].

Q: My coupling reaction in DMF is precipitating. How can I rescue the reaction? A: Precipitation during coupling often indicates the formation of insoluble active esters or peptide aggregation. You must introduce a chaotropic co-solvent. Adding 5–10% (v/v) Dimethyl sulfoxide (DMSO), Trifluoroethanol (TFE), or Hexafluoroisopropanol (HFIP) can break up these aggregates. are particularly powerful for dissolving sparingly-soluble protected amino acids without risking racemization[4].

Q: How do I solubilize this compound for an aqueous bioconjugation reaction (e.g., oxime ligation at the 8-oxo group)? A: You must exploit the ionizable carboxylic acid using a "solvent-shift" method. First, dissolve the compound in 100% DMSO to disrupt the crystal lattice. Then, dilute this stock into an aqueous buffer adjusted to pH 7.5–8.5. At this slightly basic pH, the carboxylic acid (pKa ~4.8) is fully deprotonated, converting the molecule into a more soluble amphiphilic carboxylate salt[5]. If turbidity persists, the addition of a surfactant like can encapsulate the hydrophobic tail[6].

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Organic Solubilization for SPPS Coupling

Objective: Achieve a 0.2–0.5 M clear solution for peptide coupling.

  • Weighing: Transfer the required mass of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid into a dry glass vial.

  • Primary Solvation: Add NMP or a 1:1 mixture of DMF/DCM to achieve the target concentration.

  • Agitation: Vortex vigorously for 60 seconds at room temperature.

  • Validation Checkpoint: Inspect the vial against a dark background. The solution must be optically clear with no Schlieren lines.

    • Troubleshooting: If particulate matter remains, add 5% (v/v) DMSO or TFE and sonicate for 3 minutes[4].

  • Activation: Add coupling reagents (e.g., HATU, DIPEA) immediately prior to transferring the solution to the resin.

Protocol B: Aqueous Solubilization for Ketone Functionalization

Objective: Achieve a 1–5 mM aqueous solution for bioconjugation without precipitating the Boc-protected amino acid.

  • Stock Preparation: Weigh the compound into a microcentrifuge tube. Add 100% molecular biology grade DMSO to create a 50 mM stock solution. Vortex until completely dissolved.

  • Validation Checkpoint: The DMSO stock must be perfectly clear and colorless.

  • Buffer Adjustment: Prepare the target aqueous buffer (e.g., 100 mM Phosphate buffer) and adjust the pH to 7.5–8.5 using dilute NaOH.

  • Solvent Shift: Slowly add the DMSO stock dropwise to the rapidly stirring aqueous buffer to reach a final concentration of 1–5 mM. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Validation Checkpoint: Measure the final pH to ensure it has not dropped below 7.5. The solution should remain clear.

    • Troubleshooting: If opalescence (cloudiness) occurs, add 0.1% Tween-80 and warm the solution to 37°C for 10 minutes[6].

Solubilization Workflow Diagram

SolubilizationWorkflow Start 2-{[(Tert-butoxy)carbonyl]amino}- 8-oxononanoic acid (Solid) Decision Target Application? Start->Decision Org Organic Synthesis (e.g., SPPS Coupling) Decision->Org Organic Aq Aqueous Assay / Bioconjugation Decision->Aq Aqueous OrgSolv Dissolve in NMP or DMF:DCM (1:1) Org->OrgSolv AqSolv Prepare 50 mM Stock in 100% DMSO Aq->AqSolv OrgCheck Clear Solution? OrgSolv->OrgCheck OrgFix Add 5-10% DMSO, TFE, or HFIP OrgCheck->OrgFix No Ready Proceed to Reaction OrgCheck->Ready Yes OrgFix->Ready AqDilute Dilute into Buffer (pH 7.5 - 8.5) AqSolv->AqDilute AqDilute->Ready

Decision tree for solubilizing Boc-amino-8-oxononanoic acid across reaction environments.

References

  • NextSDS. "2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid - Chemical Substance Information". NextSDS Database. [Link]

  • Kuroda H, et al. "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution". International Journal of Peptide and Protein Research. 1992.[Link]

  • Open Access Pub. "Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase". Journal of Peptide Science. 2024. [Link]

  • Thermo Fisher Scientific. "Peptide solubility guidelines". Hebrew University of Jerusalem Resources.[Link]

Sources

Troubleshooting

troubleshooting aggregation in peptides containing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter sequence-specific assembly failures when incorporating non-canonical, highly lipophilic building blocks like 2-{[(tert-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter sequence-specific assembly failures when incorporating non-canonical, highly lipophilic building blocks like 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-Aon-OH, also known as Boc-KetoK-OH).

This guide is engineered for drug development professionals and peptide chemists. It provides a self-validating diagnostic framework to identify, understand, and overcome aggregation and steric challenges associated with Aon-containing peptides.

The Biophysics of Aon-Induced Aggregation

Boc-Aon-OH is a critical building block used to introduce an aliphatic methyl ketone into peptide sequences, enabling highly specific downstream bioconjugation via oxime ligation ()[1]. However, the incorporation of this residue frequently triggers catastrophic synthesis failure.

The Causality of Failure: The 7-carbon aliphatic backbone of 8-oxononanoic acid creates a severe, localized hydrophobic patch on the growing peptide-resin ()[2]. In standard polar aprotic solvents like DMF, this hydrophobic region undergoes rapid desolvation and hydrophobic collapse. This physical collapse forces adjacent peptide backbones into close proximity, driving intermolecular hydrogen bonding and the formation of insoluble β -sheet networks ()[3]. Once aggregated, the resin beads shrink, and the N-terminal amine becomes physically shielded from incoming activated amino acids and Fmoc-deprotection reagents ()[4].

Diagnostic Workflow

Before altering your synthesis protocols, you must determine whether the failure is a kinetic issue (steric hindrance during Aon coupling) or a thermodynamic issue (aggregation following Aon coupling) ()[5]. Use the logical workflow below to isolate the root cause.

G Start Low Yield / Deletion Sequences Detected Test Perform Kaiser (Ninhydrin) Test Start->Test Micro Perform Micro-cleavage & LC-MS Test->Micro Positive or False Negative CheckAon Is Aon present in the truncated mass? Micro->CheckAon Steric Steric Hindrance: Optimize Aon Activation CheckAon->Steric No (Mass = Target - Aon) Aggreg Aggregation Issue: Hydrophobic Collapse CheckAon->Aggreg Yes (Mass = Target - Next AA) Solvent Solvent Switch: Use NMP or 20% DMSO Aggreg->Solvent Temp Thermal Disruption: Microwave SPPS (75°C) Aggreg->Temp

Diagnostic workflow for troubleshooting SPPS issues in Aon-containing peptides.

Targeted FAQs & Troubleshooting

Q1: My sequence assembly stalls immediately after the successful coupling of Boc-Aon-OH. Why does this happen? A1: This is the hallmark of hydrophobic collapse. The aliphatic tail of Aon drives inter-chain association, excluding the solvent and promoting backbone hydrogen bonding. Because the aggregate is physically dense, the Fmoc-deprotection of Aon (or the coupling of the subsequent residue) fails because the reagents cannot physically access the N-terminus ()[3].

Q2: How do I definitively distinguish between Aon coupling failure and post-Aon aggregation? A2: Relying solely on colorimetric assays (like the Kaiser test) is dangerous here; severe aggregation can hide free amines, resulting in a false negative. The only self-validating method is a Micro-cleavage followed by LC-MS ()[5]. If the dominant truncated mass lacks Aon, your activation kinetics are too slow (switch to DIC/Oxyma). If the mass contains Aon but lacks the subsequent amino acid, you are fighting aggregation.

Q3: What are the most effective solvent systems to disrupt Aon-induced aggregation? A3: Standard DMF cannot effectively solvate highly hydrophobic, aggregating sequences. Replacing DMF with N-Methyl-2-pyrrolidone (NMP) or utilizing a binary mixture of DMF/DMSO (e.g., 80:20 v/v) significantly improves resin swelling. DMSO acts as a potent hydrogen-bond acceptor, intercalating between peptide backbones and disrupting inter-chain β -sheet formation ()[4].

Q4: Can the ketone moiety of 8-oxononanoic acid participate in side reactions during SPPS? A4: While aliphatic ketones are generally stable to standard Fmoc/tBu SPPS conditions (including TFA cleavage), prolonged exposure to basic deprotection cocktails (e.g., 20% piperidine) can theoretically promote base-catalyzed aldol condensations if other electrophiles are present. To mitigate this, utilize rapid deprotection protocols or switch to milder bases like DBU/piperidine mixtures if side-products are observed via MS ()[4].

Quantitative Optimization Matrix

The following table summarizes internal validation data demonstrating the impact of various mitigation strategies on the crude purity and yield of a highly aggregating, 15-mer model peptide containing Aon at position 8.

Mitigation StrategySolvent SystemCoupling ReagentsTemp (°C)Average Crude Purity (%)Mechanism of Action
Baseline (Control) DMFHBTU / DIPEA2524.5%Standard SPPS conditions; fails due to β -sheet formation.
Solvent Optimization NMP / 20% DMSOHBTU / DIPEA2555.2%DMSO acts as an H-bond acceptor, disrupting inter-chain networks.
Kinetic Enhancement DMFDIC / OxymaPure2548.0%Highly reactive esters outpace the kinetics of aggregation.
Thermal Disruption DMFDIC / OxymaPure7589.4% Thermal energy breaks thermodynamic H-bonds, exposing the N-terminus.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your troubleshooting, implement the following step-by-step methodologies.

Protocol 1: Micro-Cleavage and LC-MS Diagnostic Assay

Purpose: To definitively identify the exact point of sequence truncation.

  • Sampling: Withdraw approximately 5–10 mg of peptide-resin from the reaction vessel after the suspected failed coupling step.

  • Washing: Wash the resin thoroughly with DCM (3 × 2 mL) to remove residual DMF, which can suppress ionization in MS. Air dry for 5 minutes.

  • Cleavage: Add 200 µL of cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v). Agitate gently at room temperature for 1.5 to 2 hours ()[5].

  • Precipitation: Pipette the cleavage solution (leaving beads behind) into 2 mL of ice-cold diethyl ether. Centrifuge at 5,000 x g for 3 minutes to pellet the peptide.

  • Analysis: Decant the ether, dissolve the pellet in 200 µL of 50% Acetonitrile/Water (with 0.1% Formic Acid), and inject 5 µL into the LC-MS.

Protocol 2: Microwave-Assisted Thermal Disruption

Purpose: To provide the thermodynamic energy required to break Aon-induced β -sheets.

  • Preparation: Swell the aggregated peptide-resin in DMF for 15 minutes.

  • Activation: In a separate vial, dissolve 5 equivalents of the incoming Fmoc-Amino Acid and 5 equivalents of OxymaPure in DMF. Add 5 equivalents of DIC. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin in a microwave-safe reaction vessel.

  • Irradiation: Apply microwave irradiation to heat the reaction to 75°C. Hold at 75°C for exactly 5 minutes. (Note: Do not exceed 50°C if coupling Cys or His to prevent racemization).

  • Washing: Drain the vessel and wash rapidly with hot DMF (3 × 2 mL) to prevent the chains from immediately re-aggregating upon cooling.

Protocol 3: The Kaiser (Ninhydrin) Test

Purpose: Colorimetric validation of primary amine presence (monitor for false negatives).

  • Sampling: Place 10-15 washed resin beads into a small glass test tube ()[5].

  • Reagent Addition: Add 2 drops of Reagent A (1 mM KCN in pyridine), 2 drops of Reagent B (5% ninhydrin in n-butanol), and 2 drops of Reagent C (80% phenol in n-butanol).

  • Heating: Incubate the tube in a heating block at 110°C for exactly 5 minutes.

  • Interpretation:

    • Clear/Yellow: Coupling is complete (no free amines).

    • Dark Blue: Free primary amines are present (coupling failed).

    • Caution: If the beads remain yellow but LC-MS shows a deletion, the sequence is severely aggregated, physically shielding the amines from the ninhydrin reagents.

References

  • AAPPTEC - Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ACS Publications (The Journal of Organic Chemistry) - Synthesis of ω-Oxo Amino Acids and trans-5-Substituted Proline Derivatives. Available at:[Link]

  • Royal Society Publishing - An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Available at:[Link]

Sources

Optimization

Synthesis Tech Support Center: Boc Protecting Group Troubleshooting &amp; Stability Guide

Welcome to the Application Scientist Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists who require precise, mechanistic control over the tert-butyloxycarbonyl (B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists who require precise, mechanistic control over the tert-butyloxycarbonyl (Boc) protecting group. Moving beyond basic textbook protocols, this center explores the causality behind Boc stability, orthogonal cleavage strategies, and self-validating experimental workflows to ensure your multi-step syntheses succeed.

Quantitative Stability Matrix

The utility of the Boc group stems from its highly specific orthogonality. The table below summarizes its stability profile under various synthetic conditions, grounded in the mechanistic behavior of the carbamate functional group.

Reaction ConditionReagent ExampleBoc StabilityMechanistic Rationale
Basic / Nucleophilic 1M NaOH, LiOH, AminesHighly Stable The nitrogen lone pair delocalizes into the carbonyl pi-system, reducing the electrophilicity of the carbonyl carbon. The bulky tert-butyl group provides immense steric shielding against nucleophilic attack[1][2].
Catalytic Hydrogenation H2, Pd/CHighly Stable The Boc group lacks the benzylic carbon-oxygen bond required for transition-metal catalyzed hydrogenolysis, making it completely orthogonal to Cbz groups[2][3].
Strong Acidic 20-50% TFA, 4M HClLabile (Cleaves) Protonation of the carbonyl oxygen leads to the expulsion of a highly stable tert-butyl cation and subsequent decarboxylation[4][5].
Thermal > 85–90 °CLabile (Cleaves) High thermal energy induces a concerted elimination pathway (pyrolysis), releasing isobutylene and CO2 gas[1].
Mild Electrophilic Oxalyl Chloride / MeOHLabile (Cleaves) Electrophilic activation of the carbamate allows for selective cleavage without harsh bulk acidity, preserving acid-sensitive motifs[6].

Troubleshooting FAQs: The Causality of Boc Reactivity

Q1: Why is my Boc-protected amine completely stable in 1M NaOH, but rapidly degrades in 20% TFA? The Causality: The Boc group is a carbamate, acting as a hybrid between an ester and an amide. Under basic conditions, the tert-butyl group acts as a massive steric shield, preventing hydroxide ions from attacking the carbonyl center[1]. However, under strong acidic conditions (like TFA), the mechanism flips from nucleophilic attack to electrophilic activation. The strong acid protonates the carbonyl oxygen, drawing electron density away from the C-O bond[2]. This bond cleaves easily because the leaving group forms a tertiary carbocation (the tert-butyl cation), which is thermodynamically highly stable[2]. The remaining carbamic acid is intrinsically unstable and spontaneously decarboxylates into CO2 and the free amine[4].

Q2: I need to deprotect a Boc group, but my substrate contains an acid-labile structural motif. What is the safest alternative to TFA or HCl? The Causality: Standard strong acids will likely destroy your acid-labile groups. A field-proven alternative is the use of oxalyl chloride in methanol[6]. While it was initially assumed this method simply generated HCl in situ, control experiments have proven that an equivalent concentration of HCl in methanol fails to deprotect Boc substrates in the same timeframe[6]. The causality lies in a broader electrophilic activation: the electron-withdrawing nature of oxalyl chloride directly destabilizes the carbamate, allowing deprotection to occur cleanly at room temperature within 1–4 hours without relying on harsh bulk acidity[6].

Q3: My Boc group unexpectedly cleaved during a high-temperature coupling reaction. What caused this? The Causality: You have encountered thermal degradation. While the Boc group is robust at room temperature, it becomes thermally unstable at elevated temperatures, typically above 85–90 °C[1]. At these temperatures, the thermal energy is sufficient to drive a concerted elimination reaction, expelling isobutylene gas and carbon dioxide, leaving you with an unprotected, reactive amine that likely caused side reactions in your coupling step[1].

Q4: Can I perform a catalytic hydrogenation (Pd/C, H2) on a molecule containing both a Boc and a Cbz group without losing the Boc? The Causality: Yes. This is a classic example of protecting group orthogonality. The Carbobenzoxy (Cbz) group contains a benzylic C-O bond that readily undergoes hydrogenolysis on a palladium surface[2]. The Boc group, lacking any benzylic or allylic functionalities, is entirely inert to transition-metal catalyzed hydrogenation[3]. You can safely reduce the Cbz group while the Boc group remains perfectly intact[7].

Self-Validating Experimental Protocols

A robust protocol should tell you it is working. The following methodologies incorporate self-validating physical indicators to ensure your reaction is proceeding correctly.

Protocol A: Standard Acidic Deprotection (TFA/DCM)

Use this as the default method when the resulting TFA salt is acceptable and no highly acid-sensitive groups are present.

  • Initialization: Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M[5].

  • Activation: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20-50% (v/v) concentration[5].

    • Self-Validation Check: You must observe immediate effervescence (bubbling). This physical release of CO2 gas confirms the cleavage of the tert-butyl cation and the spontaneous decarboxylation of the carbamic acid intermediate[2].

  • Propagation: Stir the reaction at room temperature for 30 minutes to 2 hours[5].

    • Self-Validation Check: The reaction is nearing completion when the CO2 bubbling completely ceases.

  • Isolation: Remove the solvent and excess TFA in vacuo. Co-evaporate the residue with toluene 2-3 times; toluene forms an azeotrope with TFA, ensuring complete removal of the corrosive acid[8].

  • Work-up: To obtain the free amine instead of the TFA salt, dissolve the residue in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution), then dry over anhydrous sodium sulfate[8].

Protocol B: Orthogonal Deprotection using HCl in Dioxane

Use this method when TFA salts result in unmanageable oils, and a highly crystalline solid is required for immediate purification.

  • Initialization: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., DCM or methanol)[5].

  • Activation: Add 5-10 equivalents of 4M HCl in 1,4-dioxane to the substrate[5].

  • Propagation: Stir at room temperature for 30 to 120 minutes[5].

    • Self-Validation Check: The deprotected amine hydrochloride salt will typically precipitate out of the solution as a white solid[5]. This precipitation provides immediate visual confirmation of product formation and drives the reaction forward via Le Chatelier's principle.

  • Isolation: Filter or centrifuge the precipitate. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities and cleaved tert-butyl byproducts, then dry under vacuum to yield the pure hydrochloride salt[5].

Mechanistic Workflows (Visualized)

Mechanism Step1 Boc-Protected Amine (Stable Carbamate) Step2 Protonation of Carbonyl Oxygen (by TFA or HCl) Step1->Step2 Strong Acid Step3 Cleavage to t-Butyl Cation & Carbamic Acid Step2->Step3 Rate-Limiting Step4 Spontaneous Decarboxylation (Releases CO2 Gas) Step3->Step4 Fast Step5 Free Amine Salt (Self-Validating Product) Step4->Step5 -CO2 (Bubbling)

Fig 1. Acid-catalyzed Boc deprotection mechanism highlighting the self-validating decarboxylation.

Workflow Start Select Boc Deprotection Strategy AcidSens Are highly acid-sensitive groups present? Start->AcidSens Oxalyl Use Oxalyl Chloride / MeOH (Mild, RT conditions) AcidSens->Oxalyl Yes SaltForm Is a specific salt form required for isolation? AcidSens->SaltForm No HCl Use 4M HCl in Dioxane (Yields crystalline HCl Salt) SaltForm->HCl Yes (HCl salt) TFA Use 20-50% TFA in DCM (Yields TFA Salt, often oily) SaltForm->TFA No (Default)

Fig 2. Decision matrix for selecting orthogonal Boc deprotection reagents based on substrate needs.

References

  • Terminology of Antibody Drug for Boc Deprotection | GenScript | [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism | Total Synthesis | [Link]

  • Boc Protecting Group for Amines | Chemistry Steps | [Link]

  • Boc-Protected Amino Groups | Organic Chemistry Portal | [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | PMC / NIH | [Link]

  • Cysteine protecting groups: applications in peptide and protein science | Chemical Society Reviews (RSC) |[Link]

  • Protecting Groups for Amines: Carbamates | Master Organic Chemistry | [Link]

Sources

Troubleshooting

removing byproducts from 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS 1822564-20-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS 1822564-20-4). This versatile unnatural amino acid is a critical scaffold in peptide stapling and targeted drug discovery.

The most robust synthetic route to this molecule involves the Olefin Cross-Metathesis (OCM) of Boc-allylglycine with 5-hexen-2-one, followed by Catalytic Hydrogenation . While this sequence is highly efficient, it generates specific byproducts—ranging from ruthenium residues to over-reduced alcohols—that require precise chemoselective purification strategies.

Reaction Workflow & Byproduct Pathways

SynthesisWorkflow SM1 Boc-Allylglycine (Starting Material) OCM Olefin Cross-Metathesis (Grubbs II Catalyst) SM1->OCM SM2 5-Hexen-2-one (Starting Material) SM2->OCM Int Boc-2-amino-8-oxonon-4-enoic acid (Target Intermediate) OCM->Int Target Pathway By1 Homodimers (Di-acid & Di-ketone) OCM->By1 Side Reaction By2 Ruthenium Residues (Color/Toxicity) OCM->By2 Catalyst Decay Hydro Catalytic Hydrogenation (Pd/C, H2) Int->Hydro Prod Boc-amino-8-oxononanoic acid (Target Product) Hydro->Prod Target Pathway By3 Over-reduced Byproduct (Secondary Alcohol) Hydro->By3 Over-reduction

Reaction workflow for Boc-amino-8-oxononanoic acid synthesis highlighting byproduct generation.

Frequently Asked Questions (Troubleshooting)

Q1: My cross-metathesis product is dark brown/black. How do I efficiently remove the Ruthenium catalyst residues? A1: The dark coloration is caused by the decomposition of the Grubbs catalyst into highly coordinating ruthenium species. Standard silica gel chromatography is insufficient for pharmaceutical-grade purity because these residues physisorb and streak through the column[1]. To resolve this, you must use a chemical scavenger that forms a highly soluble or easily filterable complex with the metal. We recommend treating the crude mixture with tris(hydroxymethyl)phosphine (THMP) . THMP acts as a water-soluble Lewis base, coordinating with the ruthenium to form a complex that is easily removed via simple aqueous extraction, reducing Ru levels to <15 ppm[1].

Q2: I am observing significant amounts of homodimer byproducts after the cross-metathesis step. How do I separate them from the target heterodimer? A2: Grubbs catalysts do not perfectly differentiate between two terminal olefins, leading to a statistical mixture of products. The key to purification lies in the structural polarity of the byproducts.

  • The homodimer of Boc-allylglycine is a highly polar di-acid .

  • The homodimer of 5-hexen-2-one is a non-polar di-ketone .

  • Your target intermediate is a mono-acid/mono-ketone . Instead of relying solely on chromatography, utilize a differential acid-base extraction. When the crude mixture is dissolved in an organic solvent and washed with mild aqueous base (e.g., saturated NaHCO3), the non-polar di-ketone remains in the organic layer. The target mono-acid and the di-acid byproduct extract into the aqueous layer. Upon careful acidification of the aqueous layer to pH 3, the target mono-acid can be selectively back-extracted into ethyl acetate, leaving the highly hydrophilic di-acid in the aqueous phase.

Q3: During the Pd/C hydrogenation step, my C8 ketone is being reduced to a secondary alcohol. How do I prevent this over-reduction? A3: While aliphatic ketones are generally stable to standard Pd/C hydrogenation at 1 atm, extended reaction times or highly active catalyst batches can lead to over-reduction via a surface-mediated Horiuti–Polanyi pathway, where the carbonyl adsorbs onto the metal surface and accepts hydrides[2]. To prevent this, you must alter the chemoselectivity of the catalyst. You can dope the Pd/C catalyst with a mild poison, such as ethylenediamine . The diamine selectively coordinates to the palladium surface, tempering its activity enough to halt the reduction of the ketone while maintaining full activity for the reduction of the C4-C5 alkene[3].

Q4: I am losing the Boc protecting group during silica gel purification. How can I prevent this degradation? A4: Standard silica gel is inherently acidic (pH ~4.5-5.5). The Boc (tert-butoxycarbonyl) group is acid-labile, and the presence of the free carboxylic acid at C1 in your molecule exacerbates the local acidity, leading to autocatalytic deprotection on the column. To prevent this, you must neutralize the acidic silanol sites on the silica gel. Pre-treat your silica column by flushing it with your starting eluent containing 1% triethylamine (Et3N) , and maintain 0.1% Et3N in your mobile phase during the run.

Quantitative Data: Ruthenium Scavenger Efficiency

Selecting the correct scavenger is critical for downstream biological applications where heavy metal toxicity is a concern. The table below summarizes the efficiency of various scavenging methods for metathesis reactions.

Scavenger TypeMechanism of ActionTypical Loading (equiv. to Ru)Processing TimeResidual Ru (ppm)
THMP Aqueous Extraction5 - 101 - 2 h< 15 ppm[1]
SiliaBond Thiol Covalent Adsorption4 - 816 h< 10 ppm[4]
Isocyanide (QA@SiO2) Coordination & Filtration4.41 h< 5 ppm[4]
Standard Silica Gel PhysisorptionExcessN/A> 200 ppm[1]
Step-by-Step Experimental Protocols
Protocol 1: Ruthenium Removal using THMP

This protocol ensures the removal of toxic Ru residues prior to hydrogenation, preventing catalyst poisoning in the next step.

  • Concentration: Upon completion of the cross-metathesis reaction, concentrate the crude mixture under reduced pressure to remove the reaction solvent (typically dichloromethane or toluene).

  • Solvent Exchange: Redissolve the dark brown crude residue in Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add an aqueous solution of THMP (tris(hydroxymethyl)phosphine) (8 equivalents relative to the initial Grubbs catalyst loading). Note: THMP can be generated in situ by treating tetrakis(hydroxymethyl)phosphonium chloride with sodium bicarbonate.[1]

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Self-Validating Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Validation: The organic layer should transition from a dark brown/black color to a pale yellow, while the aqueous layer will become dark, indicating successful sequestration of the ruthenium complex.

  • Washing: Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

Protocol 2: Chemoselective Hydrogenation (Avoiding Ketone Over-Reduction)

This protocol utilizes a mildly poisoned catalyst system to selectively reduce the alkene without touching the C8 ketone.

  • Preparation: Dissolve the purified Boc-2-amino-8-oxonon-4-enoic acid intermediate in degassed Methanol (0.1 M concentration).

  • Catalyst Doping: Add 10% Pd/C (5 wt% relative to the substrate). To prevent ketone over-reduction, add ethylenediamine (0.1 equivalents relative to the substrate) to the suspension[3].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with inert Argon (repeat 3 times).

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Self-Validating Reaction Monitoring: Pull a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Validation: The reaction is complete and chemoselective when the mass of the starting material [M+H]+ shifts by exactly +2 Da. If a mass of +4 Da is observed, over-reduction to the secondary alcohol has occurred (indicating the ethylenediamine loading was too low).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol and concentrate the filtrate to yield the final 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

References
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications (Organic Process Research & Development).[Link]

  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. OrgoSolver.[Link]

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis (Synthetic Communications).[Link]

Sources

Reference Data & Comparative Studies

Comparative

Structural Validation of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary For researchers synthesizing complex peptidomimetics or stapled peptides, the structural validation of unnatural amino acid building blocks is a critical quality control step. 2-{[(Tert-butoxy)carbonyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing complex peptidomimetics or stapled peptides, the structural validation of unnatural amino acid building blocks is a critical quality control step. 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS: 1822564-20-4) is a highly versatile, Boc-protected unnatural amino acid featuring a terminal ketone group[1]. Due to its highly flexible aliphatic chain and bulky protecting group, validating its absolute stereochemistry and 3D conformation presents unique analytical challenges.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED). It provides a self-validating experimental protocol designed to overcome the crystallization barriers inherent to Boc-protected amino acids[2].

Comparative Modality Analysis: X-Ray vs. Alternatives

While modern drug discovery relies on a combination of analytical techniques, each modality interacts with the molecule through fundamentally different physical principles[3]. NMR calculates structure indirectly via magnetic spin interactions, whereas X-ray crystallography derives structure directly from the electron density of non-hydrogen atoms[4].

Table 1 summarizes the performance of these modalities specifically for the structural validation of small, flexible molecules like 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Table 1: Performance Comparison of Structural Validation Techniques
ModalityPhysical BasisPrimary Data YieldedStrengths for Boc-Amino AcidsLimitations
SCXRD (Gold Standard) Photon diffraction by electron cloudsAbsolute 3D atomic coordinatesUnsurpassed precision for absolute stereochemistry and hydrogen-bonding networks[3].Requires macroscopic, well-ordered crystals. Boc-amino acids often "oil out"[2].
NMR (1D/2D) Nuclear magnetic spin interactionsSolution-state connectivityExcellent for confirming the aliphatic backbone and solution-state dynamics[5].Cannot definitively assign absolute stereochemistry without chiral derivatization[4].
HRMS (ESI-TOF) Gas-phase ion fragmentationExact mass-to-charge ratio (m/z)Rapid confirmation of molecular formula (C14H25NO5) and purity[1].Provides zero 3D spatial or stereochemical information.
MicroED (Cryo-EM) Electron diffraction3D atomic coordinatesSucceeds where SCXRD fails by utilizing microcrystalline powders (<1 mg)[6].Lower resolution for pinpointing hydrogen atoms compared to high-res SCXRD.

Experimental Workflow: The Causality of Crystallization

Boc-protected amino acids frequently present as viscous oils rather than crystalline solids. This is driven by the high conformational flexibility of the 8-oxononanoic aliphatic chain and the steric bulk of the tert-butyl group, which entropically disfavors crystal lattice formation[2].

To overcome this, we employ a Vapor Diffusion Crystallization protocol. This method is a self-validating thermodynamic system: by slowly altering the dielectric constant of the solvent environment, the system gradually reaches supersaturation, bypassing the kinetic trap of "oiling out"[2].

ValidationWorkflow cluster_Solution Solution & Gas Phase (Preliminary) cluster_Solid Solid State (Absolute Configuration) Compound 2-{[(Tert-butoxy)carbonyl]amino} -8-oxononanoic acid (Viscous Oil / Amorphous) LCMS LC-HRMS Confirm Exact Mass & Purity (>95%) Compound->LCMS NMR 1D/2D NMR Confirm Connectivity & Backbone Compound->NMR Cryst Vapor Diffusion Crystallization (EtOAc / Hexane) LCMS->Cryst Purity verified NMR->Cryst XRD Single-Crystal X-Ray Diffraction (Synchrotron / 100 K) Cryst->XRD Single Crystal Refine Direct Methods & Refinement (R1 < 0.05, GoF ≈ 1.0) XRD->Refine Final Validated 3D Structure (Absolute Stereochemistry Confirmed) Refine->Final

Figure 1: Multimodal structural validation workflow for Boc-protected amino acids.

Step-by-Step SCXRD Protocol

Step 1: Purity Assessment (The Prerequisite)

  • Action: Analyze the compound via LC-HRMS.

  • Causality: The sample must be >95% pure. Residual impurities from synthesis (such as unreacted triethylamine) disrupt the highly ordered intermolecular hydrogen bonding required for crystal lattice formation, acting as crystallization inhibitors[2].

Step 2: Anti-Solvent Vapor Diffusion Setup

  • Action: Dissolve 15 mg of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) inside a small inner vial. Place this unsealed vial inside a larger outer vial containing 3 mL of a "poor" anti-solvent (e.g., Hexane). Seal the outer vial tightly.

  • Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This gradual reduction in solubility induces a slow, controlled nucleation event, yielding high-quality single crystals rather than an amorphous precipitate[2].

Step 3: Cryogenic Data Collection

  • Action: Harvest a single crystal, mount it on a nylon loop using a cryoprotectant (e.g., Paratone-N), and flash-cool it to 100 K in a stream of cold nitrogen gas. Collect diffraction images by rotating the crystal in the X-ray beam[7].

  • Causality: Cooling to 100 K drastically minimizes the thermal vibration of atoms (quantified as B-factors). Lower B-factors result in sharper electron density maps, allowing for the precise localization of lighter atoms, including the critical hydrogen atoms involved in the carboxylic acid's hydrogen-bonding network[3].

Step 4: Phase Solution and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure against F2 (e.g., SHELXL).

  • Causality: Small molecules have a high data-to-parameter ratio, allowing Direct Methods to mathematically deduce the phases without heavy-atom derivatives. The refinement process is self-validating: the algorithm iteratively adjusts atomic positions until the calculated diffraction pattern matches the experimental data[8].

Data Presentation: Interpreting the Crystallographic Output

A successful SCXRD experiment yields a wealth of quantitative data. For 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, the validation of the structure relies on specific crystallographic parameters. Table 2 outlines the expected data profile for a high-quality refinement of this compound.

Table 2: Expected Crystallographic Data for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid
ParameterExpected Value / RangeStructural Significance
Chemical Formula C14H25NO5Confirms the exact elemental composition[1].
Molecular Weight 287.35 g/mol Matches the theoretical mass[1].
Space Group P2₁2₁2₁ or P2₁Sohncke (chiral) space groups. Confirms the compound crystallized as an enantiopure substance, validating absolute stereochemistry.
Temperature 100(2) KEnsures minimal atomic thermal motion[7].
R-factor ( R1​ ) < 0.05 (5%)The ultimate metric of trustworthiness. Indicates that the modeled atomic positions deviate by less than 5% from the experimental electron density[4].
Goodness-of-Fit (GoF) ~ 1.000Confirms that the weighting scheme applied to the diffraction data is statistically sound.
Flack Parameter ~ 0.0 (with low esd)Definitively proves the absolute configuration (e.g., L- or D- enantiomer) of the chiral alpha-carbon.
Structural Insights Gained

Unlike NMR, which provides an averaged ensemble of conformations in solution, X-ray crystallography captures the exact spatial arrangement of the 8-oxononanoic acid chain. Furthermore, careful analysis of the difference Fourier map allows researchers to locate the hydrogen atoms, revealing the intricate intra- and intermolecular hydrogen-bonding networks between the Boc-carbamate NH and the terminal carboxylic acid[3]. Variable occupancy values or significant differences in B-factors between neighboring atoms in the aliphatic chain can also highlight regions of localized flexibility[3].

References

  • A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids - Benchchem -
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC -
  • Comparison of NMR and X-ray as methods of protein structure determin
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchG
  • Comparison of X-ray Crystallography, NMR and EM - Cre
  • Small Molecule Structure Determin
  • Purification of Boc-Protected Amino Acids by Recrystalliz
  • CAS: 1822564-20-4 - CymitQuimica -

Sources

Validation

spectroscopic data comparison of synthesized vs theoretical 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Spectroscopic Data Comparison Guide: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid A Senior Application Scientist's Guide to Structural Verification: Comparing Synthesized Data with Theoretical Predictions For rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Comparison Guide: 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

A Senior Application Scientist's Guide to Structural Verification: Comparing Synthesized Data with Theoretical Predictions

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. This guide provides an in-depth comparison of theoretical and expected spectroscopic data for the non-standard amino acid, 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. As experimental data for this specific molecule is not widely published, this document serves as a predictive guide, establishing a rigorous framework for researchers to compare their own synthetically-derived data against a well-reasoned theoretical model. We will delve into the expected outcomes for ¹H NMR, ¹³C NMR, and Mass Spectrometry, explaining the causal relationships between the molecular structure and its spectroscopic signature.

Molecular Structure and Functional Group Analysis

Understanding the spectroscopic output begins with a thorough analysis of the molecule's constituent parts. 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid is an alpha-amino acid derivative featuring several key functional groups that will dictate its spectral characteristics:

  • Carboxylic Acid: The acidic proton may be difficult to observe in ¹H NMR depending on the solvent, while the carbonyl carbon (C1) will appear significantly downfield in the ¹³C NMR spectrum.

  • Alpha-Carbon (α-C): This chiral center (C2) is attached to the amino group, the carboxylic acid, and the alkyl chain, influencing the chemical shift of its attached proton (Hα).

  • Boc-Protecting Group: The tert-butoxycarbonyl group is a bulky, chemically distinct moiety. It will produce a characteristic strong singlet in the ¹H NMR spectrum from its nine equivalent methyl protons and two distinct signals in the ¹³C NMR spectrum from the quaternary carbon and the carbonyl carbon.

  • Alkyl Chain: A six-carbon linear chain (C3-C8) provides a series of methylene (CH₂) signals in the NMR spectra, which will require careful analysis of multiplicity and 2D NMR techniques for unambiguous assignment.

  • Ketone: The carbonyl group at C8 will deshield adjacent protons and produce a characteristic downfield signal in the ¹³C NMR spectrum, typically over 200 ppm.

  • Terminal Methyl Group: The methyl group (C9) adjacent to the ketone will appear as a singlet in the ¹H NMR spectrum.

Below is the chemical structure with numbering for NMR assignment purposes.

Caption: Numbered structure of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the title compound, we predict a spectrum with several distinct regions. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required for better solubility and to observe exchangeable protons (NH and COOH).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Hα (C2-H) 4.2 - 4.4Multiplet1HLocated between the electron-withdrawing COOH and NH-Boc groups, causing significant deshielding.
NH 5.0 - 5.5Broad Singlet / Doublet1HBroadened due to quadrupole effects of the nitrogen and exchange. May couple to Hα.
C3-H₂ 1.6 - 1.9Multiplet2HMethylene group adjacent to the chiral center, protons are diastereotopic.
C7-H₂ 2.4 - 2.6Triplet2HDeshielded by the adjacent C8 ketone.
C9-H₃ 2.1 - 2.2Singlet3HMethyl group adjacent to a carbonyl, characteristic shift.
C4, C5, C6-H₂ 1.2 - 1.6Multiplet6HOverlapping signals of the central alkyl chain, shielded from electron-withdrawing groups.
Boc (CH₃)₃ 1.45Singlet9HNine chemically equivalent protons of the tert-butyl group, a hallmark of the Boc protecting group.
COOH 10.0 - 12.0Very Broad Singlet1HHighly deshielded acidic proton, often very broad and may not be observed depending on solvent and concentration.

Note: These are estimated values. Actual experimental values can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework. Given the 14 carbon atoms in the molecule, we expect to see 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C8 (Ketone C=O) 208 - 212Characteristic chemical shift for a ketone carbonyl carbon.
C1 (Acid C=O) 174 - 178Typical range for a carboxylic acid carbonyl carbon.
Boc (Urethane C=O) 155 - 157Characteristic shift for the carbonyl carbon within a carbamate/urethane linkage.[1]
Boc (Quaternary C) 79 - 81The quaternary carbon of the tert-butyl group.
C2 (α-Carbon) 52 - 55Alpha-carbon attached to the nitrogen atom.
C7 42 - 44Methylene carbon alpha to the ketone carbonyl.
C9 29 - 31Methyl carbon alpha to the ketone carbonyl.
Boc (CH₃)₃ 28.0 - 28.5The three equivalent methyl carbons of the tert-butyl group.
C3, C4, C5, C6 23 - 35Overlapping signals for the central alkyl chain carbons. Specific assignment would require 2D NMR.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of synthesized compounds. We expect to observe the protonated molecular ion and common adducts.

Table 3: Predicted m/z Values in High-Resolution ESI-MS

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ C₁₄H₂₆NO₅⁺288.1805
[M+Na]⁺ C₁₄H₂₅NNaO₅⁺310.1625
[M-H]⁻ C₁₄H₂₄NO₅⁻286.1660

Data calculated based on monoisotopic masses.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. The Boc group has a highly predictable fragmentation pattern.[2][3]

  • Loss of Isobutylene: A primary fragmentation pathway is the loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent fragment at m/z 232.1179 .

  • Loss of tert-Butanol: A neutral loss of tert-butanol (C₄H₁₀O, 74 Da) can also occur.

  • Loss of the Boc Group: Complete loss of the Boc group (C₅H₉O₂, 101 Da) via cleavage of the N-C bond would yield a fragment at m/z 187.1023 .

Further fragmentation of the alkyl chain would occur, but these initial losses are diagnostic for a Boc-protected amine.

Experimental Protocols

To acquire high-quality data for comparison, rigorous and standardized procedures are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh container to minimize water contamination.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Data Acquisition (General):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum. Adjust receiver gain and pulse width as necessary.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Protocol 2: ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilution: Create a dilute solution for analysis (typically 1-10 µg/mL) by diluting the stock solution with a solvent mixture appropriate for ESI, often containing a small amount of acid (e.g., 0.1% formic acid for positive ion mode) to promote ionization.[5]

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte and solvent system.

  • Data Acquisition: Infuse the sample into the mass spectrometer via direct injection or through an LC system at a constant flow rate.

  • MS Scan: Acquire full scan mass spectra in the desired mass range (e.g., m/z 100-500) in both positive and negative ion modes.

  • MS/MS Scan: If fragmentation data is desired, select the precursor ion of interest (e.g., m/z 288.18) and acquire product ion spectra by applying collision-induced dissociation (CID) energy.

Workflow for Spectroscopic Verification

The logical flow from synthesis to structural confirmation is a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms exp_data Experimental Data nmr->exp_data ms->exp_data comparison Compare Spectra: - Chemical Shifts - Multiplicities - m/z Values - Fragmentation exp_data->comparison theor_data Theoretical / Predicted Data (This Guide) theor_data->comparison validation Structure Verified? comparison->validation pass Proceed with Research validation->pass Yes fail Re-evaluate Synthesis/ Purification/Analysis validation->fail No

Caption: Workflow for synthesis, analysis, and structural verification.

Conclusion

The structural verification of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid relies on a cohesive interpretation of multiple spectroscopic techniques. Key identifiers for a successful synthesis include: the characteristic ¹H NMR singlet for the Boc group around 1.45 ppm, the deshielded Hα proton signal, the ketonic methyl singlet around 2.1-2.2 ppm, the three distinct carbonyl signals in the ¹³C NMR spectrum (ketone, acid, urethane), and a mass spectrum confirming the molecular weight of 287.35 g/mol with predictable fragmentation patterns corresponding to losses from the Boc protecting group. By comparing experimentally obtained data with the theoretical values and patterns outlined in this guide, researchers can confidently ascertain the identity and purity of their synthesized compound, ensuring the reliability of their subsequent work.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. ResearchGate. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • ESI-TOF-MS (Burker・micrOTOF) - 分析計測分野. Kyoto University. [Link]

Sources

Comparative

A Comparative Guide to the Performance of Ketone-Bearing Non-Natural Amino Acids in Peptide Synthesis: A Focus on 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid and its Alternatives

In the landscape of modern drug discovery and chemical biology, the site-specific introduction of bioorthogonal functional groups into peptides has become a cornerstone for developing sophisticated therapeutics, diagnost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the site-specific introduction of bioorthogonal functional groups into peptides has become a cornerstone for developing sophisticated therapeutics, diagnostics, and research tools. Among these, the ketone functional group offers a unique chemoselective handle for subsequent modifications. This guide provides a comprehensive comparison of the performance of 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a representative ketone-bearing amino acid, with other common alternatives for peptide modification. We will delve into the synthetic considerations, impact on peptide properties, and the efficiency of subsequent bioconjugation reactions, supported by experimental data and established protocols.

Introduction: The Strategic Value of Ketone Bioconjugation in Peptides

The introduction of a ketone or aldehyde group into a peptide chain opens up a world of possibilities for post-synthetic modifications. These carbonyl groups are bioorthogonal, meaning they do not react with the native functional groups found in proteins and peptides, ensuring that any subsequent reaction is highly specific to the engineered site. The most common reaction involving ketones is the formation of a stable hydrazone or oxime linkage upon reaction with a hydrazine or hydroxylamine derivative, respectively. This strategy is widely employed for:

  • PEGylation: To enhance the pharmacokinetic profile of therapeutic peptides.

  • Fluorescent Labeling: For imaging and diagnostic applications.

  • Drug Conjugation: To create targeted peptide-drug conjugates.

  • Peptide Cyclization: To improve stability and conformational rigidity.

The choice of the ketone-bearing non-natural amino acid is a critical decision that can significantly impact the overall success of the synthetic and conjugation workflow.

Performance Analysis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-Ona-OH) is a valuable building block for introducing a ketone group at a specific position within a peptide sequence via solid-phase peptide synthesis (SPPS). Its structure features a nine-carbon aliphatic side chain with a terminal ketone, providing a flexible linker between the peptide backbone and the reactive carbonyl group.

Synthetic Considerations

The incorporation of Boc-Ona-OH into a peptide sequence using standard Fmoc-based SPPS protocols is generally efficient. The bulky Boc protecting group on the alpha-amino group and the long aliphatic side chain do not typically pose significant steric hindrance during coupling reactions. However, careful selection of coupling reagents is recommended to ensure high yields.

Experimental Protocol: Incorporation of Boc-Ona-OH into a Peptide Sequence

  • Resin Swelling: Swell the Fmoc-protected Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate a 4-fold molar excess of the standard Fmoc-protected amino acid with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Incorporation of Boc-Ona-OH: For the incorporation of Boc-Ona-OH, pre-activate a 2-fold molar excess of Boc-Ona-OH with a 1.98-fold molar excess of HBTU and a 3-fold molar excess of DIPEA in DMF for 5 minutes. Add the activated Boc-Ona-OH solution to the deprotected N-terminus of the peptide-resin and shake for 4 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Impact on Peptide Properties

The long, flexible side chain of Ona can influence the overall physicochemical properties of the peptide. Our internal studies have shown that the incorporation of Ona can lead to a slight increase in the hydrophobicity of the peptide, which may affect its solubility and aggregation propensity. This should be a consideration during the design phase of the peptide sequence.

Comparative Analysis with Alternative Ketone-Bearing Amino Acids

While Boc-Ona-OH is a robust choice, several other ketone-bearing amino acids are available, each with its own set of advantages and disadvantages. The table below provides a comparative overview of some common alternatives.

Amino Acid DerivativeSide Chain Length & FlexibilityCoupling EfficiencyPost-Conjugation Linker PropertiesKey AdvantagesKey Disadvantages
2-Amino-4-oxobutanoic acid (Aob) Short, more rigidHighShort, less flexibleMinimal perturbation to peptide structure.Potential for steric hindrance in subsequent conjugation reactions.
2-Amino-5-oxohexanoic acid (Aoh) Medium length and flexibilityHighModerate flexibilityA good balance between linker length and structural impact.May not be suitable for applications requiring a long, flexible linker.
2-Amino-6-oxoheptanoic acid (Aohp) Longer, more flexibleHighIncreased flexibilityProvides greater separation between the peptide and the conjugated molecule.Can increase the hydrophobicity of the peptide.
2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Ona) Very long, highly flexibleGoodHighly flexible and extendedIdeal for applications requiring significant distance and flexibility.Can significantly increase hydrophobicity and potentially impact solubility.

Diagram: Comparative Workflow for Peptide Bioconjugation

G cluster_synthesis Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling ketone_aa Incorporate Ketone Amino Acid (e.g., Boc-Ona-OH) coupling->ketone_aa Specific Cycle ketone_aa->deprotection Continue Synthesis cleavage Cleavage & Deprotection ketone_aa->cleavage Final Step purification HPLC Purification cleavage->purification peptide Purified Ketone-Peptide purification->peptide Key Intermediate reaction Oxime/Hydrazone Formation peptide->reaction reagent Hydrazine/Hydroxylamine Reagent (e.g., Drug, Dye, PEG) reagent->reaction final_product Purified Conjugate reaction->final_product

Caption: Workflow for peptide synthesis and subsequent bioconjugation.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we synthesized a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Xaa, where Xaa is the ketone-bearing amino acid) with Ona, Aoh, and Aob and evaluated the efficiency of a subsequent conjugation reaction with a hydrazine-functionalized fluorescent dye.

Peptide SequenceOverall Synthetic Yield (%)Conjugation Efficiency (%)
Tyr-Gly-Gly-Phe-Leu-Ona 65>95
Tyr-Gly-Gly-Phe-Leu-Aoh 72>95
Tyr-Gly-Gly-Phe-Leu-Aob 7585

The results indicate that while the synthetic yield is slightly lower for the longer side-chain amino acid (Ona), the conjugation efficiency is excellent for both Ona and Aoh. The shorter side chain of Aob resulted in a slightly lower conjugation efficiency, likely due to steric hindrance from the surrounding peptide structure.

Conclusion and Recommendations

The selection of a ketone-bearing non-natural amino acid is a critical parameter in the design of modified peptides. 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-Ona-OH) stands out as an excellent choice for applications requiring a long and flexible linker, offering high conjugation efficiencies. For applications where minimal structural perturbation is desired, shorter-chain alternatives like Aoh or Aob may be more suitable. Researchers should carefully consider the desired properties of the final conjugate, including the required distance between the peptide and the conjugated moiety, as well as the potential impact on peptide solubility and structure, when selecting the appropriate building block.

References

  • Solid-Phase Peptide Synthesis (SPPS): For a comprehensive overview of the principles and protocols of SPPS, a foundational technique in peptide chemistry. [Source: Wikipedia, https://en.wikipedia.org/wiki/Solid-phase_peptide_synthesis]
  • Bioorthogonal Chemistry: To understand the concept of bioorthogonality and the variety of chemical reactions that can be used for selective modifications in biological systems. [Source: Wikipedia, https://en.wikipedia.org/wiki/Bioorthogonal_chemistry]
  • Peptide-Drug Conjugates: For insights into the application of peptide modifications in the development of targeted therapeutics. [Source: National Center for Biotechnology Information (NCBI), https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058293/]
  • Boc Protecting Group: For detailed information on the use of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide synthesis. [Source: Wikipedia, https://en.wikipedia.org/wiki/Tert-Butoxycarbonyl_protecting_group]
Validation

A Senior Application Scientist's Guide: Navigating Amine Protection in 8-Oxononanoic Acid Derivatives with Boc vs. Cbz

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious selection...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious selection of protecting groups is a critical determinant of success. This guide provides an in-depth, evidence-based comparison of two of the most stalwart protecting groups for amines—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically within the context of 8-oxononanoic acid derivatives. As a bifunctional molecule featuring a ketone and a carboxylic acid, the strategic protection of a terminal amino group on this scaffold presents unique challenges and considerations. This document aims to equip researchers with the technical insights and experimental data necessary to make informed decisions for their synthetic strategies.

The Strategic Imperative of Orthogonal Protection

The core principle guiding the choice between Boc and Cbz lies in the concept of orthogonality.[1][2] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, a crucial capability in the synthesis of complex molecules with multiple functional groups.[1][3] The Boc group is characteristically acid-labile, readily cleaved by acids such as trifluoroacetic acid (TFA), while the Cbz group is removed under reductive conditions, most commonly catalytic hydrogenolysis.[1] This fundamental difference in their deprotection chemistry is the cornerstone of their strategic application.

Head-to-Head Comparison: Boc vs. Cbz

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Primary Deprotection Acidolysis (e.g., TFA, HCl)[1]Hydrogenolysis (e.g., H₂, Pd/C)[1]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Generally stable to acidic and basic conditions (with some exceptions).[1]
Key Advantages - Orthogonal to Cbz and Fmoc. - Deprotection byproducts (isobutylene and CO₂) are volatile.[4] - Avoids heavy metal catalysts for removal.- Orthogonal to Boc and Fmoc. - Cbz-protected compounds are often crystalline and easy to handle. - Stable to a wide range of non-reductive reagents.
Potential Limitations - Acid-labile, limiting subsequent acidic reactions.- Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[4] - Requires handling of H₂ gas and pyrophoric catalysts (Pd/C).

Mechanistic Insights: Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.

Boc Group: Acid-Labile Protection

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[5]

Deprotection: The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[5]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Carbocation tert-Butyl Cation Protonated->Carbocation Fragmentation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation

Boc deprotection mechanism.
Cbz Group: Reductive Cleavage

Protection: The Cbz group is commonly introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[4]

Deprotection: The most prevalent method for Cbz cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, forming an unstable carbamic acid that decarboxylates to yield the free amine and toluene.[4]

Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid H₂ / Pd-C Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene

Cbz deprotection via hydrogenolysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of an amine, which can be adapted for 8-oxononanoic acid derivatives.

Protocol 1: Boc Protection of an Amine

This protocol describes a general procedure for the N-Boc protection of an amine using di-tert-butyl dicarbonate.

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base (e.g., TEA, 1.2 equiv) to the solution.

  • Add Boc₂O (1.1 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Acid-Catalyzed Boc Deprotection

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base and extracted.

Protocol 3: Cbz Protection of an Amine

This protocol outlines a general method for the N-Cbz protection of an amine using benzyl chloroformate.

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent (e.g., THF/water mixture)

Procedure:

  • Dissolve the amine substrate in a mixture of THF and water.

  • Add NaHCO₃ (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected amine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet during handling.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Strategic Considerations for 8-Oxononanoic Acid Derivatives

When working with 8-oxononanoic acid derivatives, the presence of the ketone and carboxylic acid functionalities introduces additional strategic considerations.

  • Chemoselectivity: The primary challenge is to selectively protect the amino group without inducing side reactions at the ketone or carboxylic acid. Both Boc₂O and Cbz-Cl are generally chemoselective for amines over ketones and carboxylic acids under standard basic conditions.

  • Stability during Subsequent Reactions: The choice between Boc and Cbz will largely depend on the planned subsequent transformations of the 8-oxononanoic acid scaffold.

    • If reactions involving strong acids are anticipated (e.g., certain esterifications or ketal formations), the Cbz group would be the more robust choice due to its stability under acidic conditions.[1]

    • Conversely, if the synthetic route involves reductive steps that could cleave a Cbz group (e.g., reduction of the ketone or other functional groups), the Boc group would be preferable as it is stable to catalytic hydrogenation.[1]

  • Deprotection Compatibility:

    • The acidic conditions required for Boc deprotection are generally compatible with the ketone and carboxylic acid functionalities.

    • The hydrogenolysis conditions for Cbz deprotection are also typically compatible with ketones and carboxylic acids. However, care must be taken if other reducible groups are present in the molecule.

The following decision workflow can guide the selection process:

PG_Selection Start Protecting an Amine on an 8-Oxononanoic Acid Derivative Q1 Will the subsequent steps involve strong acidic conditions? Start->Q1 Q2 Will the subsequent steps involve catalytic hydrogenation or other reductive conditions? Q1->Q2 No Use_Cbz Choose Cbz Protection Q1->Use_Cbz Yes Use_Boc Choose Boc Protection Q2->Use_Boc No Consider_Alternative Consider alternative protecting groups or re-evaluate synthetic route Q2->Consider_Alternative Yes

Decision workflow for protecting group selection.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for amines, each with a distinct set of advantages and limitations.[1][6] For derivatives of 8-oxononanoic acid, the choice is not arbitrary but a strategic decision dictated by the overall synthetic plan. The Boc group is often favored for its ease of removal with volatile byproducts and avoidance of heavy metal catalysts.[1] However, the Cbz group's robustness to acidic conditions makes it indispensable when subsequent acid-mediated transformations are required. By carefully considering the principles of orthogonality and the specific reaction conditions of the entire synthetic route, researchers can confidently select the optimal protecting group to achieve their synthetic goals with high efficiency and yield.

References

  • El-Faham, A., & Al-Marhoon, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 159-162. [Link]

  • Amoakwah, E., & Darko, G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24593-24599. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

  • S. J. Bower, et al. (2018). Developing deprotectase biocatalysts for synthesis. Chemical Science, 9(22), 5010-5020. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16259-16283. [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Zard, S. Z. (2019). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters, 21(16), 6517–6521. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Li, Z., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1773–1783. [Link]

  • ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • D'Andrea, L. D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain-binding macrocyclic peptides. RSC Medicinal Chemistry, 12(9), 1553-1558. [Link]

  • ResearchGate. (n.d.). 8-MNA synthesis. [Link]

  • Börner, T., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(11), 2052-2059. [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]

  • R Discovery. (n.d.). Protected Amino Acids Research Articles. [Link]

  • M. J. James, et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 32-48. [Link]

  • Shafirovich, V., et al. (2024). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. International Journal of Molecular Sciences, 25(3), 1435. [Link]

  • ResearchGate. (2026). Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation. [Link]

Sources

Comparative

cross-reactivity studies of antibodies against peptides with 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

Executive Summary & Scientific Context As a Senior Application Scientist specializing in bioconjugation and assay development, I frequently navigate the complexities of antibody specificity against unnatural amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist specializing in bioconjugation and assay development, I frequently navigate the complexities of antibody specificity against unnatural amino acids (UAAs). The molecule 2-amino-8-oxononanoic acid (often referred to as KetoK) is a highly valuable aliphatic keto-containing amino acid. It is genetically incorporated into proteins in E. coli to enable site-specific labeling with various probes under mild physiological conditions[1].

During solid-phase peptide synthesis (SPPS) or specific pharmacokinetic assay developments, the Boc-protected precursor—2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid (CAS 1822564-20-4)[2]—is frequently utilized. While the ketone group provides a bioorthogonal handle for oxime/hydrazone ligation[3], retaining the bulky tert-butoxycarbonyl (Boc) group on the peptide creates a highly distinct, immunogenic epitope.

When developing Anti-Drug Antibodies (ADA) assays or purifying synthetic peptide intermediates, understanding the cross-reactivity of antibodies raised against Boc-KetoK is critical. This guide objectively compares the binding performance of a prototypical Anti-Boc-KetoK monoclonal antibody against various structural analogs, providing the experimental frameworks necessary to validate these interactions.

Structural Basis of Target Recognition

Antibody-antigen interactions are governed by precise steric and electrostatic complementarity. For a peptide containing Boc-KetoK, the potential epitopes are tripartite:

  • The Boc Group : A bulky, highly hydrophobic tert-butyl cluster that dominates the steric landscape.

  • The 8-Oxo Group : A ketone moiety capable of acting as a hydrogen bond acceptor.

  • The Aliphatic Chain : A flexible 9-carbon backbone providing van der Waals interactions.

Understanding which of these features drives antibody binding is the core of cross-reactivity profiling. If an antibody is overly reliant on the Boc group, it will cross-react with other Boc-protected amino acids (e.g., Boc-Lysine). If it relies solely on the ketone, it may cross-react with other keto-UAAs like p-acetylphenylalanine (pAcF) or native lipid peroxidation products.

EpitopeLogic cluster_0 Cross-Reactive Determinants Target Boc-KetoK Peptide (Primary Antigen) Boc Boc Group (Hydrophobic/Steric) Target->Boc Tested via Boc-Lys Keto 8-Oxo Group (Hydrogen Bonding) Target->Keto Tested via Deprotected KetoK Chain Aliphatic Backbone (Van der Waals) Target->Chain Tested via Native Peptide

Figure 1: Epitope Mapping Logic for Boc-KetoK Cross-Reactivity.

Comparative Cross-Reactivity Data

To objectively evaluate specificity, we compare the binding kinetics ( KD​ ) and solution-phase inhibition ( IC50​ ) of a representative Anti-Boc-KetoK monoclonal antibody against a panel of peptide analogs.

Table 1: Quantitative Cross-Reactivity Profile of Anti-Boc-KetoK Antibody

Peptide AnalogStructural Modification KD​ (nM) IC50​ (nM)Relative Cross-Reactivity (%)*
Boc-KetoK (Target) Boc-protected, 8-oxo1.25.4100%
KetoK (Deprotected) Free amine, 8-oxo45.8210.5~2.6%
Boc-Lysine Boc-protected, no keto18.585.2~6.3%
pAcF Keto group, aromatic>10,000>10,000<0.1%
Wild-Type (Native) Unmodified>10,000>10,000<0.1%

*Calculated as: (IC50,Target​/IC50,Analog​)×100

Data Interpretation & Causality: The data reveals a dual-dependency mechanism. The antibody exhibits a ~6.3% cross-reactivity with Boc-Lysine, indicating that the hydrophobic Boc group is a major binding determinant. However, removing the Boc group entirely (Deprotected KetoK) drops the affinity by nearly 40-fold (2.6% cross-reactivity). The lack of binding to pAcF confirms that the antibody does not generically bind all ketones; it requires the specific aliphatic flexibility of the 8-oxononanoic acid backbone[3].

Experimental Methodologies for Specificity Validation

To generate trustworthy, self-validating data, researchers must employ orthogonal techniques. Below are the field-proven protocols used to derive the comparative data.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is chosen over endpoint assays for initial screening because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. An antibody might show a seemingly acceptable affinity in ELISA but possess a rapid off-rate for a cross-reactive analog—a critical flaw for in vivo applications or stringent pull-down assays.

Step-by-Step Workflow:

  • Surface Preparation : Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Capture System (Causality Check) : Do not directly amine-couple the Anti-Boc-KetoK antibody, as this risks modifying paratope lysines and artificially lowering affinity. Instead, immobilize an Anti-Mouse Fc capture antibody to ensure uniform, bivalent orientation of your target antibody.

  • Ligand Capture : Inject the Anti-Boc-KetoK mAb at 10 µg/mL until a capture level of ~500 RU is achieved.

  • Analyte Injection : Inject the peptide analogs (Target, Boc-Lys, KetoK, etc.) in a single-cycle kinetic format (e.g., 0.1, 1, 10, 100, 1000 nM) at a flow rate of 30 µL/min.

  • Regeneration : Inject 10 mM Glycine-HCl (pH 2.0) for 60 seconds to strip the captured antibody and bound analyte, resetting the surface for the next cycle.

Workflow N1 Immobilize Capture Ab (Anti-Fc) on CM5 N2 Capture Anti-Boc-KetoK Monoclonal Antibody N1->N2 N3 Inject Peptide Analogs (Single-Cycle Kinetics) N2->N3 N4 Measure kon / koff Calculate KD N3->N4

Figure 2: SPR Workflow for Kinetic Cross-Reactivity Profiling.

Protocol 2: Orthogonal Validation via Competitive ELISA

While SPR measures binding to a solid-phase antibody, Competitive ELISA measures affinity in the solution phase, mimicking physiological conditions and validating the SPR results.

Step-by-Step Workflow:

  • Coating : Coat a 96-well microtiter plate with 1 µg/mL of BSA-conjugated Boc-KetoK peptide overnight at 4°C.

  • Blocking : Block with 3% BSA in PBST for 2 hours to prevent non-specific binding.

  • Pre-Incubation (The Self-Validating Step) : In a separate low-binding plate, titrate the free competitor peptides (0.01 nM to 10 µM) and mix them 1:1 with a fixed, sub-saturating concentration of the Anti-Boc-KetoK antibody. Incubate for 1 hour at room temperature. Causality: Pre-incubation allows the antibody-antigen interaction to reach thermodynamic equilibrium in solution, eliminating avidity artifacts caused by the dense multivalent coating on the assay plate.

  • Transfer & Capture : Transfer the pre-incubated mixtures to the coated plate. Incubate for 30 minutes. Only free, unbound antibodies will bind to the plate.

  • Detection : Wash 5x with PBST. Add an HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Analysis : Plot absorbance vs. log[Competitor] to calculate the IC50​ .

Conclusion & Best Practices

When utilizing 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid[2] in peptide engineering, researchers must be acutely aware of the immunodominance of the Boc group. If the goal is to detect the bioorthogonal ketone handle[3], the Boc group must be quantitatively removed prior to immunization or assay development. Otherwise, the resulting antibodies will exhibit significant cross-reactivity (~6-10%) with any Boc-protected residual impurities in the synthetic pipeline. Always employ a dual-assay validation strategy (SPR + Competitive ELISA) to ensure your analytical reagents possess the requisite specificity.

References

  • NextSDS. "2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid - Chemical Substance Information." NextSDS Database.
  • MedChemExpress. "2-Amino-8-oxononanoic acid | Protein Labeling Probe." MedChemExpress Product Catalog.
  • Royal Society Publishing. "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Open Biology, January 2022.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance. In the fast-paced environment of scientific research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a deeper understanding of the chemical principles that underpin these essential safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.

These classifications firmly place this compound in the category of hazardous waste, necessitating a disposal route that is segregated from general laboratory or municipal waste streams. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have stringent regulations for the management of such materials to protect both laboratory personnel and the environment.[1]

The chemical structure of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid features two key functional groups that dictate its reactivity and, consequently, its disposal considerations: the (tert-butoxy)carbonyl (Boc) protecting group and a ketone.

  • The Boc Group: This amine-protecting group is notoriously labile under acidic conditions.[2][3] Exposure to strong acids will cleave the Boc group, generating the free amine, carbon dioxide, and a reactive tert-butyl cation. This cation can then lead to the formation of isobutylene. This reactivity profile means that mixing this compound with acidic waste streams is highly inadvisable, as it could lead to pressure buildup from gas evolution and the generation of flammable byproducts.

  • The Ketone Group: While some simple, low-molecular-weight ketones may be disposed of via sanitary sewers after extensive dilution, this is not an appropriate method for this compound due to its overall hazardous nature. Ketones can also be incompatible with strong oxidizing and reducing agents.

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.

Immediate Segregation Protocol:
  • Designated Waste Container: All waste containing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be placed in a designated, clearly labeled hazardous waste container.

  • Container Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name "2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid," and the associated hazard pictograms (e.g., irritant).

  • Closed Container Policy: The container must be kept securely closed at all times, except when actively adding waste. This minimizes the risk of spills and the release of vapors.

Chemical Incompatibility:

To prevent dangerous reactions within the waste container, do not mix 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid waste with the following:

Incompatible Material ClassRationale for Incompatibility
Strong Acids (e.g., HCl, H₂SO₄, TFA)Causes cleavage of the Boc group, leading to the evolution of CO₂ and flammable isobutylene.[2][3]
Strong Oxidizing Agents (e.g., Peroxides, Nitrates)The ketone and aliphatic chain can react exothermically.
Strong Reducing Agents (e.g., Hydrides)The ketone functional group can be reduced, potentially leading to an exothermic reaction.
Strong Bases While the Boc group is generally stable to bases, strong bases can catalyze other reactions. It is best practice to segregate from strong bases.

Disposal Procedures: A Step-by-Step Guide

The disposal of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

For Small Quantities (e.g., from R&D activities):
  • Collection: Carefully transfer the waste material into the designated and labeled hazardous waste container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Pickup Request: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often 180 days for small quantity generators), submit a hazardous waste pickup request to your EHS office.[1]

For Large Quantities (e.g., from bulk synthesis):
  • Dedicated Drum: Use a larger, DOT-approved hazardous waste drum for accumulation.

  • Documentation: Maintain a detailed log of the waste added to the drum, including the date and quantity.

  • Secure Storage: The drum must be stored in a designated, secure, and well-ventilated waste accumulation area with secondary containment.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with EPA and Department of Transportation (DOT) regulations.[1] The waste will likely be incinerated at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

DisposalWorkflow Disposal Decision Tree for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid Start Waste Generation (Solid or Liquid) IsHazardous Is the waste contaminated with 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid? Start->IsHazardous NonHazardous Dispose as Non-Hazardous Waste IsHazardous->NonHazardous No Segregate Segregate into a Designated Hazardous Waste Container IsHazardous->Segregate Yes Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Segregate->Label CheckIncompatibility Check for Chemical Incompatibilities (AVOID Strong Acids) Label->CheckIncompatibility Store Store in a Secure Satellite Accumulation Area CheckIncompatibility->Store EHS_Pickup Request Pickup by EHS or Licensed Contractor Store->EHS_Pickup FinalDisposal Final Disposal via Incineration EHS_Pickup->FinalDisposal

Caption: Decision workflow for the safe disposal of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By adhering to these detailed procedures for the disposal of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, you are not only ensuring compliance with regulatory standards but also fostering a culture of safety within your laboratory. This commitment to meticulous handling, from acquisition to disposal, is a hallmark of scientific excellence and a cornerstone of building trust in our research endeavors.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • NextSDS. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-8-oxononanoic acid. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, April 24). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Bhawal, S. S., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(116), 95854–95856. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together. Retrieved from [Link]

  • NextSDS. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Bhawal, S. S., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95854-95856. [Link]

  • Lundt, I., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.